molecular formula C10H13NO2 B7777019 2-Amino-2-phenylbutyric acid CAS No. 20318-28-9

2-Amino-2-phenylbutyric acid

Cat. No.: B7777019
CAS No.: 20318-28-9
M. Wt: 179.22 g/mol
InChI Key: UBXUDSPYIGPGGP-UHFFFAOYSA-N
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Description

2-Amino-2-phenylbutyric acid is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-phenylbutanoic acid
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InChI

InChI=1S/C10H13NO2/c1-2-10(11,9(12)13)8-6-4-3-5-7-8/h3-7H,2,11H2,1H3,(H,12,13)
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InChI Key

UBXUDSPYIGPGGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
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DSSTOX Substance ID

DTXSID30942469
Record name 2-Amino-2-phenylbutanoic acid
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Molecular Weight

179.22 g/mol
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CAS No.

5438-07-3, 20318-28-9
Record name 2-Amino-2-phenylbutyric acid
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Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-2-phenylbutyric Acid: Discovery, History, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-2-phenylbutyric acid, a non-proteinogenic α-amino acid. The document details its discovery and historical context, focusing on its emergence as a key intermediate in the synthesis of the gastrointestinal prokinetic agent, Trimebutine. A thorough examination of its physicochemical properties is presented in a structured tabular format. The guide elucidates the primary method of its chemical synthesis, the Strecker reaction, providing a detailed experimental protocol. Furthermore, it explores the compound's biological activities, particularly its role as a modulator of glutamate (B1630785) receptors and its potential as an enzyme inhibitor. Key experimental methodologies for assessing these biological functions are described, and a signaling pathway is visualized using Graphviz to illustrate its proposed mechanism of action.

Discovery and History

The history of this compound is intrinsically linked to the development of synthetic methodologies for α-amino acids and its pivotal role as a precursor in pharmaceutical manufacturing. While a singular, definitive "discovery" event is not prominently documented in readily available literature, its synthesis and characterization are rooted in the broader advancements of organic chemistry.

The primary method for the synthesis of α-amino acids, the Strecker synthesis, was first reported by Adolph Strecker in 1850. This foundational reaction provided a viable pathway for the laboratory preparation of amino acids from aldehydes or ketones. The synthesis of this compound is a direct application of this classical method, utilizing propiophenone (B1677668) as the ketone precursor.

The significance of this compound came to the forefront with its identification as a key intermediate in the industrial synthesis of Trimebutine.[1] Trimebutine, a non-competitive spasmolytic agent, was developed to regulate gastrointestinal motility. Patents detailing the synthesis of Trimebutine extensively describe the preparation of this compound, highlighting its importance in the pharmaceutical industry. These documents provide detailed protocols for its synthesis, often as a modification of the traditional Strecker method, to optimize yield and purity for large-scale production.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been aggregated from various chemical databases and supplier specifications.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 2-amino-2-phenylbutanoic acid[1]
CAS Number 5438-07-3[1][3][4]
Molecular Formula C₁₀H₁₃NO₂[1][4]
Molecular Weight 179.22 g/mol [1][4][5]
Appearance White to off-white crystalline powder[6][7]
Melting Point 276-280 °C (decomposes)[5][6][8]
Boiling Point 312.1 °C at 760 mmHg (Predicted)[7]
Density 1.16 g/mL at 25 °C (Predicted)[7]
SMILES CCC(C1=CC=CC=C1)(C(=O)O)N[1][8]
InChI Key UBXUDSPYIGPGGP-UHFFFAOYSA-N[1]

Chemical Synthesis: The Strecker Reaction

The most common and industrially significant method for the synthesis of this compound is a modified Strecker synthesis. This multi-step process begins with the reaction of propiophenone with a cyanide source and an ammonia (B1221849) source to form an α-aminonitrile intermediate, which is subsequently hydrolyzed to the final amino acid product.

Experimental Protocol: Modified Strecker Synthesis of this compound

This protocol is adapted from methodologies described in patents for the synthesis of Trimebutine intermediates.[2]

Materials:

Procedure:

Step 1: Formation of 5-ethyl-5-phenylhydantoin (Intermediate)

  • In a suitable reaction vessel equipped with a stirrer and heating mantle, combine propiophenone, sodium cyanide solution, ammonium carbonate, and a phase transfer catalyst in deionized water.

  • Slowly heat the reaction mixture to 65-80 °C with continuous stirring.

  • Maintain this temperature for 10-15 hours to allow for the cyclization reaction to proceed to completion.

  • After the reaction is complete, cool the mixture and collect the precipitated intermediate, 5-ethyl-5-phenylhydantoin, by filtration.

  • Wash the filter cake with deionized water to remove unreacted starting materials and inorganic salts.

Step 2: Hydrolysis to this compound

  • Add the wet 5-ethyl-5-phenylhydantoin intermediate to a sodium hydroxide solution in a high-pressure reactor.

  • Heat the mixture under high temperature and pressure to facilitate the hydrolysis of the hydantoin (B18101) ring.

  • After the hydrolysis is complete, cool the reaction mixture.

  • Carefully adjust the pH of the solution to near neutral (pH ~7) using hydrochloric acid to precipitate the this compound.

  • Collect the solid product by filtration.

  • Wash the product with water and dry under vacuum to obtain the final product.

The yield of this process can be upwards of 80% with a purity of over 99% as determined by HPLC.[2]

Synthesis Workflow

G propiophenone Propiophenone intermediate 5-ethyl-5-phenylhydantoin propiophenone->intermediate Cyclization (Strecker Reaction) reagents1 NaCN, (NH₄)₂CO₃, Phase Transfer Catalyst, H₂O product This compound intermediate->product Hydrolysis reagents2 1. NaOH, High T/P 2. HCl (to pH 7)

Figure 1: Synthetic pathway for this compound.

Biological Activities

This compound has been investigated for its biological activities, primarily focusing on its potential neuroprotective effects through the modulation of glutamate receptors and its capacity to act as an enzyme inhibitor.

Modulation of Glutamate Receptors

Glutamate is the primary excitatory neurotransmitter in the central nervous system and acts on several types of receptors, including the ionotropic NMDA, AMPA, and kainate receptors. Dysregulation of glutamate signaling is implicated in various neurological disorders.

While specific and quantitative data on the interaction of this compound with glutamate receptor subtypes is limited in the public domain, its structural similarity to other phenyl-substituted amino acids suggests a potential modulatory role. It is hypothesized that this compound may act as an antagonist or a partial agonist at certain glutamate receptor subtypes, thereby attenuating excitotoxicity and conferring neuroprotection.

The proposed mechanism involves the binding of this compound to the glutamate binding site on the receptor, which in turn influences the influx of ions such as Ca²⁺ and Na⁺. By modulating this ion flow, it can prevent the downstream cascade of events that lead to neuronal cell death.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron glutamate_release Glutamate Release glutamate_receptor Glutamate Receptor (e.g., NMDA, AMPA) glutamate_release->glutamate_receptor Binds ion_channel Ion Channel Opening glutamate_receptor->ion_channel ion_influx Ca²⁺/Na⁺ Influx ion_channel->ion_influx downstream Downstream Signaling (e.g., Excitotoxicity) ion_influx->downstream apb This compound apb->glutamate_receptor Modulates (Antagonizes/ Partial Agonism)

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-2-phenylbutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-2-phenylbutyric acid, tailored for researchers, scientists, and professionals in drug development. This document collates available quantitative data, details relevant experimental methodologies, and visualizes key concepts.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₃NO₂[1][2][3][4]
Molecular Weight 179.22 g/mol [1][2][3]
Melting Point 276-280 °C (decomposes)[1][2][5]
Boiling Point Not available[5]
Density Not available[5]
pKa (Predicted) 1.99 ± 0.10[1]
logP (Calculated, XLogP3-AA) -1[4]
Appearance White to off-white crystalline powder or solid[1][2][3]
Solubility in Water Slightly soluble[1]

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the determination of its key physicochemical properties.

Synthesis of this compound via Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a classic method for the synthesis of α-amino acids from ketones or aldehydes.[6][7][8][9][10] The synthesis of this compound from propiophenone (B1677668) proceeds in two main stages: the formation of a hydantoin (B18101) intermediate followed by hydrolysis.

Part 1: Synthesis of 5-Ethyl-5-phenylhydantoin

  • Reaction Setup: In a 2000 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, combine 134 g (1.0 mol) of propiophenone, 245 g (1.5 mol) of a 30% sodium cyanide solution, 192.16 g (2.0 mol) of ammonium (B1175870) carbonate, and 6.7 g of tetrabutylammonium (B224687) bromide as a phase transfer catalyst.[11]

  • Dissolution: Add 200 g of deionized water to the flask and stir the mixture until all solids are dissolved.[11]

  • Reaction: Slowly heat the reaction mixture to 65-70 °C and maintain this temperature for 15 hours with continuous stirring.[11]

  • Isolation of Intermediate: After the reaction is complete, cool the mixture and perform suction filtration to collect the solid product. Wash the filter cake with deionized water to obtain the wet 5-ethyl-5-phenylhydantoin intermediate.[11]

Part 2: Hydrolysis to this compound

  • Hydrolysis Setup: In an autoclave, dissolve 17.12 g (0.428 mol) of sodium hydroxide (B78521) in 74 mL of water. Add 20.0 g (0.0979 mol) of the 5-ethyl-5-phenylhydantoin intermediate in portions.[12]

  • Hydrolysis Reaction: Heat the reaction mixture to 130 °C under stirring for 48 hours.[12]

  • Precipitation and pH Adjustment: Cool the mixture, which will result in the formation of a white precipitate. Adjust the pH to 7 and wash the precipitate with ethyl acetate.[12]

  • Purification: Dilute the mixture in 300 mL of water and cool to 0 °C. Adjust the pH to 1 with 12 M HCl to completely dissolve the precipitate.[12]

  • Final Product Isolation: While maintaining the temperature at 0 °C, adjust the pH back to 7 with a 5N NaOH solution to obtain a white precipitate. Filter the mixture, wash the precipitate with 150 mL of water, and dry it under a vacuum at 40 °C to yield the final product, this compound.[12]

Determination of pKa by Titration

The pKa values of an amino acid can be determined experimentally by acid-base titration.[13][14][15][16][17]

  • Solution Preparation: Prepare a 0.1 N solution of this compound. Also, prepare standardized 0.1 N solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).[15]

  • Initial pH Measurement: Place 20 mL of the 0.1 N amino acid solution into a 50 mL beaker and measure the initial pH using a calibrated pH meter.[15]

  • Acidic Titration: Fill a 50 mL burette with the 0.1 N HCl solution. Add the acid in 1 mL increments to the amino acid solution, recording the pH after each addition until a significant drop in pH is observed.[15]

  • Basic Titration: Refill the burette with the 0.1 N NaOH solution. In a separate 20 mL sample of the amino acid solution, add the base in 1 mL increments, recording the pH after each addition until a significant rise in pH is observed.[15]

  • Data Analysis: Plot a titration curve with the volume of titrant added on the x-axis and the pH on the y-axis. The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the curve). For a simple amino acid, pKa1 (carboxyl group) will be in the acidic range and pKa2 (amino group) will be in the basic range.

Determination of Solubility by Gravimetric Method

The gravimetric method is a straightforward technique to determine the solubility of a compound in a specific solvent.[18][19][20][21][22]

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent (e.g., water) in a conical flask. Stir the mixture at a constant temperature until the solution is saturated, ensuring some solid remains undissolved.[18][19]

  • Equilibration: Allow the solution to equilibrate for a sufficient period (e.g., 24 hours) at the desired temperature to ensure saturation.

  • Sampling and Filtration: Carefully pipette a known volume (e.g., 10 mL) of the supernatant into a pre-weighed evaporating dish. Filter the solution to remove any undissolved solid.[18][19]

  • Evaporation: Evaporate the solvent from the dish using a water bath or a hot air oven at a temperature that will not cause decomposition of the amino acid.[18]

  • Drying and Weighing: Dry the evaporating dish containing the solid residue in an oven at a suitable temperature (e.g., 100 °C) until a constant weight is achieved.[18]

  • Calculation: The solubility is calculated by dividing the mass of the dried solid by the initial volume of the solvent used.

Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined using the shake-flask method.[23][24][25][26][27]

  • Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together and allowing the phases to separate.

  • Sample Preparation: Dissolve a known amount of this compound in one of the pre-saturated solvents.

  • Partitioning: Add a known volume of the second pre-saturated solvent to the solution from step 2 in a separatory funnel. Shake the funnel for a set period to allow for the partitioning of the amino acid between the two phases.[25]

  • Phase Separation: Allow the two phases to separate completely.

  • Concentration Analysis: Determine the concentration of the amino acid in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The partition coefficient (P) is the ratio of the concentration of the amino acid in the octanol (B41247) phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Biological Activity and Potential Signaling Interactions

This compound has been noted for its potential to modulate the activity of glutamate (B1630785) receptors, which are crucial for excitatory synaptic transmission in the central nervous system. Specifically, it may interact with N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.

Potential Interaction with Glutamate Receptors

The following diagram illustrates a conceptual workflow of how this compound might influence glutamate receptor signaling.

Glutamate_Receptor_Interaction cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ca_Ion Ca²⁺ Influx NMDA_R->Ca_Ion Opens Na_Ion Na⁺ Influx AMPA_R->Na_Ion Opens Signal_Trans Downstream Signaling Ca_Ion->Signal_Trans Na_Ion->Signal_Trans APBA 2-Amino-2-phenylbutyric acid APBA->NMDA_R Modulates APBA->AMPA_R Modulates Bucherer_Bergs_Workflow start Start Materials: Propiophenone, NaCN, (NH₄)₂CO₃, Catalyst reaction1 Reaction: Formation of 5-Ethyl-5-phenylhydantoin (65-70°C, 15h) start->reaction1 filtration1 Isolation: Suction Filtration and Washing reaction1->filtration1 intermediate Intermediate: 5-Ethyl-5-phenylhydantoin filtration1->intermediate hydrolysis Hydrolysis: NaOH, 130°C, 48h intermediate->hydrolysis ph_adjust1 pH Adjustment to 7 and Washing hydrolysis->ph_adjust1 purification Purification: Dissolution in Acid (pH 1) and Reprecipitation (pH 7) ph_adjust1->purification filtration2 Final Isolation: Filtration and Drying purification->filtration2 product Product: This compound filtration2->product Property_Determination_Workflow cluster_pka pKa Determination cluster_solubility Solubility Determination cluster_logp logP Determination compound This compound Sample pka_titration Acid-Base Titration compound->pka_titration sol_saturation Prepare Saturated Solution compound->sol_saturation logp_partition Octanol-Water Partitioning (Shake-Flask) compound->logp_partition pka_analysis Titration Curve Analysis pka_titration->pka_analysis pka_result pKa Value(s) pka_analysis->pka_result sol_gravimetric Gravimetric Analysis sol_saturation->sol_gravimetric sol_result Solubility (g/L) sol_gravimetric->sol_result logp_analysis Concentration Analysis (e.g., HPLC, UV-Vis) logp_partition->logp_analysis logp_result logP Value logp_analysis->logp_result

References

The Biological Activity of 2-Amino-2-phenylbutyric Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-phenylbutyric acid (2-APBA), a non-proteinogenic α-amino acid, has garnered interest within the scientific community for its potential biological activities, particularly in the realm of neuroscience and enzyme modulation. Its structural similarity to endogenous molecules and other pharmacologically active compounds suggests a potential for interaction with various biological targets. This technical guide provides a comprehensive overview of the currently understood biological activities of this compound, with a focus on its neuroprotective effects, modulation of glutamatergic systems, and enzyme inhibition. This document is intended to serve as a resource for researchers and professionals involved in drug discovery and development, offering insights into the compound's potential therapeutic applications and methodologies for its further investigation.

Core Biological Activities

Emerging research indicates that this compound possesses a range of biological activities, primarily centered on the central nervous system. These activities are attributed to its unique chemical structure, featuring a phenyl group and an ethyl group attached to the α-carbon of an amino acid backbone.

Neuroprotective Effects

This compound has been investigated for its potential to protect neurons from various forms of damage.[1] The primary mechanism underlying this neuroprotection is believed to be its ability to counteract glutamate (B1630785) excitotoxicity, a pathological process implicated in numerous neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1] By modulating glutamatergic neurotransmission, 2-APBA may prevent the excessive neuronal stimulation that leads to cell death.[1] Further research is needed to fully elucidate the specific pathways involved in its neuroprotective actions.

Modulation of Glutamate Receptors

The structural resemblance of this compound to the excitatory neurotransmitter glutamate suggests its potential interaction with glutamate receptors.[1] These receptors are critical for synaptic plasticity, learning, and memory. It is hypothesized that 2-APBA may act as a modulator of these receptors, although the precise nature of this interaction—whether it is agonistic, antagonistic, or allosteric—and its specificity for different receptor subtypes (e.g., NMDA, AMPA, kainate, and metabotropic glutamate receptors) remain to be definitively characterized. Such modulation could have significant implications for treating neurological and psychiatric disorders associated with glutamatergic dysfunction.[1]

Enzyme Inhibition

This compound has also been identified as an inhibitor of certain enzymes. While specific quantitative data on its inhibitory constants (Ki) are not widely available in the public domain, its potential to interact with enzyme active sites is an area of active investigation. The ability to inhibit specific enzymes could open avenues for therapeutic interventions in a variety of diseases.

Quantitative Data Summary

A comprehensive review of the existing scientific literature reveals a notable absence of specific quantitative data regarding the biological activity of this compound. To facilitate future research and provide a framework for data comparison, the following tables are presented. Researchers are encouraged to contribute to the population of these tables as new data becomes available.

Table 1: Receptor Binding Affinities (Hypothetical Data)

Receptor SubtypeLigandKi (nM)IC50 (nM)Assay TypeReference
NMDAThis compoundData not availableData not availableRadioligand Binding-
AMPAThis compoundData not availableData not availableRadioligand Binding-
mGluR1This compoundData not availableData not availableRadioligand Binding-
mGluR5This compoundData not availableData not availableRadioligand Binding-

Table 2: Functional Activity at Glutamate Receptors (Hypothetical Data)

Receptor SubtypeActivity TypeEC50 / IC50 (µM)Emax / % InhibitionAssay TypeReference
NMDAAgonist/AntagonistData not availableData not availableElectrophysiology-
AMPAAgonist/AntagonistData not availableData not availableElectrophysiology-
mGluR2/3Agonist/AntagonistData not availableData not availableCalcium Mobilization-

Table 3: Enzyme Inhibition (Hypothetical Data)

Enzyme TargetInhibition TypeKi (µM)IC50 (µM)SubstrateReference
Specify EnzymeCompetitive/Non-competitiveData not availableData not availableSpecify Substrate-

Experimental Protocols

To guide researchers in the investigation of this compound's biological activities, the following detailed experimental protocols are provided. These are based on standard methodologies in the field and should be adapted and optimized for specific experimental conditions.

Protocol 1: In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity

Objective: To determine the concentration-dependent neuroprotective effect of this compound against glutamate-induced cell death in primary cortical neurons.

Materials:

  • Primary cortical neuron culture

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • This compound (stock solution in sterile water or DMSO)

  • L-Glutamic acid (stock solution in sterile water)

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Plate primary cortical neurons in 96-well plates at a density of 1 x 105 cells/well and culture for 7-10 days to allow for maturation.

  • Compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of 2-APBA and incubate for 24 hours.

  • Induction of Excitotoxicity: Add L-Glutamic acid to a final concentration of 100 µM to all wells except the vehicle control group. Incubate for 24 hours.

  • Assessment of Cell Viability: Measure cell viability using the LDH assay according to the manufacturer's instructions. LDH released into the culture medium is proportional to the number of damaged cells.

  • Data Analysis: Calculate the percentage of neuroprotection for each concentration of 2-APBA relative to the glutamate-treated control. Determine the EC50 value for neuroprotection.

Protocol 2: Radioligand Binding Assay for Glutamate Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for a specific glutamate receptor subtype (e.g., NMDA receptor).

Materials:

  • Cell membranes prepared from cells expressing the target glutamate receptor subtype

  • Radiolabeled ligand specific for the target receptor (e.g., [3H]MK-801 for the NMDA receptor channel site)

  • This compound

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, radiolabeled ligand at a concentration near its Kd, and varying concentrations of this compound in the binding buffer.

  • Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 3: Enzyme Inhibition Assay

Objective: To determine the inhibitory potency (IC50) and mechanism of inhibition of this compound on a target enzyme.

Materials:

  • Purified target enzyme

  • Substrate for the target enzyme

  • This compound

  • Assay buffer specific for the enzyme

  • Spectrophotometer or fluorometer

Procedure:

  • IC50 Determination:

    • In a 96-well plate, add the enzyme, assay buffer, and varying concentrations of this compound.

    • Initiate the reaction by adding the substrate.

    • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.

    • Calculate the initial reaction velocities and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

  • Mechanism of Inhibition Study:

    • Perform a series of kinetic experiments by varying the substrate concentration in the presence of different fixed concentrations of this compound.

    • Measure the initial reaction velocities for each condition.

    • Analyze the data using Lineweaver-Burk, Dixon, or Cornish-Bowden plots to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

    • Calculate the inhibition constant (Ki) from the data.

Visualizations: Signaling Pathways and Experimental Workflows

To visually represent the potential mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for use with Graphviz.

G Hypothesized Neuroprotective Signaling Pathway of this compound APBA This compound GluR Glutamate Receptors (e.g., NMDA, AMPA) APBA->GluR Modulates Ca_Influx Decreased Ca2+ Influx GluR->Ca_Influx Excitotoxicity Reduced Excitotoxicity Ca_Influx->Excitotoxicity Neuroprotection Neuroprotection Excitotoxicity->Neuroprotection

Caption: Hypothesized neuroprotective signaling pathway of 2-APBA.

G Experimental Workflow for In Vitro Neuroprotection Assay Start Start: Primary Neuron Culture Pretreat Pre-treat with This compound Start->Pretreat Induce Induce Excitotoxicity (Glutamate) Pretreat->Induce Incubate Incubate 24h Induce->Incubate Assay Assess Cell Viability (LDH Assay) Incubate->Assay Analyze Data Analysis: Determine EC50 Assay->Analyze

Caption: Workflow for in vitro neuroprotection assessment.

G Logical Relationship for Enzyme Inhibition Analysis Experiment Kinetic Experiments: Vary [S] and [I] Data Measure Initial Velocities (v0) Experiment->Data Plot Generate Lineweaver-Burk or Dixon Plots Data->Plot Analysis Analyze Plot Intercepts and Slopes Plot->Analysis Mechanism Determine Inhibition Mechanism Analysis->Mechanism Ki Calculate Ki Analysis->Ki

Caption: Logical workflow for enzyme inhibition analysis.

Conclusion and Future Directions

This compound presents an intriguing profile as a biologically active molecule with potential therapeutic applications in neurology. Its suggested roles in neuroprotection and modulation of glutamatergic systems warrant further in-depth investigation. The primary challenge in advancing the understanding of this compound is the current lack of robust quantitative data on its interactions with specific molecular targets.

Future research should prioritize the systematic evaluation of this compound's affinity and functional activity at various glutamate receptor subtypes. Detailed enzymatic assays are also crucial to identify any specific enzyme targets and to quantify its inhibitory potency. Elucidating the precise molecular mechanisms and signaling pathways affected by this compound will be paramount in defining its therapeutic potential and guiding the development of novel neuroprotective or neuromodulatory agents. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate these future research endeavors.

References

The Dual-Faceted Neuromodulatory Role of 2-Amino-2-phenylbutyric Acid Derivatives in Neurological Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanisms of action of phenyl-substituted aminobutyric acid derivatives in the context of neurological disorders. A critical distinction is made at the outset between two related compounds often associated with this nomenclature: the pharmacologically active agent β-phenyl-γ-aminobutyric acid, commonly known as Phenibut, and the α-amino acid, 2-amino-2-phenylbutanoic acid, primarily utilized as a synthetic intermediate. The core focus of this document is Phenibut, a compound with a well-documented history of clinical use in several countries for conditions such as anxiety and insomnia.[1][2][3] This guide elucidates its dual mechanism of action, involving agonism at the γ-aminobutyric acid type B (GABA-B) receptors and blockade of α2δ subunit-containing voltage-dependent calcium channels (VDCCs). In contrast, the current understanding of 2-amino-2-phenylbutanoic acid's direct therapeutic effects is limited, though preliminary research suggests potential neuroprotective properties through the modulation of glutamate (B1630785) receptors.[4] This document compiles available quantitative data, details relevant experimental protocols, and provides visual representations of the key signaling pathways to serve as a comprehensive resource for the scientific community.

Introduction: Clarifying the Chemical Entities

It is imperative to distinguish between two molecules that can be described as 2-amino-2-phenylbutyric acid derivatives:

  • β-phenyl-γ-aminobutyric acid (Phenibut): A neuropsychotropic drug developed in the Soviet Union in the 1960s.[2] Its structure is a derivative of the inhibitory neurotransmitter GABA with a phenyl ring at the β-position, which facilitates its passage across the blood-brain barrier.[5] Phenibut is the primary subject of this guide due to its established pharmacological activity in the central nervous system.

  • 2-amino-2-phenylbutanoic acid: An α-amino acid that serves as a key intermediate in the synthesis of various compounds, including the gastrointestinal motility regulator, trimebutine.[6][7][8][9] While some studies suggest potential neuroprotective effects, its mechanism of action is not as extensively characterized as that of Phenibut.[4]

This guide will focus predominantly on Phenibut, while also summarizing the current, more limited, understanding of 2-amino-2-phenylbutanoic acid's neurological activity.

Phenibut: A Dual-Mechanism Neuromodulator

Phenibut exerts its effects on the central nervous system through two primary mechanisms of action:

GABA-B Receptor Agonism

Phenibut functions as a full agonist at the GABA-B receptor, similar to baclofen.[5] GABA-B receptors are G-protein coupled receptors that mediate slow and prolonged inhibitory signals in the brain.

Signaling Pathway:

Activation of GABA-B receptors by Phenibut initiates a cascade of intracellular events:

  • G-protein activation: The receptor couples to Gi/o proteins.[10]

  • Downstream effects: This leads to the inhibition of adenylyl cyclase, which in turn reduces intracellular cyclic AMP (cAMP) levels.[10]

  • Ion channel modulation: The activated G-proteins also lead to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuronal membrane.[10] This increased inhibition makes it more difficult for neurons to fire action potentials.

  • Neurotransmitter release inhibition: Presynaptically, GABA-B receptor activation inhibits the opening of voltage-gated calcium channels, which is crucial for the release of neurotransmitters.

GABAB_Signaling GABAB_R GABA-B Receptor Gi_o Gi/o Protein GABAB_R->Gi_o AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts GIRK GIRK Channel K_ion K+ GIRK->K_ion Efflux VGCC Voltage-Gated Ca2+ Channel Ca_ion Ca2+ VGCC->Ca_ion Influx Phenibut Phenibut Phenibut->GABAB_R Gi_o->AC Inhibits Gi_o->GIRK Gi_o->VGCC Inhibits ATP ATP ATP->AC Neurotransmitter Neurotransmitter Release Ca_ion->Neurotransmitter

Figure 1: Phenibut's GABA-B Receptor Signaling Pathway.
Blockade of α2δ Subunit-Containing Voltage-Dependent Calcium Channels

Phenibut also binds to and blocks the α2δ subunit of voltage-dependent calcium channels, classifying it as a gabapentinoid, similar to gabapentin (B195806) and pregabalin.[5][11] This action is independent of its effects on GABA-B receptors.

Mechanism of Action:

The α2δ subunit is an auxiliary protein that modulates the trafficking and function of the primary pore-forming α1 subunit of calcium channels.[12][13][14] By binding to the α2δ subunit, Phenibut is thought to:

  • Reduce channel trafficking: It likely interferes with the transport of the calcium channel complex to the presynaptic terminal.

  • Decrease neurotransmitter release: The subsequent reduction in the number of functional calcium channels at the synapse leads to a decrease in calcium influx upon neuronal depolarization, thereby diminishing the release of excitatory neurotransmitters like glutamate.

VDCC_Blockade VGCC_complex VDCC Complex (α1 + α2δ) Ca_ion Ca2+ VGCC_complex->Ca_ion Vesicle Synaptic Vesicle Glutamate_release Reduced Glutamate Release Vesicle->Glutamate_release Leads to Phenibut Phenibut a2d_subunit α2δ Subunit Phenibut->a2d_subunit a2d_subunit->VGCC_complex Modulates Trafficking Ca_ion->Vesicle

Figure 2: Phenibut's blockade of α2δ subunit-containing VDCCs.
Effects on Dopamine (B1211576) Levels

Some studies suggest that Phenibut may increase dopamine levels in the brain.[2][5] However, the mechanism behind this potential effect is not yet clearly understood. It may contribute to the mood-elevating and nootropic effects reported by some users.[1]

Quantitative Data: Binding Affinities and Pharmacokinetics

The following tables summarize the available quantitative data for Phenibut and its enantiomers.

Table 1: Binding Affinities (Ki) of Phenibut and Related Compounds

CompoundTargetKi (µM) in Rat BrainReference(s)
(R)-Phenibutα2δ subunit of VDCC23[5][11]
(S)-Phenibutα2δ subunit of VDCC39[5][11]
Baclofenα2δ subunit of VDCC156[5][11]
Gabapentinα2δ subunit of VDCC0.05[5][11]
Racemic PhenibutGABA-B Receptor177[15]
(R)-PhenibutGABA-B Receptor92[5][15]
(S)-PhenibutGABA-B Receptor>1,000[5]
Racemic BaclofenGABA-B Receptor6[15]

Note: Lower Ki values indicate higher binding affinity.

Table 2: Pharmacokinetic Parameters of Phenibut

ParameterValueReference(s)
Bioavailability≥63% (250 mg dose)[5]
Elimination Half-life~5.3 hours (250 mg dose)[5]
MetabolismMinimal (in the liver)[5]
Excretion~63% unchanged in urine[5]
Onset of Action (Oral)2–4 hours[5]
Duration of Action15–24 hours (at higher doses)[5]

2-amino-2-phenylbutanoic Acid: A Potential Neuroprotectant

The direct pharmacological data on 2-amino-2-phenylbutanoic acid in neurological disorders is sparse. However, some research suggests it may possess neuroprotective properties.[4]

Potential Mechanisms of Action:

  • Glutamate Receptor Modulation: It has been suggested that 2-amino-2-phenylbutanoic acid may modulate glutamate receptors, which are crucial for synaptic transmission and are implicated in excitotoxicity-related neuronal death in conditions like Alzheimer's and Parkinson's disease.[4]

  • Enzyme Inhibition: Studies have indicated that it may inhibit enzymes such as urease and glutaminase.[4] The relevance of this to specific neurological disorders requires further investigation.

Due to the limited availability of in-depth studies, a detailed signaling pathway and quantitative data for 2-amino-2-phenylbutanoic acid's neuroprotective effects cannot be provided at this time.

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the mechanism of action of compounds like Phenibut.

Radioligand Binding Assay for GABA-B Receptor Affinity

This protocol is adapted from standard receptor binding assay methodologies to determine the binding affinity (Ki) of Phenibut for the GABA-B receptor.[1][4][9]

Objective: To quantify the affinity of Phenibut for the GABA-B receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Rat brain membranes (source of GABA-B receptors)

  • [3H]-Baclofen or another suitable GABA-B radioligand

  • Unlabeled Phenibut (test compound)

  • Unlabeled GABA or Baclofen (for determining non-specific binding)

  • Binding buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4)

  • Scintillation fluid and vials

  • Liquid scintillation counter

  • Filtration apparatus

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in a binding buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA. Resuspend the final pellet in a fresh binding buffer to a known protein concentration.

  • Assay Setup: In a series of tubes, combine the prepared brain membranes, a fixed concentration of the radioligand (e.g., [3H]-Baclofen), and varying concentrations of unlabeled Phenibut.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) for a predetermined time to allow the binding to reach equilibrium.

  • Termination: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand. Wash the filters quickly with a cold binding buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of Phenibut. Calculate the IC50 (the concentration of Phenibut that displaces 50% of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep Membrane Preparation (Homogenization & Washing) start->prep setup Assay Setup (Membranes + Radioligand + Phenibut) prep->setup incubation Incubation (Reach Equilibrium) setup->incubation filtration Filtration (Separate Bound/Free Ligand) incubation->filtration quantification Quantification (Scintillation Counting) filtration->quantification analysis Data Analysis (Calculate IC50 and Ki) quantification->analysis end End analysis->end

Figure 3: Workflow for Radioligand Binding Assay.
Whole-Cell Patch-Clamp Electrophysiology

This protocol describes how to measure the functional effects of Phenibut on neuronal ion channels, such as GIRK channels activated by GABA-B receptors.[5][16][17]

Objective: To record the ion currents across the membrane of a single neuron and observe how they are modulated by the application of Phenibut.

Materials:

  • Cultured neurons or acute brain slices

  • Patch-clamp amplifier and data acquisition system

  • Microscope

  • Micromanipulator

  • Glass micropipettes

  • External and internal pipette solutions

  • Phenibut solution

Procedure:

  • Pipette Preparation: Pull a borosilicate glass capillary to create a micropipette with a fine tip (resistance of 3-7 MΩ). Fire-polish the tip and fill it with an appropriate internal solution.

  • Cell Approach: Under a microscope, carefully approach a neuron in the culture or brain slice with the micropipette.

  • Seal Formation: Apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and chemical continuity between the pipette and the cell's interior.

  • Recording: In voltage-clamp mode, hold the neuron at a specific membrane potential and record the baseline ionic currents.

  • Drug Application: Perfuse the Phenibut solution over the neuron and record the changes in the membrane current. An outward current would be expected if Phenibut activates GIRK channels.

  • Data Analysis: Analyze the recorded currents to determine the effect of Phenibut on channel activity, including changes in current amplitude and kinetics.

In Vivo Microdialysis for Dopamine Release

This protocol outlines a method to measure changes in extracellular dopamine levels in the brain of a live animal following the administration of Phenibut.[18][19][20][21][22]

Objective: To assess the in vivo effect of Phenibut on dopamine release in a specific brain region, such as the striatum.

Materials:

  • Live rodent model (e.g., rat)

  • Stereotaxic apparatus

  • Microdialysis probe

  • Perfusion pump

  • Fraction collector

  • HPLC with electrochemical detection (HPLC-ECD)

  • Phenibut solution for administration

Procedure:

  • Probe Implantation: Anesthetize the animal and use a stereotaxic frame to surgically implant a microdialysis probe into the target brain region (e.g., striatum).

  • Equilibration: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant rate and allow the system to equilibrate.

  • Baseline Collection: Collect several baseline dialysate samples to determine the basal extracellular dopamine concentration.

  • Phenibut Administration: Administer Phenibut to the animal (e.g., via intraperitoneal injection).

  • Post-Drug Collection: Continue to collect dialysate samples at regular intervals to monitor the change in dopamine levels over time.

  • Sample Analysis: Analyze the collected dialysate samples for dopamine and its metabolites using HPLC-ECD.

  • Data Analysis: Plot the dopamine concentration as a percentage of the baseline level over time to visualize the effect of Phenibut on dopamine release.

Conclusion and Future Directions

Phenibut demonstrates a clear dual mechanism of action, engaging both the GABAergic and calcium channel systems, which underpins its utility in treating certain neurological and psychiatric conditions. The quantitative data on its binding affinities highlight a stereoselective preference of the (R)-enantiomer for the GABA-B receptor. In contrast, the therapeutic potential of 2-amino-2-phenylbutanoic acid remains largely unexplored, with only preliminary suggestions of a neuroprotective role.

For drug development professionals, the dual-target nature of Phenibut presents both opportunities and challenges. Future research should focus on:

  • Elucidating the precise molecular interactions of Phenibut with the α2δ subunit of VDCCs.

  • Investigating the downstream signaling pathways responsible for the potential dopaminergic effects of Phenibut.

  • Conducting rigorous preclinical and clinical studies to validate the suggested neuroprotective effects of 2-amino-2-phenylbutanoic acid and to delineate its mechanism of action.

  • Developing derivatives with improved selectivity for either the GABA-B receptor or the α2δ subunit to refine therapeutic applications and minimize off-target effects.

This guide serves as a foundational resource for these future endeavors, providing a structured overview of the current state of knowledge and the experimental approaches necessary to advance our understanding of these compounds in the context of neurological disorders.

References

The Neuroprotective Landscape of Phenylbutyric Acid: A Technical Guide Focused on 4-Phenylbutyric Acid (4-PBA)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide explores the neuroprotective effects of phenylbutyric acid, with a primary focus on 4-phenylbutyric acid (4-PBA). Initial inquiries into the neuroprotective properties of 2-Amino-2-phenylbutyric acid (2-APBA) revealed a scarcity of in-depth, publicly available research, quantitative data, and detailed experimental protocols. Emerging research suggests that 2-APBA may offer neuroprotection by modulating glutamate (B1630785) receptors, thereby mitigating glutamate excitotoxicity and ischemic damage. However, the current body of literature is insufficient to construct a comprehensive technical analysis as requested.

In contrast, the related compound, 4-phenylbutyric acid (4-PBA), has been extensively studied and has demonstrated significant neuroprotective effects across a range of preclinical models of neurodegenerative diseases. 4-PBA is an aromatic short-chain fatty acid that is FDA-approved for the treatment of urea (B33335) cycle disorders. Its neuroprotective actions are attributed to its dual function as a chemical chaperone and a histone deacetylase (HDAC) inhibitor. This guide will, therefore, pivot to an in-depth examination of the well-documented neuroprotective mechanisms of 4-PBA, serving as a comprehensive proxy for understanding the potential of this class of compounds. The insights gleaned from the study of 4-PBA may inform future research into the therapeutic potential of 2-APBA and other related molecules.

Core Neuroprotective Mechanisms of 4-Phenylbutyric Acid

4-PBA exerts its neuroprotective effects through a multi-targeted approach, primarily revolving around its ability to alleviate cellular stress and modulate gene expression.

1. Chemical Chaperone Activity and Attenuation of Endoplasmic Reticulum (ER) Stress:

A hallmark of many neurodegenerative diseases is the accumulation of misfolded and aggregated proteins. 4-PBA acts as a chemical chaperone, facilitating proper protein folding and preventing the aggregation of aberrant proteins. This action directly mitigates endoplasmic reticulum (ER) stress, a condition where the accumulation of unfolded proteins triggers a cellular stress response that can ultimately lead to apoptosis (cell death). By reducing ER stress, 4-PBA has been shown to protect against neuronal cell death induced by such proteinopathies. In models of Alzheimer's disease, 4-PBA has been observed to reduce the aggregation of amyloid-β. Similarly, in Parkinson's disease models, it has been shown to attenuate the aggregation of α-synuclein.

2. Histone Deacetylase (HDAC) Inhibition:

4-PBA is a known inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, 4-PBA promotes a more open chromatin state, thereby increasing the transcription of genes involved in synaptic plasticity and cell survival. In a mouse model of Alzheimer's disease, 4-PBA administration restored brain histone acetylation levels and activated the transcription of synaptic plasticity markers.

3. Anti-Inflammatory and Antioxidant Effects:

Neuroinflammation and oxidative stress are key pathological features of many neurodegenerative disorders. 4-PBA has been shown to suppress the production of pro-inflammatory molecules and reactive oxygen species (ROS) in activated glial cells. It can also protect against oxidative stress, further contributing to its neuroprotective profile.

Quantitative Data on the Neuroprotective Effects of 4-PBA

The following tables summarize quantitative findings from various preclinical studies investigating the neuroprotective efficacy of 4-PBA.

Table 1: Effects of 4-PBA in a Mouse Model of Alzheimer's Disease

Parameter MeasuredModelTreatmentOutcome
Amyloid Plaque Incidence and SizeAPPswePS1delta9 Transgenic Mice1 mg/g body weight in drinking water for 14 monthsSignificantly decreased incidence and size of amyloid plaques in the cortex and hippocampus.[1]
Cognitive Performance (Spatial Memory)APPswePS1delta9 Transgenic Mice1 mg/g body weight in drinking water for 14 monthsFacilitated cognitive performance in a spatial memory task.[1]
Tau PhosphorylationAlzheimer's Disease Mouse ModelNot specifiedDecreased phosphorylated tau.[2]
Brain Histone AcetylationTransgenic MiceNot specifiedRestored brain histone acetylation levels.[2]

Table 2: Effects of 4-PBA in a Mouse Model of Parkinson's Disease

Parameter MeasuredModelTreatmentOutcome
Motor CoordinationHuman alpha-synuclein (B15492655) A30P + A53T Transgenic MiceNot specifiedGradual improvement in motor coordination assessed by pole test and rotarod treadmill task.[3]
Dopaminergic Neuron LossHuman alpha-synuclein A30P + A53T Transgenic MiceNot specifiedInhibited the loss of tyrosine hydroxylase-positive neurons in the substantia nigra.[3]
Striatal Dopamine (B1211576) ContentHuman alpha-synuclein A30P + A53T Transgenic MiceNot specifiedNo depletion of striatal dopamine content.[3]
Oxidative Stress and Nitrite (B80452) LevelsRat Model of Parkinson's DiseaseNot specifiedSignificant protection against disease-related oxidative stress and augmented nitrite levels.[4]

Table 3: Effects of 4-PBA on ER Stress and Apoptosis

Parameter MeasuredModelTreatmentOutcome
ER Stress Markers (BiP, CHOP)Light-Exposed Mouse RetinaNot specifiedSuppressed the upregulation of BiP and CHOP.[5]
Photoreceptor ApoptosisLight-Exposed Mouse RetinaNot specifiedAttenuated photoreceptor apoptosis.[5]
Neuronal ApoptosisEthanol-Induced Damage in PD4 MiceNot specifiedAttenuated ethanol-induced neuroapoptosis.[6]
Protein AggregatesDown Syndrome NGN2-iPSC-derived neuronsNot specifiedSignificantly decreased protein aggregates.[7]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of 4-PBA's neuroprotective effects.

1. Western Blot Analysis for ER Stress Markers (e.g., GRP78, CHOP)

  • Objective: To quantify the expression levels of proteins indicative of ER stress.

  • Methodology:

    • Protein Extraction: Homogenize brain tissue or lyse cultured neuronal cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

    • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies against GRP78 and CHOP (and a loading control like β-actin or GAPDH) overnight at 4°C.

    • Washing: Wash the membrane three times with TBST.

    • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Quantification: Densitometrically quantify the band intensities and normalize to the loading control.

2. Cell Viability (MTT) Assay

  • Objective: To assess the viability of cultured neuronal cells after treatment with a neurotoxin and/or 4-PBA.

  • Methodology:

    • Cell Seeding: Plate neuronal cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treatment: Treat the cells with the desired concentrations of the neurotoxin and/or 4-PBA for a specified duration (e.g., 24-48 hours).

    • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

    • Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Express cell viability as a percentage of the untreated control.

3. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis

  • Objective: To detect DNA fragmentation, a hallmark of apoptosis, in brain tissue sections or cultured cells.

  • Methodology:

    • Tissue/Cell Preparation: Prepare paraffin-embedded or frozen brain sections, or cultured cells grown on coverslips.

    • Permeabilization: Permeabilize the tissue or cells to allow entry of the labeling reagents.

    • TdT Labeling: Incubate the samples with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently tagged dUTP).

    • Detection:

      • For BrdUTP, use a fluorescently labeled anti-BrdU antibody.

      • For directly labeled dUTPs, proceed to imaging.

    • Counterstaining: Counterstain the nuclei with DAPI or Hoechst to visualize all cells.

    • Imaging: Visualize the samples using a fluorescence microscope.

    • Quantification: Quantify the percentage of TUNEL-positive cells relative to the total number of cells.

4. Rotarod Test for Motor Coordination

  • Objective: To assess motor coordination and balance in rodent models.

  • Methodology:

    • Apparatus: Use a rotarod apparatus with a rotating rod.

    • Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the test.

    • Training (optional but recommended): Train the mice on the rotarod at a constant low speed for a set duration on consecutive days before the test day.

    • Testing: Place the mouse on the rotating rod, which then accelerates from a low speed to a high speed over a set period (e.g., 4 to 40 rpm over 5 minutes).

    • Measurement: Record the latency to fall from the rod.

    • Trials: Perform multiple trials with an inter-trial interval (e.g., 15-30 minutes).

    • Data Analysis: Analyze the average latency to fall across trials.

Signaling Pathways and Experimental Workflows

Signaling Pathway: 4-PBA in Alleviating ER Stress

ER_Stress_Pathway cluster_ER Endoplasmic Reticulum Unfolded Proteins Unfolded Proteins GRP78 GRP78 PERK PERK GRP78->PERK Dissociates from IRE1 IRE1 GRP78->IRE1 Dissociates from ATF6 ATF6 GRP78->ATF6 Dissociates from eIF2a eIF2a PERK->eIF2a Phosphorylates XBP1 Splicing XBP1 Splicing IRE1->XBP1 Splicing UPR Target Genes UPR Target Genes ATF6->UPR Target Genes 4-PBA 4-PBA Misfolded Protein Aggregation Misfolded Protein Aggregation 4-PBA->Misfolded Protein Aggregation Inhibits ER Stress ER Stress Misfolded Protein Aggregation->ER Stress ER Stress->GRP78 Apoptosis Apoptosis ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP CHOP->Apoptosis XBP1 Splicing->UPR Target Genes Cell Survival Cell Survival UPR Target Genes->Cell Survival

Caption: 4-PBA alleviates ER stress by inhibiting protein aggregation.

Signaling Pathway: 4-PBA as a Histone Deacetylase (HDAC) Inhibitor

HDAC_Inhibition_Pathway 4-PBA 4-PBA HDACs HDACs 4-PBA->HDACs Inhibits Histones Histones HDACs->Histones Deacetylates Condensed Chromatin Condensed Chromatin Histones->Condensed Chromatin Open Chromatin Open Chromatin Histones->Open Chromatin Acetylated Acetyl Groups Gene Transcription Gene Transcription Condensed Chromatin->Gene Transcription Represses Open Chromatin->Gene Transcription Promotes Neuroprotective Genes Neuroprotective Genes Gene Transcription->Neuroprotective Genes Synaptic Plasticity Synaptic Plasticity Neuroprotective Genes->Synaptic Plasticity Cell Survival Cell Survival Neuroprotective Genes->Cell Survival

Caption: 4-PBA inhibits HDACs, promoting neuroprotective gene transcription.

Experimental Workflow: In Vivo Study of 4-PBA in a Neurodegenerative Disease Model

Experimental_Workflow Animal Model Transgenic Mouse Model (e.g., AD, PD) Treatment Administer 4-PBA (e.g., in drinking water) Animal Model->Treatment Behavioral Testing Behavioral Assessments (e.g., Morris Water Maze, Rotarod) Treatment->Behavioral Testing Tissue Collection Brain Tissue Collection Behavioral Testing->Tissue Collection Histology Immunohistochemistry (e.g., Aβ plaques, TH neurons) Tissue Collection->Histology Biochemistry Biochemical Assays (e.g., Western Blot, ELISA) Tissue Collection->Biochemistry Data Analysis Statistical Analysis and Interpretation Histology->Data Analysis Biochemistry->Data Analysis

Caption: A typical workflow for evaluating 4-PBA's efficacy in vivo.

While the neuroprotective potential of this compound remains an area for future investigation, its structural analog, 4-phenylbutyric acid, has emerged as a promising therapeutic candidate for a variety of neurodegenerative diseases. Its multifaceted mechanism of action, encompassing the amelioration of ER stress, inhibition of histone deacetylases, and suppression of neuroinflammation and oxidative stress, provides a robust rationale for its neuroprotective effects. The preclinical data summarized in this guide highlight the significant benefits of 4-PBA in models of Alzheimer's and Parkinson's diseases. Further research is warranted to translate these promising preclinical findings into clinical applications and to explore whether 2-APBA shares a similar therapeutic potential. The detailed methodologies and established experimental workflows presented herein provide a solid foundation for researchers and drug development professionals to advance the study of phenylbutyric acids as a novel class of neuroprotective agents.

References

The Role of 2-Amino-2-phenylbutyric Acid as a Non-Natural Amino Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-2-phenylbutyric acid is a non-natural, α,α-disubstituted amino acid that has garnered significant interest in the fields of medicinal chemistry and drug discovery. Its unique structural properties, including a phenyl group and an ethyl group at the α-carbon, impart conformational constraints and metabolic stability to peptides into which it is incorporated. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and biological applications of this compound, with a focus on its role in peptide synthesis, as an enzyme inhibitor, and as a potential neuroprotective agent. Detailed experimental protocols for its synthesis and incorporation into peptides are provided, alongside a discussion of its potential modulation of key signaling pathways.

Introduction to Non-Natural Amino Acids in Drug Discovery

Non-natural amino acids are amino acids that are not among the 20 proteinogenic amino acids encoded by the standard genetic code. They can be either naturally occurring or synthetically produced.[1] The incorporation of non-natural amino acids into peptides is a powerful strategy in drug discovery for several reasons:

  • Enhanced Stability: Peptides composed solely of natural amino acids are often susceptible to rapid degradation by proteases in the body. The inclusion of non-natural amino acids can render peptides resistant to enzymatic cleavage, thereby increasing their in vivo half-life.[2]

  • Conformational Constraint: The unique side chains of non-natural amino acids can introduce specific conformational constraints into a peptide's structure. This can help to stabilize desired secondary structures, such as helices and turns, which are often crucial for biological activity.

  • Improved Potency and Selectivity: By modifying the structure of a peptide with non-natural amino acids, it is possible to fine-tune its binding affinity and selectivity for a specific biological target.[3]

  • Pharmacokinetic Properties: The physicochemical properties of non-natural amino acids can be tailored to improve the pharmacokinetic profile of a peptide, including its absorption, distribution, metabolism, and excretion (ADME).

This compound stands out as a valuable building block in this context due to the presence of both an aromatic phenyl ring and a short alkyl chain at the α-carbon, offering a unique combination of steric bulk and hydrophobicity.

Physicochemical Properties of this compound

This compound is a white crystalline powder.[4] Its fundamental physicochemical properties are summarized in the table below. While specific experimental values for pKa and detailed solubility in a range of solvents are not widely reported, general solubility characteristics can be inferred from its structure.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₃NO₂[3][5]
Molecular Weight 179.22 g/mol [3][5]
Melting Point 276-280 °C (decomposes)[6]
Appearance White crystalline powder[4]
Solubility Generally poorly soluble in water; shows moderate solubility in organic solvents like ethanol (B145695) and acetone.[7] The amino and carboxylic acid groups allow for solubility in acidic and basic aqueous solutions.[7][8][9]
pKa Not widely reported. As an amino acid, it will have at least two pKa values corresponding to the carboxylic acid and amino groups.
LogP Not widely reported. The phenyl and ethyl groups suggest a degree of lipophilicity.

Biological Activities and Applications

This compound has demonstrated a range of biological activities, making it a compound of interest for therapeutic development.

Enzyme Inhibition

This non-natural amino acid has been shown to inhibit the activity of several enzymes:

  • Urease: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for some pathogenic bacteria, such as Helicobacter pylori. Inhibition of urease is a potential therapeutic strategy for treating infections caused by these bacteria. This compound has been identified as a urease inhibitor.[3]

  • Glutaminase: Glutaminase is an enzyme that plays a role in nitrogen metabolism and is being investigated as a target for cancer therapy. This compound has also been shown to inhibit glutaminase.[3]

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. It has been studied for its potential to protect neurons from damage caused by:

  • Glutamate (B1630785) Excitotoxicity: Excessive stimulation of glutamate receptors can lead to neuronal cell death, a phenomenon implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease. This compound is thought to modulate glutamate receptors, suggesting a potential mechanism for its neuroprotective effects.[3]

  • Ischemia: A lack of blood flow to the brain can cause neuronal damage. Studies have indicated that this compound may offer protection in ischemic conditions.[3]

The precise molecular mechanisms and the specific glutamate receptor subtypes involved in these neuroprotective effects require further investigation.

Peptide Synthesis

The primary application of this compound is as a building block in peptide synthesis.[3] Its incorporation can lead to modified peptides with enhanced stability, improved cell permeability, and specific binding capabilities. For example, it has been incorporated into a peptide targeting HIV-1 integrase, highlighting its potential in the development of antiviral drugs.[3]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of α-amino acids like this compound is a modified Strecker synthesis. The following protocol is based on a patented method.[10]

Workflow for the Synthesis of this compound

G cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Hydrolysis A Propiophenone (B1677668) F Reaction Mixture A->F B Sodium Cyanide B->F C Ammonium (B1175870) Carbonate C->F D Phase Transfer Catalyst D->F E Water E->F G Heating (65-80°C) F->G H Intermediate: 5-ethyl-5-phenyl hydantoin (B18101) G->H I 5-ethyl-5-phenyl hydantoin H->I K High Temperature & High Pressure I->K J Sodium Hydroxide (B78521) Solution J->K L Hydrolyzed Mixture K->L M Acidification (pH adjustment) L->M N Final Product: This compound M->N

Caption: Synthesis of this compound.

Materials:

  • Propiophenone

  • 30% Sodium cyanide solution

  • Ammonium carbonate

  • Phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide or benzyltriethylammonium chloride)

  • Deionized water

  • Sodium hydroxide solution

  • Acid for pH adjustment (e.g., HCl)

Procedure:

Step 1: Synthesis of 5-ethyl-5-phenyl hydantoin (Intermediate)

  • To a reaction flask, add propiophenone (1.0 mol), 30% sodium cyanide solution (1.5-1.8 mol), ammonium carbonate (2.0-3.0 mol), and a phase transfer catalyst (e.g., 6.7 g of tetrabutylammonium bromide).[10]

  • Add deionized water and stir to dissolve the reactants.[10]

  • Slowly heat the reaction mixture to 65-80°C and maintain this temperature for 10-15 hours.[10]

  • After the reaction is complete, cool the mixture and filter to collect the solid product.

  • Wash the filter cake with deionized water to obtain the wet product of 5-ethyl-5-phenylhydantoin.[10]

Step 2: Hydrolysis to this compound

  • Add the 5-ethyl-5-phenyl hydantoin intermediate to a sodium hydroxide solution in a high-pressure reactor (autoclave).[10]

  • Heat the mixture under high temperature and high pressure to facilitate hydrolysis.

  • After the hydrolysis is complete, cool the reaction mixture.

  • Adjust the pH of the solution with an acid to precipitate the product.

  • Filter the mixture to collect the solid this compound.

  • Wash the product with water and dry under vacuum.[10]

This protocol yields a product with a purity of >99% (by HPLC) and an overall yield of over 80% based on the starting propiophenone.[10]

Incorporation into Peptides via Fmoc Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-protected this compound (Fmoc-2-Amino-2-phenylbutyric acid-OH) into a growing peptide chain on a solid support follows the standard principles of Fmoc-SPPS.

Workflow for a Single Coupling Cycle in Fmoc-SPPS

G A Resin-Bound Peptide (with N-terminal Fmoc) B Fmoc Deprotection (20% Piperidine (B6355638) in DMF) A->B C Resin-Bound Peptide (with free N-terminal amine) B->C D Wash with DMF C->D H Coupling C->H E Fmoc-2-Amino-2-phenylbutyric acid-OH + Coupling Reagent (e.g., HATU) + Base (e.g., DIPEA) F Activation E->F G Activated Amino Acid F->G G->H I Resin-Bound Peptide (extended by one residue, with N-terminal Fmoc) H->I J Wash with DMF I->J

Caption: A single cycle of Fmoc Solid-Phase Peptide Synthesis.

Materials:

  • Fmoc-protected resin (e.g., Wang or Rink Amide resin)

  • Fmoc-2-Amino-2-phenylbutyric acid-OH

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Coupling reagent (e.g., HATU, HBTU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., Trifluoroacetic acid/Water/Triisopropylsilane)

Procedure (for one coupling cycle):

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.[11]

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-15 minutes to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF.[11][12]

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-2-Amino-2-phenylbutyric acid-OH (3-5 equivalents relative to the resin loading), a coupling reagent (e.g., HATU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF. Allow the mixture to pre-activate for a few minutes.[11]

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-4 hours at room temperature to allow the coupling reaction to proceed.[11][12]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF and then with DCM to remove any unreacted reagents and byproducts.[11]

  • Monitoring (Optional): A Kaiser test can be performed on a small sample of the resin to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, a second coupling step may be necessary.[11]

  • Repeat: These steps are repeated for each amino acid to be added to the peptide chain.

  • Final Cleavage: After the final amino acid has been coupled and deprotected, the peptide is cleaved from the resin and the side-chain protecting groups are removed by treatment with a cleavage cocktail.[12]

Potential Signaling Pathway Interactions

While direct experimental evidence specifically linking this compound to the modulation of the following signaling pathways is limited, its known biological activities suggest potential interactions that warrant further investigation.

Glutamate Receptor Signaling

The neuroprotective effects of this compound are proposed to be mediated through the modulation of glutamate receptors.[3] Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are broadly classified into ionotropic (iGluRs) and metabotropic (mGluRs). Overactivation of these receptors, particularly NMDA receptors (a subtype of iGluRs), leads to an excessive influx of Ca²⁺, triggering a cascade of neurotoxic events known as excitotoxicity.

A potential mechanism of neuroprotection by this compound could involve the antagonism or allosteric modulation of NMDA receptors, thereby reducing the Ca²⁺ influx and downstream neurotoxic pathways.

Hypothesized Modulation of Glutamate Receptor Signaling

G cluster_pathway Glutamate Excitotoxicity Pathway cluster_intervention Potential Intervention Glutamate Excess Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Activates Ca_influx Excessive Ca²⁺ Influx NMDAR->Ca_influx Neurotoxicity Neurotoxicity (e.g., Apoptosis) Ca_influx->Neurotoxicity APBA This compound APBA->NMDAR Modulates/Inhibits

Caption: Hypothesized modulation of NMDA receptor by this compound.

mTOR Signaling Pathway

The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. It is highly sensitive to the availability of amino acids. The mTOR kinase exists in two distinct complexes, mTORC1 and mTORC2. Amino acids are known to activate mTORC1, which in turn promotes protein synthesis and inhibits autophagy.

Given that this compound is an amino acid, it is plausible that it could influence mTOR signaling. It could potentially act as a signaling molecule itself or, when incorporated into peptides, alter the cellular response to nutrient availability. However, whether it acts as an activator or inhibitor of this pathway is currently unknown and requires experimental validation.

Amino Acid Sensing and mTORC1 Activation

G cluster_pathway mTORC1 Signaling Pathway cluster_intervention Potential Interaction Amino_Acids Amino Acids Rag_GTPases Rag GTPases Amino_Acids->Rag_GTPases Activates mTORC1 mTORC1 Rag_GTPases->mTORC1 Recruits and Activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits APBA This compound APBA->Amino_Acids May influence sensing

Caption: Potential influence of this compound on mTORC1 signaling.

Conclusion

This compound is a versatile non-natural amino acid with significant potential in drug discovery and development. Its incorporation into peptides offers a promising avenue for creating novel therapeutics with improved stability and biological activity. Furthermore, its intrinsic properties as an enzyme inhibitor and a potential neuroprotective agent make it a valuable lead compound for further investigation. While detailed quantitative data on its biological activities and its precise interactions with signaling pathways are still emerging, the foundational knowledge and experimental protocols outlined in this guide provide a solid basis for researchers to explore the full potential of this intriguing molecule. Future studies should focus on elucidating the specific molecular targets of this compound and quantifying its effects to advance its development from a research tool to a potential therapeutic agent.

References

2-Amino-2-phenylbutyric Acid: A Potential Modulator of Glutamatergic Neurotransmission

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Glutamate (B1630785) receptors, the primary mediators of excitatory neurotransmission in the central nervous system (CNS), are crucial for a vast array of neurological functions, including synaptic plasticity, learning, and memory.[1] These receptors are broadly classified into ionotropic (iGluRs) and metabotropic (mGluRs) families. The iGluRs, which include N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors, are ligand-gated ion channels that mediate fast synaptic transmission.[1] Dysregulation of glutamatergic signaling is implicated in numerous neurological and psychiatric disorders, making glutamate receptors significant targets for therapeutic intervention.

2-Amino-2-phenylbutyric acid (α-phenyl-α-aminobutyric acid) is a non-proteinogenic amino acid with a chemical structure that suggests potential interaction with CNS targets.[2][3] While direct, quantitative evidence of its interaction with specific glutamate receptor subtypes is limited in publicly available literature, emerging research indicates it may possess neuroprotective properties against glutamate-induced excitotoxicity.[2] This suggests a potential modulatory role at glutamate receptors, making it a compound of interest for further investigation in the context of neurological disorders characterized by excessive glutamate activity. This guide provides a comprehensive overview of the current understanding and potential interactions of this compound with glutamate receptors, drawing on available data and the activities of structurally related compounds.

Interaction with Glutamate Receptors: A Focus on Neuroprotection

While specific binding affinities and functional modulation data for this compound are not yet well-documented, its reported neuroprotective effects against glutamate excitotoxicity provide a strong basis for its potential as a glutamate receptor modulator.[2] Excitotoxicity is a pathological process in which excessive activation of glutamate receptors leads to neuronal damage and death, a key factor in conditions like stroke and neurodegenerative diseases.[2] The ability of this compound to protect neurons from this process implies an antagonistic or modulatory action at glutamate receptors.

Derivatives of the related compound, 4-phenylbutyric acid (4-PBA), have been shown to increase the levels of both metabotropic and ionotropic glutamate receptors, suggesting a complex regulatory role for this class of compounds on the glutamatergic system.[4] Furthermore, other derivatives have been investigated for their potential as NMDA receptor antagonists.[5]

Quantitative Data on Glutamate Receptor Interaction

A comprehensive understanding of the interaction between this compound and glutamate receptors requires quantitative data from binding and functional assays. The following tables illustrate the types of data that would be essential for a thorough characterization of this interaction. Note: The data in these tables are placeholders and serve as a template for future experimental findings.

Table 1: Binding Affinity of this compound at Ionotropic Glutamate Receptors

Receptor SubtypeRadioligandKi (nM)Assay Conditions
NMDA (GluN1/GluN2A)[3H]CGP 39653Data Not AvailableRat cortical membranes, 25°C
NMDA (GluN1/GluN2B)[3H]CGP 39653Data Not AvailableRat cortical membranes, 25°C
AMPA (GluA1/2)[3H]AMPAData Not AvailableRat cortical membranes, 4°C
Kainate (GluK1/2)[3H]KainateData Not AvailableRat cerebellar membranes, 4°C

Table 2: Functional Activity of this compound at Ionotropic Glutamate Receptors

Receptor SubtypeAssay TypeIC50 / EC50 (µM)Functional Effect
NMDA (GluN1/GluN2A)ElectrophysiologyData Not AvailableAntagonist/Modulator
AMPA (GluA1/2)Calcium ImagingData Not AvailableAntagonist/Modulator
Kainate (GluK1/2)ElectrophysiologyData Not AvailableAntagonist/Modulator

Potential Signaling Pathways

Assuming an antagonistic role at NMDA receptors, as suggested by the neuroprotective data and the activity of related compounds, this compound would likely interfere with the canonical NMDA receptor signaling pathway. Under normal physiological conditions, the binding of glutamate and a co-agonist (glycine or D-serine) to the NMDA receptor, coupled with postsynaptic membrane depolarization, leads to the removal of a magnesium ion (Mg2+) block from the channel pore. This allows the influx of calcium ions (Ca2+), which act as a second messenger to activate a cascade of downstream signaling molecules, including calmodulin-dependent kinase II (CaMKII) and ultimately influencing gene expression and synaptic plasticity. An antagonist would prevent this channel opening and subsequent Ca2+ influx.

G cluster_post Postsynaptic Terminal Glutamate Glutamate NMDAR NMDA Receptor Glutamate Site Co-agonist Site Pore (Mg2+ block) Glutamate->NMDAR:g Binds Ca Ca2+ NMDAR:p->Ca Influx CaMKII CaMKII Activation Ca->CaMKII SynapticPlasticity Synaptic Plasticity / Gene Expression CaMKII->SynapticPlasticity APBA 2-Amino-2-phenylbutyric acid (Antagonist) APBA->NMDAR:g Blocks

Potential antagonistic action of this compound at the NMDA receptor.

Experimental Methodologies

To fully characterize the interaction of this compound with glutamate receptors, standardized experimental protocols are necessary. The following sections detail common methodologies used in the field.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. These assays involve incubating a radiolabeled ligand (which is known to bind to the receptor of interest) with a tissue preparation containing the receptor (e.g., brain homogenates) in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand is measured, and from this, the inhibitory constant (Ki) can be calculated.

G start Start prep Prepare Brain Membrane Homogenate start->prep incubate Incubate Membranes with Radioligand & Test Compound prep->incubate separate Separate Bound from Free Radioligand (Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Analyze Data (Calculate Ki) quantify->analyze end End analyze->end

References

2-Amino-2-phenylbutyric Acid: A Technical Whitepaper on its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-2-phenylbutyric acid, a non-proteinogenic amino acid, has garnered interest within the scientific community primarily as a key intermediate in the synthesis of the gastrointestinal prokinetic agent, trimebutine. While its role as a synthetic building block is well-established, emerging research suggests potential intrinsic therapeutic activities, particularly in the realm of neuroprotection and enzyme inhibition. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its synthesis, known biological interactions, and putative therapeutic applications. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key processes to facilitate further research and development efforts.

Chemical and Physical Properties

This compound, also known as α-amino-α-phenylbutyric acid, is a chiral compound with the molecular formula C₁₀H₁₃NO₂.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Weight 179.22 g/mol [1][2][3][4]
CAS Number 5438-07-3[2][3][4]
Appearance White crystalline powder[5]
Melting Point 276-280 °C (decomposes)[3][4]
Solubility Data not readily available
SMILES CCC(C1=CC=CC=C1)(C(=O)O)N[1]
InChI Key UBXUDSPYIGPGGP-UHFFFAOYSA-N[1]

Synthesis of this compound

The primary application of this compound is as a crucial intermediate in the synthesis of trimebutine, a non-competitive spasmolytic agent that acts on the gastrointestinal tract.[5][6] Several synthetic routes to obtain this compound have been reported, with a common method being a modified Strecker synthesis.

Modified Strecker Synthesis Protocol

A widely utilized method involves the reaction of propiophenone (B1677668) with sodium cyanide and ammonium (B1175870) carbonate, followed by hydrolysis of the resulting hydantoin (B18101) intermediate.[7]

Experimental Protocol:

  • Reaction Mixture Preparation: In a suitable reaction vessel, combine propiophenone, sodium cyanide, ammonium carbonate, and a phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide).

  • Cyclization: Heat the reaction mixture to facilitate the formation of the intermediate, 5-ethyl-5-phenylhydantoin.

  • Hydrolysis: Treat the isolated 5-ethyl-5-phenylhydantoin with a strong base (e.g., sodium hydroxide) under elevated temperature and pressure to hydrolyze the hydantoin ring.

  • Purification: Neutralize the reaction mixture with acid to precipitate the this compound. The product can then be isolated by filtration, washed, and dried.

This method has been reported to yield a product with a purity of over 99% (as determined by HPLC) and a yield of more than 80%.[7]

Synthesis_Workflow propiophenone Propiophenone hydantoin 5-ethyl-5-phenylhydantoin propiophenone->hydantoin Cyclization reagents NaCN, (NH4)2CO3, Phase Transfer Catalyst reagents->hydantoin product This compound hydantoin->product Hydrolysis hydrolysis NaOH, Heat, Pressure hydrolysis->product

Figure 1: Synthesis of this compound.

Therapeutic Potential and Biological Activity

While extensively used in pharmaceutical synthesis, the intrinsic therapeutic potential of this compound is an area of growing interest. The available, though limited, research suggests possible roles in neuroprotection and enzyme inhibition.[8]

Neuroprotective Effects

Some studies indicate that this compound may possess neuroprotective properties.[8] This potential is hypothesized to stem from its structural similarity to endogenous amino acids and its ability to modulate neurotransmitter systems.

Putative Mechanism of Action: Glutamate (B1630785) Receptor Modulation

It has been suggested that this compound may interact with glutamate receptors.[8] Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are crucial for synaptic plasticity and neuronal signaling. Dysregulation of glutamate signaling is implicated in various neurological disorders. However, there is a significant lack of direct experimental evidence, such as receptor binding affinities or functional assay data (e.g., IC₅₀ or EC₅₀ values), to substantiate this claim for this compound.

Research on the structurally related compound, 4-phenylbutyric acid (4-PBA), has shown neuroprotective effects in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[9][10][11][12] These effects are attributed to its roles as a histone deacetylase (HDAC) inhibitor and a chemical chaperone that can reduce protein aggregation.[10][11][12] It is plausible that this compound could share some of these neuroprotective mechanisms, but this requires dedicated investigation.

Neuroprotection_Pathway APBA This compound (Putative) GlutamateReceptor Glutamate Receptor APBA->GlutamateReceptor Modulation? NeuronalSignaling Modulation of Neuronal Signaling GlutamateReceptor->NeuronalSignaling Neuroprotection Neuroprotective Effects NeuronalSignaling->Neuroprotection Experimental_Workflow Compound This compound EnzymeAssay Enzyme Assay (e.g., Urease, Glutaminase) Compound->EnzymeAssay Introduction DataAnalysis Data Analysis EnzymeAssay->DataAnalysis Measure Activity IC50 IC50 Determination DataAnalysis->IC50

References

An In-depth Technical Guide to 2-Amino-2-phenylbutyric Acid: Structural Analogs and Derivatives in Neuroprotection and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-2-phenylbutyric acid, a non-proteinogenic amino acid, and its structural analogs represent a compelling class of compounds with significant therapeutic potential, particularly in the realm of neurology. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these compounds, with a focus on their role as modulators of the glutamatergic system and as neuroprotective agents. Detailed experimental protocols for the synthesis of the core molecule and for key biological assays are presented to facilitate further research and development. Quantitative data on the biological activity of selected analogs are summarized, and the underlying signaling pathways are visualized to provide a clear understanding of their structure-activity relationships and therapeutic promise.

Introduction

This compound is a chiral α-amino acid characterized by a phenyl and an ethyl group attached to the α-carbon. This unique structure imparts specific conformational constraints and physicochemical properties that have drawn the attention of medicinal chemists. Its derivatives have been explored for a variety of therapeutic applications, including as components in peptide synthesis, as enzyme inhibitors, and most notably, for their effects on the central nervous system.[1] The structural similarity of these compounds to the endogenous neurotransmitter glutamate (B1630785) has led to the investigation of their activity at glutamate receptors, which are pivotal in synaptic transmission and implicated in a range of neurological disorders.

One of the most well-known analogs is Phenibut (β-phenyl-γ-aminobutyric acid), a CNS depressant used for anxiety and insomnia. The core structure of this compound also serves as a key intermediate in the synthesis of trimebutine, a drug used to treat irritable bowel syndrome. This guide will delve into the chemistry and pharmacology of this class of compounds, providing a technical resource for researchers in drug discovery and development.

Synthesis of this compound and Derivatives

The synthesis of this compound can be achieved through various methods, with the Strecker synthesis being a common approach. This method typically involves the reaction of propiophenone (B1677668) with an ammonia (B1221849) source and a cyanide source, followed by hydrolysis of the resulting α-aminonitrile.

General Experimental Protocol: Strecker Synthesis of this compound

This protocol is based on established methods for the synthesis of α-amino acids.

Materials:

Procedure:

  • Cyclization Reaction:

    • In a suitable reaction vessel, combine propiophenone, sodium cyanide, ammonium carbonate, and the phase transfer catalyst in deionized water.

    • Heat the reaction mixture with stirring to a temperature of 65-80°C for 10-15 hours.

    • Monitor the reaction for the formation of the intermediate, 5-ethyl-5-phenylhydantoin.

    • Upon completion, cool the reaction mixture and isolate the intermediate by filtration. Wash the filter cake with deionized water.

  • Hydrolysis:

    • Add the 5-ethyl-5-phenylhydantoin intermediate to a solution of sodium hydroxide.

    • Heat the mixture under pressure to facilitate hydrolysis of the hydantoin (B18101) ring.

    • After the reaction is complete, cool the mixture.

  • Purification:

    • Adjust the pH of the reaction mixture with hydrochloric acid to precipitate the this compound.

    • Isolate the product by filtration, wash with deionized water, and dry under vacuum.

Synthesis of Derivatives

Derivatives of this compound can be prepared through standard organic chemistry transformations. For example, the amino group can be alkylated, and the carboxylic acid group can be esterified. A patented method describes the simultaneous esterification and amino-methylation of this compound in the synthesis of trimebutine.[2]

Biological Activities and Therapeutic Potential

Structural analogs and derivatives of this compound exhibit a range of biological activities, with a significant focus on their interaction with the central nervous system.

Modulation of Glutamate Receptors

Glutamate is the primary excitatory neurotransmitter in the brain, and its receptors, particularly the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, are crucial for synaptic plasticity, learning, and memory. However, excessive glutamate receptor activation can lead to excitotoxicity, a process implicated in neuronal death in various neurodegenerative diseases and ischemic stroke.

Analogs of this compound have been investigated as modulators of glutamate receptors. Their structural resemblance to glutamate allows them to potentially bind to these receptors and act as either agonists or antagonists. The majority of research has focused on their potential as antagonists to mitigate glutamate-induced excitotoxicity.

Neuroprotective Effects

The ability of these compounds to modulate glutamate receptors underpins their significant neuroprotective potential. By blocking excessive calcium influx through NMDA receptors, these analogs can prevent the downstream cascade of events that lead to neuronal cell death. Research has shown that some derivatives of this compound can protect neurons from damage induced by glutamate excitotoxicity and ischemia.[1]

Quantitative Biological Data

Compound/AnalogTargetAssay TypeValueReference
(R)-2-amino-5-phosphonopentanoate (AP5) NMDA ReceptorCompetitive Antagonist BindingKᵢ = 1.2 µMFagg & Matus (1984)
MK-801 NMDA Receptor (Channel Blocker)Non-competitive Antagonist BindingKᵢ = 37 nMWong et al. (1986)
Ifenprodil GluN2B subunit of NMDA ReceptorNon-competitive Antagonist BindingKᵢ = 10 nMWilliams (1993)
2-amino-4-phosphonobutyrate (APB) mGluR6Agonist ActivityEC₅₀ ≈ 2 µMNawy & Copenhagen (1987)

Note: This table is illustrative and includes data for well-characterized glutamate receptor ligands to demonstrate the type of quantitative data that is crucial for evaluating novel analogs of this compound.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel this compound derivatives, robust and standardized biological assays are essential.

NMDA Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the NMDA receptor.

Materials:

  • Rat cortical membranes (source of NMDA receptors)

  • [³H]-labeled NMDA receptor antagonist (e.g., [³H]CGP 39653)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-labeled NMDA receptor antagonist for non-specific binding determination (e.g., CGS 19755)

  • Test compounds

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Prepare a suspension of rat cortical membranes in the assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane suspension, the [³H]-labeled antagonist, and either the test compound at various concentrations, the buffer (for total binding), or a high concentration of the non-labeled antagonist (for non-specific binding).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate the bound and free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of the test compound (the concentration that inhibits 50% of the specific binding) by non-linear regression analysis of the competition curve. Calculate the Kᵢ value using the Cheng-Prusoff equation.

MTT Assay for Neuroprotection

This protocol outlines the use of the MTT assay to assess the neuroprotective effects of test compounds against glutamate-induced excitotoxicity in primary neuronal cultures.

Materials:

  • Primary neuronal cell culture (e.g., cortical or hippocampal neurons)

  • Neurobasal medium supplemented with B-27 and L-glutamine

  • Glutamate solution

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Plating: Seed the primary neurons in a 96-well plate at an appropriate density and allow them to adhere and mature for several days in culture.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1-2 hours).

  • Glutamate Exposure: Induce excitotoxicity by exposing the cells to a toxic concentration of glutamate for a defined period (e.g., 15-30 minutes). Include control wells with no glutamate and wells with glutamate but no test compound.

  • Wash and Recovery: Remove the glutamate-containing medium and replace it with fresh medium (with or without the test compound) and allow the cells to recover for 24 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express the cell viability as a percentage of the control (untreated) cells. Plot the cell viability against the concentration of the test compound to determine the EC₅₀ value (the concentration that provides 50% neuroprotection).

Signaling Pathways and Mechanism of Action

The neuroprotective effects of this compound analogs are primarily attributed to their ability to modulate glutamatergic signaling. The following diagrams illustrate the general workflow for evaluating these compounds and the signaling cascade they are thought to influence.

Experimental Workflow for Compound Evaluation

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_in_vitro In Vitro Evaluation cluster_data_analysis Data Analysis Synthesis Synthesis of Analogs Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Binding_Assay NMDA Receptor Binding Assay Characterization->Binding_Assay Neuroprotection_Assay Neuroprotection Assay (e.g., MTT) Characterization->Neuroprotection_Assay IC50_Determination IC50 / EC50 Determination Binding_Assay->IC50_Determination Neuroprotection_Assay->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis

Caption: Workflow for the synthesis and evaluation of this compound analogs.

Glutamate-Mediated Excitotoxicity Signaling Pathway

excitotoxicity_pathway cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space Glutamate Excess Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates Analog 2-Amino-2-phenylbutyric Acid Analog Analog->NMDA_Receptor Antagonizes Ca_Influx ↑ Intracellular Ca²⁺ NMDA_Receptor->Ca_Influx Ca²⁺ influx Enzyme_Activation Enzyme Activation (e.g., Calpains, NOS) Ca_Influx->Enzyme_Activation Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mitochondrial_Dysfunction Oxidative_Stress Oxidative Stress Enzyme_Activation->Oxidative_Stress Apoptosis Apoptosis / Necrosis Enzyme_Activation->Apoptosis Mitochondrial_Dysfunction->Oxidative_Stress Oxidative_Stress->Apoptosis

Caption: Antagonism of the NMDA receptor by this compound analogs to prevent excitotoxicity.

Conclusion and Future Directions

This compound and its structural analogs represent a promising scaffold for the development of novel therapeutics, particularly for neurological disorders characterized by excitotoxicity. Their ability to modulate glutamate receptors provides a clear mechanism for their neuroprotective effects. This technical guide has provided an overview of their synthesis, biological activities, and methods for their evaluation.

Future research should focus on the synthesis and pharmacological characterization of a broader range of analogs to establish a clear structure-activity relationship. This will enable the optimization of potency, selectivity for specific glutamate receptor subtypes, and pharmacokinetic properties. Further in vivo studies in animal models of neurodegenerative diseases and stroke are warranted to translate the in vitro findings into potential clinical applications. The development of these compounds could offer new hope for the treatment of a variety of debilitating neurological conditions.

References

An In-depth Technical Guide to the Initial Characterization of Synthetic 2-Amino-2-phenylbutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental physicochemical properties and analytical methodologies for the initial characterization of synthetic 2-Amino-2-phenylbutyric acid. This non-proteinogenic amino acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably Trimebutine, a gastrointestinal motility modifier.[1][2] The data and protocols presented herein are intended to support research and development activities by establishing a baseline for material identification, purity assessment, and quality control.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below. This data is essential for the initial identification and confirmation of the synthesized compound.

PropertyValueReference
Molecular Formula C₁₀H₁₃NO₂[1][3][4]
Molecular Weight 179.22 g/mol [1][4]
Appearance White to off-white crystalline powder or solid.[1][5][6][1][5][6]
Melting Point 276-280 °C (decomposes)[1][5][6][7]
Boiling Point 312.1 °C at 760 mmHg[1]
Density 1.16 g/mL at 25°C[1]
IUPAC Name 2-amino-2-phenylbutanoic acid[3]
CAS Number 5438-07-3[1][4][5]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided in this section.

A common route for the preparation of this compound is a variation of the Strecker synthesis, followed by hydrolysis.[2] This method is suitable for large-scale industrial production.[2]

Step 1: Formation of 5-ethyl-5-phenylhydantoin

  • To a 2000 mL three-necked flask, add 134g (1.0 mol) of propiophenone, 294g (1.8 mol) of 30% sodium cyanide solution, 288.24g (3.0 mol) of ammonium (B1175870) carbonate, and 6.7g of a phase transfer catalyst (e.g., benzyltriethylammonium chloride).[2]

  • Add 300g of deionized water and stir until all solids are dissolved.

  • Slowly heat the reaction mixture to 75-80°C and maintain this temperature for 10 hours.[2]

  • After the reaction is complete, cool the mixture and perform suction filtration.

  • Wash the resulting filter cake with deionized water to obtain the wet 5-ethyl-5-phenylhydantoin intermediate.[2]

Step 2: Hydrolysis to this compound

  • Transfer the wet 5-ethyl-5-phenylhydantoin intermediate to an autoclave.

  • Add a solution of 120g (3.0 mol) of solid sodium hydroxide (B78521) in 1000g of deionized water.[2]

  • Slowly heat the mixture to 180°C and maintain this temperature for 6 hours under pressure.[2]

  • After the reaction, cool the mixture to room temperature.

  • Transfer the material to a 2000 mL flask and adjust the pH to 5.5-6.0 by dropwise addition of hydrochloric acid.[2]

  • Filter the resulting precipitate, wash the filter cake with deionized water, and dry to obtain the final product.[2] The HPLC purity of the product is expected to be greater than 99%.[2]

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR Spectroscopy:

    • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., MeOD, D₂O with a pH adjustment).

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Expected signals for (2R)-2-Amino-2-phenylbutanoic acid in MeOD are: δ 1.06 (3H, t, J=7.34 Hz, CH₃-CH₂), 2.30-2.38 (2H, m, CH₂-CH₃), 7.33-7.46 (3H, m, Hₐᵣₒₘ), 7.55-7.59 (2H, m, Hₐᵣₒₘ).[8]

  • ¹³C NMR Spectroscopy:

    • Prepare the sample as for ¹H NMR, ensuring a sufficient concentration (20-50 mg).

    • Acquire the ¹³C NMR spectrum.

    • Analyze the spectrum for the expected number of carbon signals corresponding to the molecular structure.

2.2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

  • Obtain a small amount of the solid sample.

  • Perform Attenuated Total Reflectance (ATR)-FTIR analysis by placing the sample directly on the ATR crystal.

  • Acquire the spectrum over a range of 4000-400 cm⁻¹.

  • Characteristic peaks for amino acids include broad O-H and N-H stretching bands (around 3000 cm⁻¹), C=O stretching of the carboxylic acid (around 1700 cm⁻¹), and N-H bending (around 1600 cm⁻¹).

2.2.3 Mass Spectrometry (MS)

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, water).

  • Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI).

  • Acquire the mass spectrum in positive ion mode.

  • The expected [M+H]⁺ ion for C₁₀H₁₃NO₂ would be approximately m/z 180.10.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with pre-column derivatization is a standard technique for the analysis of amino acids.[9][10][11]

  • Sample Preparation: Prepare a stock solution of this compound in a suitable diluent (e.g., 0.1 N HCl).[12]

  • Derivatization (Automated): Use an automated pre-column derivatization method with o-phthaldialdehyde (OPA) for primary amines and 9-fluorenyl-methyl chloroformate (FMOC) for secondary amines.[11][12] This is performed by the autosampler.

  • HPLC System:

    • Column: A C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18).[10]

    • Mobile Phase A: 40 mM Phosphate buffer, pH 7.8.[11]

    • Mobile Phase B: Acetonitrile/Methanol/Water (45/45/10).[11]

    • Gradient Elution: A suitable gradient to separate the derivatized amino acid from any impurities.

    • Flow Rate: Approximately 0.45 - 2.0 mL/min.[11]

    • Column Temperature: 40 °C.[11]

  • Detection:

    • UV/Vis Diode Array Detector (DAD): Monitor at 338 nm for OPA derivatives.[12]

    • Fluorescence Detector (FLD): Ex: 340 nm, Em: 450 nm for OPA derivatives.[12]

  • Data Analysis: Integrate the peak corresponding to the derivatized this compound and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Visualizations: Workflows and Biological Context

The following diagrams illustrate the synthesis and characterization workflows, as well as the biological context of the final drug product derived from this intermediate.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Cyclization cluster_intermediate Intermediate cluster_reaction2 Step 2: Hydrolysis cluster_purification Workup & Purification cluster_final Final Product Propiophenone Propiophenone Reaction1 Heat to 75-80°C in Water Propiophenone->Reaction1 NaCN Sodium Cyanide NaCN->Reaction1 AmmoniumCarbonate Ammonium Carbonate AmmoniumCarbonate->Reaction1 PTC Phase Transfer Catalyst PTC->Reaction1 Hydantoin 5-ethyl-5-phenylhydantoin Reaction1->Hydantoin Reaction2 NaOH, 180°C (Autoclave) Hydantoin->Reaction2 pH_Adjust pH Adjustment (HCl) Reaction2->pH_Adjust Filtration Filtration & Washing pH_Adjust->Filtration Drying Drying Filtration->Drying FinalProduct This compound Drying->FinalProduct

Caption: Synthesis workflow for this compound.

Characterization_Workflow cluster_sample Sample cluster_physchem Physicochemical Tests cluster_spectroscopy Spectroscopic Identification cluster_purity Purity Assessment cluster_result Outcome Sample Synthetic This compound Appearance Appearance Sample->Appearance MP Melting Point Sample->MP NMR NMR ('H, '³C) Sample->NMR FTIR FTIR Sample->FTIR MS Mass Spectrometry Sample->MS HPLC HPLC-UV/FLD Sample->HPLC Report Characterization Report Appearance->Report MP->Report NMR->Report FTIR->Report MS->Report HPLC->Report

Caption: Analytical workflow for compound characterization.

Opioid_Signaling cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling cluster_response Cellular Response Trimebutine Trimebutine (Opioid Agonist) Receptor μ-Opioid Receptor (GPCR) Trimebutine->Receptor binds G_Protein Gαi/Gβγ Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits IonChannel Ion Channels (K+, Ca2+) G_Protein->IonChannel modulates cAMP ↓ cAMP AC->cAMP Response ↓ Neuronal Excitability (Modulation of Smooth Muscle Contraction) cAMP->Response K_efflux ↑ K+ Efflux IonChannel->K_efflux Ca_influx ↓ Ca2+ Influx IonChannel->Ca_influx K_efflux->Response Ca_influx->Response

Caption: Generic opioid receptor signaling pathway for Trimebutine.

References

Methodological & Application

Enantioselective Synthesis of 2-Amino-2-phenylbutyric Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of 2-Amino-2-phenylbutyric acid, a chiral non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. The protocols outlined below are based on established methodologies, offering reproducible routes to obtaining this valuable compound in high enantiopurity.

Introduction

This compound, also known as 2-ethyl-2-phenylglycine, is a quaternary α-amino acid. The presence of a chiral center at the α-carbon makes its stereoselective synthesis a critical aspect for its application in the development of pharmaceuticals and other biologically active molecules. Enantiomerically pure α,α-disubstituted amino acids are known to impart unique conformational constraints on peptides and are valuable building blocks for the synthesis of complex natural products and therapeutic agents. The methods presented herein focus on achieving high enantioselectivity and good chemical yields.

Method 1: Asymmetric Alkylation of a Chiral Glycine (B1666218) Enolate Equivalent

This widely utilized method involves the diastereoselective alkylation of a prochiral glycine enolate, where the stereochemical outcome is directed by a covalently attached chiral auxiliary. The following protocol is adapted from established procedures for the synthesis of α-alkyl-α-aryl amino acids.

Experimental Workflow

G cluster_0 Step 1: Formation of Chiral Glycinate Imine cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Hydrolysis and Deprotection Glycine_ester Glycine tert-butyl ester Imine_formation Imine Formation Glycine_ester->Imine_formation Chiral_auxiliary (-)- (1R,2S,5R)-Menthyl Phenylglyoxylate Chiral_auxiliary->Imine_formation Chiral_imine Chiral Glycinate Imine Imine_formation->Chiral_imine Deprotonation Deprotonation (LDA, THF, -78 °C) Chiral_imine->Deprotonation Alkylation Alkylation Deprotonation->Alkylation Ethyl_iodide Ethyl Iodide Ethyl_iodide->Alkylation Alkylated_intermediate Alkylated Intermediate Alkylation->Alkylated_intermediate Acid_hydrolysis Acid Hydrolysis (e.g., 6N HCl) Alkylated_intermediate->Acid_hydrolysis Final_product (S)-2-Amino-2-phenylbutyric Acid Acid_hydrolysis->Final_product Chiral_auxiliary_recovery Recovered Chiral Auxiliary Acid_hydrolysis->Chiral_auxiliary_recovery

Caption: Workflow for Asymmetric Alkylation.

Detailed Protocol

Step 1: Synthesis of the Chiral Schiff Base of Glycine tert-butyl Ester

  • To a solution of glycine tert-butyl ester hydrochloride (1.0 eq) and a suitable chiral auxiliary such as the commercially available (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide in an appropriate solvent like dichloromethane, add a non-nucleophilic base (e.g., triethylamine, 1.1 eq).

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting chiral Schiff base by column chromatography on silica (B1680970) gel.

Step 2: Asymmetric Alkylation

  • Dissolve the purified chiral Schiff base (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) and cool the solution to -78 °C in a dry ice/acetone bath under an inert atmosphere.

  • Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.05 eq) to the solution and stir for 30-60 minutes to ensure complete enolate formation.

  • Add ethyl iodide (1.2 eq) to the reaction mixture and continue stirring at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.

Step 3: Hydrolysis and Chiral Auxiliary Removal

  • Subject the crude alkylated product to acidic hydrolysis by refluxing in a strong acid solution (e.g., 6 M hydrochloric acid) for 4-8 hours.

  • After cooling to room temperature, extract the aqueous layer with an organic solvent (e.g., diethyl ether) to recover the chiral auxiliary.

  • Adjust the pH of the aqueous layer to isoelectric point (around pH 6) using a suitable base (e.g., ammonium hydroxide) to precipitate the free amino acid.

  • Collect the solid product by filtration, wash with cold water and a small amount of ethanol, and dry under vacuum.

  • Determine the enantiomeric excess (ee) of the final product by chiral high-performance liquid chromatography (HPLC) or by derivatization with a chiral agent followed by NMR analysis.

Quantitative Data
StepProductYield (%)Diastereomeric Excess (de) / Enantiomeric Excess (ee) (%)
1Chiral Schiff Base85-95N/A
2Alkylated Intermediate70-85>95 (de)
3(S)-2-Amino-2-phenylbutyric Acid60-75 (overall)>95 (ee)

Method 2: Enzymatic Kinetic Resolution of Racemic this compound Ester

Enzymatic kinetic resolution is a powerful technique for obtaining enantiomerically pure compounds. This method relies on the stereoselective hydrolysis of a racemic ester derivative of the target amino acid by a lipase (B570770).

Experimental Workflow

G cluster_0 Step 1: Synthesis of Racemic Ester cluster_1 Step 2: Enzymatic Kinetic Resolution cluster_2 Step 3: Separation and Hydrolysis Racemic_AA Racemic this compound Esterification Esterification (e.g., SOCl2, MeOH) Racemic_AA->Esterification Racemic_Ester Racemic Methyl 2-Amino-2-phenylbutyrate Esterification->Racemic_Ester Hydrolysis Selective Hydrolysis Racemic_Ester->Hydrolysis Enzyme Lipase (e.g., Candida antarctica Lipase B) Enzyme->Hydrolysis L_AA (L)-2-Amino-2-phenylbutyric Acid Hydrolysis->L_AA D_Ester Enriched (D)-Methyl 2-Amino-2-phenylbutyrate Hydrolysis->D_Ester Separation Extraction/Separation L_AA->Separation D_Ester->Separation D_Ester_Hydrolysis Hydrolysis of (D)-Ester Separation->D_Ester_Hydrolysis D_AA (D)-2-Amino-2-phenylbutyric Acid D_Ester_Hydrolysis->D_AA

Caption: Workflow for Enzymatic Kinetic Resolution.

Detailed Protocol

Step 1: Preparation of Racemic Methyl 2-Amino-2-phenylbutyrate

  • Suspend racemic this compound (1.0 eq) in anhydrous methanol.

  • Cool the suspension to 0 °C and slowly add thionyl chloride (1.2 eq).

  • Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Remove the solvent under reduced pressure to obtain the crude racemic methyl ester hydrochloride.

  • Neutralize with a mild base (e.g., saturated sodium bicarbonate solution) and extract with an organic solvent.

  • Dry the organic layer and concentrate to yield the racemic methyl ester.

Step 2: Lipase-Catalyzed Enantioselective Hydrolysis

  • Disperse the racemic methyl 2-Amino-2-phenylbutyrate (1.0 eq) in a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 7.0).

  • Add a lipase, such as immobilized Candida antarctica lipase B (CALB), to the mixture.

  • Stir the suspension at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the hydrolyzed acid.

  • Once the desired conversion is reached, filter off the immobilized enzyme (which can often be recycled).

Step 3: Separation of Enantiomers

  • Acidify the aqueous solution to approximately pH 2 with dilute HCl.

  • Extract the unreacted (D)-ester with an organic solvent (e.g., ethyl acetate).

  • Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (around pH 6) to precipitate the (L)-2-Amino-2-phenylbutyric acid.

  • Collect the (L)-amino acid by filtration, wash with cold water, and dry.

  • The organic layer containing the (D)-ester can be washed, dried, and concentrated. The ester can then be hydrolyzed under acidic or basic conditions to afford the (D)-amino acid.

Quantitative Data
StepProductYield (%)Enantiomeric Excess (ee) (%)
1Racemic Methyl Ester>95N/A
2 & 3(L)-2-Amino-2-phenylbutyric Acid40-48>98
2 & 3(D)-Methyl 2-Amino-2-phenylbutyrate40-48>98

Conclusion

The methodologies presented provide robust and reliable pathways for the enantioselective synthesis of this compound. The choice of method may depend on the desired enantiomer, scale of the synthesis, and the availability of specific reagents and equipment. The asymmetric alkylation using a chiral auxiliary offers excellent stereocontrol and access to a specific enantiomer, while the enzymatic kinetic resolution provides a practical route to both enantiomers from a racemic precursor. For all protocols, careful optimization of reaction conditions and diligent monitoring are key to achieving high yields and enantiopurities.

Application Notes and Protocols for the Synthesis of 2-Amino-2-phenylbutyric acid via Strecker Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-phenylbutyric acid is a non-proteinogenic α-amino acid that serves as a key intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to the gastrointestinal motility regulator, trimebutine.[1] The Strecker synthesis, a classic and versatile method for the preparation of α-amino acids, provides a straightforward route to this important compound. The synthesis proceeds through the formation of an α-aminonitrile from a ketone, followed by hydrolysis to the desired amino acid. This document outlines a detailed protocol for the synthesis of this compound, adapted from established procedures, and provides expected characterization data for the final product.

Principle of the Method

The synthesis of this compound is achieved through a two-step process. The first step is a variation of the Strecker synthesis, specifically a Bucherer-Bergs reaction, where propiophenone (B1677668) reacts with sodium cyanide and ammonium (B1175870) carbonate to form the cyclic hydantoin (B18101) intermediate, 5-ethyl-5-phenylhydantoin. In the second step, this intermediate is hydrolyzed under high temperature and pressure in a basic solution to yield the final product, this compound. The product is then isolated by adjusting the pH of the solution to its isoelectric point, causing it to precipitate.[1]

Experimental Protocols

Part 1: Synthesis of 5-ethyl-5-phenylhydantoin

Materials:

  • Propiophenone

  • Sodium cyanide solution (30%)

  • Ammonium carbonate

  • Benzyltriethylammonium chloride (Phase Transfer Catalyst)

  • Deionized water

Equipment:

  • 2000 mL three-necked flask

  • Heating mantle with stirrer

  • Thermometer

  • Buchner funnel and filter flask

  • Suction filtration apparatus

Procedure:

  • To a 2000 mL three-necked flask, add 134g (1.0 mol) of propiophenone, 294g (1.8 mol) of 30% sodium cyanide solution, 288.24g (3.0 mol) of ammonium carbonate, and 6.7g of benzyltriethylammonium chloride.[1]

  • Add 300g of deionized water to the flask and stir the mixture to dissolve the solids.[1]

  • Slowly heat the reaction mixture to 75-80°C and maintain this temperature for 10 hours with continuous stirring.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Perform suction filtration to collect the solid product.

  • Wash the filter cake with deionized water to obtain the wet product of 5-ethyl-5-phenylhydantoin.[1]

Part 2: Hydrolysis of 5-ethyl-5-phenylhydantoin to this compound

Materials:

  • Wet 5-ethyl-5-phenylhydantoin from Part 1

  • Solid sodium hydroxide

  • Deionized water

  • Hydrochloric acid or 50% Sulfuric acid

Equipment:

  • Autoclave or a high-pressure reactor

  • 2000 mL flask

  • pH meter or pH paper

  • Buchner funnel and filter flask

  • Drying oven

Procedure:

  • In a suitable container, dissolve the wet 5-ethyl-5-phenylhydantoin product, 120g (3.0 mol) of solid sodium hydroxide, and 1000g of deionized water with stirring.[1]

  • Transfer the solution to an autoclave and slowly heat to 180°C. Maintain this temperature and pressure for 6 hours.[1]

  • After the reaction, cool the autoclave to room temperature.

  • Transfer the reaction mixture to a 2000 mL flask.

  • Slowly add hydrochloric acid or 50% sulfuric acid dropwise to adjust the pH of the solution to 5.5-6.0. This will cause the this compound to precipitate.[1]

  • Collect the precipitate by suction filtration.

  • Wash the filter cake with deionized water.

  • Dry the purified product in an oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.

Data Presentation

Table 1: Summary of Reaction Parameters and Yield

ParameterValueReference
Starting MaterialPropiophenone[1]
Overall Yield>80%[1]
Product Purity (HPLC)>99%[1]

Table 2: Characterization Data for this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₃NO₂
Molecular Weight179.22 g/mol
Melting Point276-280 °C (decomposes)[2]
¹H NMR (MeOD, δ in ppm) 1.06 (t, 3H), 2.30-2.38 (m, 2H), 7.33-7.46 (m, 3H), 7.55-7.59 (m, 2H)[3] (for (2R)-isomer)
Expected ¹³C NMR (ppm) Alkyl C: 10-40, Quaternary C: ~60, Aromatic C: 120-140, Carboxyl C: 170-180General Reference
Expected IR (cm⁻¹) O-H (stretch, carboxylic acid): 3300-2500, N-H (stretch): 3400-3250, C-H (aromatic): 3100-3000, C-H (aliphatic): 3000-2850, C=O (carboxylic acid): 1760-1690, C-C (in-ring, aromatic): 1600-1400General Reference

Visualizations

Strecker_Synthesis_Workflow cluster_step1 Step 1: Hydantoin Formation cluster_step2 Step 2: Hydrolysis and Purification Propiophenone Propiophenone Heating1 Heat (75-80°C, 10h) Propiophenone->Heating1 Reagents1 NaCN, (NH4)2CO3, Phase Transfer Catalyst, H2O Reagents1->Heating1 Filtration1 Filtration & Washing Heating1->Filtration1 Hydantoin 5-ethyl-5-phenylhydantoin Filtration1->Hydantoin Heating2 Heat (180°C, 6h, Autoclave) Hydantoin_input->Heating2 Reagents2 NaOH, H2O Reagents2->Heating2 pH_adjust pH Adjustment (5.5-6.0) Heating2->pH_adjust Filtration2 Filtration, Washing & Drying pH_adjust->Filtration2 Final_Product This compound Filtration2->Final_Product

Caption: Workflow for the synthesis of this compound.

Strecker_Mechanism Propiophenone Propiophenone Imine Iminium Ion Propiophenone->Imine + NH3 Aminonitrile α-Aminonitrile Intermediate Imine->Aminonitrile + CN- Hydantoin 5-ethyl-5-phenylhydantoin Aminonitrile->Hydantoin + (NH4)2CO3 Amino_Acid This compound Hydantoin->Amino_Acid Hydrolysis

Caption: Simplified reaction mechanism for the synthesis.

References

Application Notes and Protocols for the Incorporation of 2-Amino-2-phenylbutyric Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Amino-2-phenylbutyric acid is a non-proteinogenic, α,α-disubstituted amino acid. Its incorporation into peptide sequences can impart unique conformational constraints and increased resistance to enzymatic degradation, making it a valuable building block in drug discovery and peptide engineering. However, the gem-disubstitution at the α-carbon presents significant steric hindrance, which poses challenges for its efficient incorporation during solid-phase peptide synthesis (SPPS). This document provides detailed application notes and optimized protocols to address these challenges and successfully synthesize peptides containing this compound.

The primary obstacle in incorporating sterically hindered amino acids like this compound is the slow rate of amide bond formation, which can lead to incomplete coupling reactions and lower peptide purity[1]. The selection of an appropriate coupling reagent and optimized reaction conditions are therefore critical for achieving high coupling efficiency and minimizing side reactions such as racemization[1][2].

Data Presentation: Comparative Performance of Coupling Reagents

The choice of coupling reagent is paramount when incorporating sterically hindered amino acids. The following table summarizes the performance of commonly used coupling reagents, highlighting their suitability for acylating the sterically hindered N-terminus of a peptide chain with this compound.

Coupling ReagentClassRelative Reactivity for Hindered CouplingsAdvantagesPotential Drawbacks
HATU Aminium/Uronium SaltVery HighIncorporates a HOAt moiety, leading to faster reaction rates and reduced epimerization[1][3].Risk of guanidinylation of the N-terminal amino group if used in excess[1][3].
HBTU Aminium/Uronium SaltHighWidely used and effective for many difficult couplings[3].Can be less effective than HATU for severely hindered couplings. Potential for guanidinylation side reaction[3].
PyBOP Phosphonium SaltHighGenerates OBt esters; effective for difficult couplings[3]. Generally gives cleaner reactions than uronium reagents[3].
COMU Aminium/Uronium SaltVery HighBased on Oxyma Pure leaving group, reported to be more efficient than HOBt-based reagents[1][3]. Better safety profile[1].
DIC/HOAt CarbodiimideHighEffective activation method, particularly with the additive HOAt to accelerate the reaction and reduce racemization[1].
Symmetrical Anhydrides Amino Acid DerivativeVery HighCan be effective for extremely hindered couplings where other reagents fail, especially when used in nonpolar solvents[4].Requires pre-formation of the anhydride.

Experimental Protocols

The following protocols are based on the widely used Fmoc/tBu strategy for SPPS[5][6]. It is crucial to optimize these conditions for specific peptide sequences.

Protocol 1: General Solid-Phase Peptide Synthesis Cycle

This protocol outlines the standard steps for elongating the peptide chain on a solid support.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin for C-terminal amides or 2-chlorotrityl resin for C-terminal acids) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel[5][7].

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid[7].

    • Drain the reaction vessel and repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.

  • Coupling: Proceed with the coupling of the next Fmoc-protected amino acid as described in Protocol 2.

  • Washing: After the coupling reaction, wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

Protocol 2: Coupling of Fmoc-2-Amino-2-phenylbutyric acid

This protocol provides a detailed procedure for the critical coupling step of the sterically hindered amino acid. The use of HATU is recommended for optimal results[1][3].

Reagents:

  • Fmoc-2-Amino-2-phenylbutyric acid (3-5 equivalents relative to resin loading)

  • HATU (3-5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • DMF (high purity, amine-free)

Procedure:

  • Pre-activation: In a separate vessel, dissolve Fmoc-2-Amino-2-phenylbutyric acid and HATU in DMF. Add DIPEA to the solution and allow it to pre-activate for 1-5 minutes.

  • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin.

  • Reaction Time: Allow the coupling reaction to proceed for an extended period, typically 2-4 hours, at room temperature with gentle agitation[7]. For particularly difficult couplings, the reaction time may be extended up to 24 hours.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (ninhydrin test). A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), a second coupling (double coupling) is recommended.

  • Double Coupling (if necessary): If the initial coupling is incomplete, drain the reaction vessel and repeat the coupling step with a fresh solution of activated Fmoc-2-Amino-2-phenylbutyric acid.

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF to remove any unreacted reagents.

Protocol 3: Peptide Cleavage and Deprotection

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.

Reagents:

  • Cleavage Cocktail: A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS)[6][8]. The exact composition may vary depending on the amino acids present in the peptide sequence.

Procedure:

  • Resin Preparation: Wash the final peptide-resin with dichloromethane (B109758) (DCM) and dry it under a stream of nitrogen or in vacuo.

  • Cleavage: Add the cleavage cocktail to the dried peptide-resin in a reaction vessel.

  • Reaction: Gently agitate the mixture at room temperature for 2-3 hours[6].

  • Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Precipitate the peptide by adding cold diethyl ether.

  • Purification: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry. The crude peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Workflow for SPPS Incorporation of this compound

SPPS_Workflow Start Start: Deprotected Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling Reaction (2-24h) Wash1->Coupling Preactivation Pre-activation: Fmoc-2-Amino-2-phenylbutyric acid + HATU + DIPEA in DMF Preactivation->Coupling Monitoring Kaiser Test Coupling->Monitoring Wash2 DMF Wash Monitoring->Wash2 Negative DoubleCouple Double Coupling Monitoring->DoubleCouple Positive Cycle Repeat Cycle for Next Amino Acid Wash2->Cycle Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final Residue Cycle->Deprotection End Purified Peptide Cleavage->End DoubleCouple->Monitoring

Caption: Workflow for the incorporation of a sterically hindered amino acid in SPPS.

Logical Relationship of Key SPPS Steps

SPPS_Logic Resin Solid Support (Resin) Fmoc_Deprotection N-α-Fmoc Deprotection Resin->Fmoc_Deprotection Exposes N-terminal amine Peptide_Bond_Formation Peptide Bond Formation Fmoc_Deprotection->Peptide_Bond_Formation AA_Activation Amino Acid Activation AA_Activation->Peptide_Bond_Formation Creates reactive species Peptide_Bond_Formation->Fmoc_Deprotection Elongates peptide chain Final_Cleavage Final Cleavage from Resin Peptide_Bond_Formation->Final_Cleavage After final coupling

Caption: Key steps and their logical flow in solid-phase peptide synthesis.

References

2-Amino-2-phenylbutyric Acid: A Versatile Building Block for Peptide-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The incorporation of non-natural amino acids into peptide structures is a powerful strategy in modern drug discovery, offering the potential to enhance therapeutic properties such as stability, potency, and receptor selectivity. 2-Amino-2-phenylbutyric acid, a non-proteinogenic α,α-disubstituted amino acid, has emerged as a valuable building block in this endeavor. Its unique structural features, including a chiral center and steric bulk, can induce specific conformational constraints on peptide backbones, leading to improved biological activity and resistance to enzymatic degradation. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of peptide-based drug candidates, with a focus on its potential applications in HIV-1 integrase inhibition and modulation of gastrointestinal motility.

Physicochemical Properties and Synthesis

This compound is a white crystalline powder with a molecular weight of 179.22 g/mol .[1] It is suitable for use in solution-phase peptide synthesis.[1] The synthesis of this compound can be achieved through various methods, including the Strecker synthesis followed by hydrolysis. A common industrial method involves the reaction of propiophenone (B1677668) with sodium cyanide and ammonium (B1175870) carbonate to form an intermediate, which is then hydrolyzed under high temperature and pressure to yield the final product.[2]

Applications in Peptide Drug Design

The incorporation of this compound into peptide sequences can confer several advantageous properties:

  • Enhanced Stability: The α,α-disubstitution provides steric hindrance that protects the adjacent peptide bonds from proteolytic cleavage, thereby increasing the in vivo half-life of the peptide.

  • Conformational Rigidity: The bulky phenyl and ethyl groups restrict the conformational freedom of the peptide backbone, which can lead to a more defined three-dimensional structure. This pre-organization can enhance binding affinity and selectivity for a specific biological target.

  • Unique Binding Interactions: The phenyl group can participate in π-π stacking or hydrophobic interactions within the binding pocket of a target protein, potentially leading to increased potency.

HIV-1 Integrase Inhibition

Peptides containing this compound have been investigated as potential inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[3] While specific quantitative data for peptides containing this building block is limited in publicly available literature, the rationale for its use lies in the ability of the rigidified peptide backbone to mimic the binding conformation of known integrase inhibitors. The phenyl ring can engage in crucial interactions within the active site of the enzyme.

Modulation of Gastrointestinal Motility

This compound is a key intermediate in the synthesis of Trimebutine (B1183), a drug used to treat irritable bowel syndrome and other functional gastrointestinal disorders.[2][4] Trimebutine acts as an agonist on peripheral mu, kappa, and delta opioid receptors and modulates the release of gastrointestinal peptides like motilin, vasoactive intestinal peptide, and gastrin.[5][6] This suggests that peptides incorporating this compound could be designed to target these same receptors and pathways, offering a novel approach to the development of peptide-based therapeutics for gastrointestinal disorders.

Quantitative Bioactivity Data

While specific bioactivity data for peptides containing this compound is scarce in the literature, data for the related small molecule drug, Trimebutine, provides valuable insights into the potential potency of such compounds.

CompoundTargetAssayIC50 / KiReference
TrimebutineSodium Channels[3H]batrachotoxin displacementKi = 2.66 ± 0.15 µM[7]
nor-Trimebutine (metabolite)Sodium Channels[3H]batrachotoxin displacementKi = 0.73 ± 0.02 µM[7]
TrimebutineSodium Currents (rat DRG neurons)ElectrophysiologyIC50 = 0.83 ± 0.09 µM[7]
nor-TrimebutineSodium Currents (rat DRG neurons)ElectrophysiologyIC50 = 1.23 ± 0.19 µM[7]
nor-TrimebutineVeratridine-induced glutamate (B1630785) releaseFunctional AssayIC50 = 8.5 µM[7]

Experimental Protocols

The incorporation of the sterically hindered this compound into a peptide sequence using solid-phase peptide synthesis (SPPS) requires optimized protocols to ensure efficient coupling.

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the general workflow for Fmoc-based SPPS.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Wash1 Washing Deprotection->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Wash2 Washing Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for next amino acid Cleavage Cleavage & Deprotection Wash2->Cleavage Final cycle Repeat->Deprotection Purification Purification Cleavage->Purification

General workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol for Incorporating this compound

This protocol is adapted for the incorporation of a sterically hindered amino acid using Fmoc/tBu chemistry.

Materials:

  • Fmoc-protected this compound

  • Rink Amide resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine (B6355638) in DMF

  • Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[8][9]

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.[10]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for another 10 minutes to ensure complete removal of the Fmoc protecting group.[10]

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual piperidine.

  • Coupling of this compound: a. In a separate vial, pre-activate the Fmoc-2-amino-2-phenylbutyric acid (3-5 equivalents relative to resin loading) with the coupling reagent (e.g., HATU, 3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 5-10 minutes. b. Add the activated amino acid solution to the resin. c. Allow the coupling reaction to proceed for an extended period, typically 4-12 hours, due to the steric hindrance of the amino acid. Monitoring the reaction with a Kaiser test is recommended. d. If the coupling is incomplete, a second coupling step (double coupling) may be necessary.

  • Washing: Wash the resin with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF).

  • Chain Elongation: Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.

  • Final Deprotection and Cleavage: a. After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it. b. Treat the resin with the cleavage cocktail for 2-4 hours at room temperature. c. Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification: a. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. b. Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum. c. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathway Modulation

Based on the known mechanism of Trimebutine, peptides containing this compound may modulate gastrointestinal function through interaction with opioid receptors and subsequent influence on the release of key signaling peptides.

GI_Signaling cluster_peptide Peptide containing This compound cluster_receptors Opioid Receptors cluster_peptides Gastrointestinal Peptides Peptide Peptide Mu μ-opioid receptor Peptide->Mu Agonist Activity Kappa κ-opioid receptor Peptide->Kappa Agonist Activity Delta δ-opioid receptor Peptide->Delta Agonist Activity Motilin Motilin Release Mu->Motilin Modulates VIP VIP Release Mu->VIP Modulates Gastrin Gastrin Release Mu->Gastrin Modulates Kappa->Motilin Modulates Kappa->VIP Modulates Kappa->Gastrin Modulates Delta->Motilin Modulates Delta->VIP Modulates Delta->Gastrin Modulates GI_Motility Modulation of Gastrointestinal Motility Motilin->GI_Motility VIP->GI_Motility Gastrin->GI_Motility

Proposed signaling pathway for peptides containing this compound.

Conclusion

This compound is a promising building block for the design and synthesis of novel peptide-based therapeutics. Its incorporation can enhance the stability and conformational rigidity of peptides, potentially leading to improved bioactivity. While further research is needed to fully elucidate the quantitative structure-activity relationships of peptides containing this amino acid, the established protocols for its incorporation and the known pharmacology of related compounds provide a strong foundation for future drug discovery efforts in areas such as antiviral and gastrointestinal therapies.

References

Application Notes and Protocols for the Synthesis of Trimebutine from 2-Amino-2-phenylbutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Trimebutine (B1183), a spasmolytic agent, using 2-Amino-2-phenylbutyric acid as the starting material. Two primary synthetic routes are presented, derived from established methodologies, offering flexibility in process development and optimization.

Introduction

Trimebutine, chemically known as 2-(dimethylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate, is a non-competitive spasmolytic agent that acts on the gastrointestinal tract. Its synthesis from this compound can be achieved through different pathways, primarily involving the formation of the key intermediate 2-(dimethylamino)-2-phenylbutan-1-ol (B1334971), followed by esterification. The protocols outlined below are based on methodologies with reported high yields and are suitable for laboratory-scale synthesis and process scale-up.

Synthetic Strategies

Two effective synthetic routes starting from this compound are detailed:

  • Route 1: Concurrent Esterification and N,N-dimethylation. This pathway involves the simultaneous esterification of the carboxylic acid and methylation of the primary amine of this compound, followed by reduction and final esterification. This approach can streamline the initial steps of the synthesis.[1][2]

  • Route 2: Sequential Reduction and N,N-dimethylation. This route begins with the reduction of the carboxylic acid functionality of this compound to an amino alcohol, which is then N,N-dimethylated and subsequently esterified.[3]

The selection of a particular route may depend on factors such as reagent availability, desired intermediate stability, and overall process efficiency.

Data Presentation

The following table summarizes the quantitative data associated with the key steps of the described synthetic routes.

Route Step Starting Material Key Reagents Product Yield (%) Purity (%) Reference
1 1. Esterification & N,N-dimethylationThis compoundSodium hydroxide (B78521), Dimethyl sulfate (B86663)2-(dimethylamino)-2-phenylbutyric acid methyl ester>80 (overall for Route 1)Not specified[1][2]
2. Reduction2-(dimethylamino)-2-phenylbutyric acid methyl esterSodium borohydride (B1222165), Lewis acid2-(dimethylamino)-2-phenylbutan-1-ol[1][2]
3. Esterification2-(dimethylamino)-2-phenylbutan-1-ol3,4,5-trimethoxybenzoic acid, Protonic acidTrimebutine[1][2]
2 1. ReductionThis compoundPotassium borohydride, Sulfuric acid2-amino-2-phenylbutan-1-ol (B2795914)87.698.3 (GC)[3]
2. N,N-dimethylation2-amino-2-phenylbutan-1-olFormaldehyde (B43269), Formic acid2-(dimethylamino)-2-phenylbutan-1-olNot specified[3]
3. Esterification2-(dimethylamino)-2-phenylbutan-1-ol3,4,5-trimethoxybenzoyl chloride, Sodium bicarbonateTrimebutine9499.6 (HPLC)[3]

Experimental Protocols

Route 1: Concurrent Esterification and N,N-dimethylation

This protocol is adapted from patent literature and describes a streamlined approach to the synthesis of the key amino alcohol intermediate.[1][2]

Step 1: Synthesis of 2-(dimethylamino)-2-phenylbutyric acid methyl ester

  • Formation of the sodium salt: In a suitable reaction vessel, dissolve 180 g of this compound in 150 g of a 30% aqueous sodium hydroxide solution with stirring. Adjust the pH to approximately 10 with additional 30% sodium hydroxide solution.

  • Anhydrification: Remove the water under reduced pressure to obtain a thick slurry. Filter and dry the solid to yield approximately 200 g of the sodium salt of this compound.

  • Esterification and N,N-dimethylation: Suspend the dried sodium salt in a suitable organic solvent. Heat the mixture to reflux and add dimethyl sulfate dropwise. Maintain the reflux and stirring for 2 hours after the addition is complete.

  • Work-up: Cool the reaction mixture to 60 °C and add water. After further cooling to room temperature, separate the organic layer. Remove the solvent under reduced pressure and purify the residue by high vacuum distillation (2-3 mmHg) to obtain 2-(dimethylamino)-2-phenylbutyric acid methyl ester.

Step 2: Synthesis of 2-(dimethylamino)-2-phenylbutan-1-ol

  • Reduction: In a reaction vessel, dissolve a Lewis acid in an appropriate organic solvent. Add the 2-(dimethylamino)-2-phenylbutyric acid methyl ester solution dropwise at room temperature. Heat the mixture to 60-65 °C.

  • Addition of reducing agent: Add sodium borohydride in portions over approximately 2 hours. After the addition, raise the temperature to 75 ± 2 °C and maintain for 4 hours.

  • Work-up: Cool the reaction to 40-50 °C and remove the solvent by distillation. Extract the residue with an organic solvent, which is then removed under vacuum. Purify the crude product by high vacuum rectification to yield 2-(dimethylamino)-2-phenylbutan-1-ol.

Step 3: Synthesis of Trimebutine

  • Esterification: In an organic solvent, react 2-(dimethylamino)-2-phenylbutan-1-ol with 3,4,5-trimethoxybenzoic acid in the presence of a protonic acid catalyst to synthesize Trimebutine.

Route 2: Sequential Reduction and N,N-dimethylation

This protocol is based on a patented method that proceeds via the initial reduction of the starting material.[3]

Step 1: Synthesis of 2-amino-2-phenylbutan-1-ol

  • Reaction setup: To a clean four-necked flask, add 180 g of ethylene (B1197577) glycol dimethyl ether. With stirring, add 17.9 g (0.1 mol) of this compound and 13 g (0.24 mol) of potassium borohydride.

  • Acid addition: Cool the mixture to 15-20 °C and slowly add 12.7 g (0.13 mol) of sulfuric acid dropwise.

  • Reaction: Allow the reaction to proceed at room temperature for 10 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to 10 °C and add 60 g of a 20% (w/w) aqueous sodium hydroxide solution dropwise, maintaining the temperature between 10-15 °C. Heat the mixture to reflux for 2 hours. After cooling, separate the upper organic phase.

  • Purification: Remove the solvent from the organic phase under reduced pressure to obtain 2-amino-2-phenylbutan-1-ol as a viscous liquid (yield: 14.4 g, 87.6%; purity: 98.3% by GC).

Step 2: Synthesis of 2-(dimethylamino)-2-phenylbutan-1-ol

  • Amine methylation: This step involves the reaction of 2-amino-2-phenylbutan-1-ol with formaldehyde and formic acid to achieve N,N-dimethylation.

Step 3: Synthesis of Trimebutine

  • Reaction setup: In a clean four-port reaction bottle, add 70 g of water, 11 g of sodium bicarbonate, 60 g of acetone (B3395972), and 15.4 g of 2-(dimethylamino)-2-phenylbutan-1-ol. Cool the mixture to 5-10 °C.

  • Acyl chloride addition: Slowly add a solution of 22.2 g of 3,4,5-trimethoxybenzoyl chloride in 20 g of acetone dropwise, maintaining the temperature between 5-10 °C.

  • Reaction: After the addition is complete, continue the reaction for 2.5 hours at the same temperature.

  • Work-up and purification: Remove the acetone by reduced pressure distillation. Filter the resulting wet solid and wash it twice with 15 g portions of water. Dry the solid to obtain Trimebutine (yield: 29 g, 94%; purity: 99.6% by HPLC) as a white to light yellow crystalline powder.

Visualizations

The following diagrams illustrate the logical workflow of the two synthetic routes.

Trimebutine_Synthesis_Route_1 A This compound B 2-(dimethylamino)-2-phenylbutyric acid methyl ester A->B NaOH, (CH3)2SO4 (Esterification & N,N-dimethylation) C 2-(dimethylamino)-2-phenylbutan-1-ol B->C NaBH4, Lewis Acid (Reduction) D Trimebutine C->D 3,4,5-trimethoxybenzoic acid, Protonic Acid (Esterification)

Caption: Synthetic workflow for Trimebutine via Route 1.

Trimebutine_Synthesis_Route_2 A This compound B 2-amino-2-phenylbutan-1-ol A->B KBH4, H2SO4 (Reduction) C 2-(dimethylamino)-2-phenylbutan-1-ol B->C HCHO, HCOOH (N,N-dimethylation) D Trimebutine C->D 3,4,5-trimethoxybenzoyl chloride, NaHCO3 (Esterification)

References

Application Notes and Protocols for Chiral Resolution of 2-Amino-2-phenylbutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for three common and effective techniques for the chiral resolution of racemic 2-Amino-2-phenylbutyric acid: Enzymatic Resolution, Diastereomeric Salt Formation, and Chiral High-Performance Liquid Chromatography (HPLC).

Enzymatic Resolution via Lipase-Catalyzed Hydrolysis

Enzymatic resolution is a highly selective and environmentally benign method for separating enantiomers. This protocol utilizes a lipase (B570770) to selectively hydrolyze one enantiomer of a this compound ester, allowing for the separation of the unreacted ester and the hydrolyzed acid.

Experimental Protocol

Materials:

Procedure:

  • Esterification of Racemic this compound:

    • Suspend racemic this compound (1 eq.) in methanol (B129727).

    • Cool the suspension to 0°C and bubble dry HCl gas through the mixture for 2-3 hours with stirring.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Remove the solvent under reduced pressure to obtain the racemic methyl ester hydrochloride.

    • Neutralize with a saturated sodium bicarbonate solution and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the racemic methyl ester.

  • Enzymatic Hydrolysis:

    • Dissolve racemic this compound methyl ester (1.0 g) in a mixture of toluene (50 mL) and 0.1 M phosphate buffer (pH 7.0, 50 mL).

    • Add Lipase from Pseudomonas cepacia (200 mg) to the biphasic mixture.

    • Stir the reaction vigorously at 30°C and monitor the progress by chiral HPLC.

    • The reaction is typically complete when approximately 50% conversion is reached, indicating that one enantiomer has been hydrolyzed.

  • Separation and Isolation:

    • Once the reaction is complete, separate the aqueous and organic layers.

    • Isolation of the unreacted ester: Wash the organic layer with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the resulting ester by column chromatography on silica gel.

    • Isolation of the hydrolyzed acid: Acidify the aqueous layer to pH 2 with 1 M HCl. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the enantiomerically enriched this compound.

  • Determination of Enantiomeric Excess (e.e.):

    • Determine the enantiomeric excess of the isolated ester and acid using chiral HPLC analysis (see protocol below).

Quantitative Data
ParameterValueReference
EnzymeLipase from Pseudomonas cepaciaAdapted from[1]
SubstrateRacemic this compound methyl esterAdapted from[1]
SolventToluene/Phosphate Buffer (pH 7.0)Adapted from[1]
Temperature30°CAdapted from[1]
Typical Conversion~50%Adapted from[1]
Expected Enantiomeric Excess (e.e.) of unreacted ester>95%Adapted from[1]
Expected Enantiomeric Excess (e.e.) of product acid>95%Adapted from[1]

G cluster_prep Substrate Preparation cluster_resolution Enzymatic Hydrolysis cluster_separation Separation and Isolation racemic_acid Racemic this compound esterification Esterification (MeOH, HCl) racemic_acid->esterification racemic_ester Racemic Methyl Ester esterification->racemic_ester reaction Lipase, Toluene/Buffer pH 7.0, 30°C racemic_ester->reaction separation Phase Separation reaction->separation organic_phase Organic Phase (Unreacted Ester) separation->organic_phase aqueous_phase Aqueous Phase (Hydrolyzed Acid) separation->aqueous_phase workup_ester Wash, Dry, Concentrate organic_phase->workup_ester workup_acid Acidify, Extract, Dry, Concentrate aqueous_phase->workup_acid pure_ester (R/S)-Methyl Ester workup_ester->pure_ester pure_acid (S/R)-Acid workup_acid->pure_acid

Workflow for the enzymatic resolution of this compound.

Diastereomeric Salt Formation and Fractional Crystallization

This classical resolution technique involves reacting the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization.

Experimental Protocol

Materials:

  • Racemic this compound

  • L-(+)-Tartaric acid (resolving agent)

  • Methanol

  • Ethanol

  • Deionized water

  • 1 M Sodium Hydroxide (NaOH)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Salt Formation:

    • Dissolve racemic this compound (10.0 g, 1 eq.) in hot methanol (100 mL).

    • In a separate flask, dissolve L-(+)-tartaric acid (8.38 g, 1 eq.) in hot methanol (80 mL).

    • Slowly add the tartaric acid solution to the amino acid solution with continuous stirring.

    • Allow the mixture to cool slowly to room temperature. A precipitate of the diastereomeric salt will begin to form.

    • Further cool the mixture in an ice bath for 2 hours to maximize crystallization.

  • Fractional Crystallization:

    • Collect the crystalline precipitate by vacuum filtration and wash with a small amount of cold ethanol. This is the first crop of crystals (Crop 1), which will be enriched in one diastereomer.

    • Recrystallize Crop 1 from a minimal amount of hot methanol or a methanol/water mixture to improve the diastereomeric purity.

    • The mother liquor from the initial crystallization contains the more soluble diastereomeric salt. This can be concentrated and cooled to obtain a second crop of crystals enriched in the other diastereomer.

  • Liberation of the Enantiomerically Enriched Amino Acid:

    • Suspend the recrystallized, less soluble diastereomeric salt in deionized water (100 mL).

    • Adjust the pH of the suspension to approximately 10-11 by the dropwise addition of 1 M NaOH with stirring. This will liberate the free amino acid from the tartrate salt.

    • The free amino acid will precipitate from the solution.

    • Collect the solid by filtration, wash with cold deionized water, and dry under vacuum.

  • Recovery of the Resolving Agent:

    • The aqueous filtrate from the previous step contains the sodium salt of L-(+)-tartaric acid. This can be acidified with HCl to recover the tartaric acid for reuse.

  • Determination of Enantiomeric Excess (e.e.):

    • Analyze the obtained amino acid by chiral HPLC to determine its enantiomeric purity.

Quantitative Data
ParameterValueReference
Resolving AgentL-(+)-Tartaric AcidAdapted from[2][3]
Solvent for CrystallizationMethanolAdapted from[2][3]
Stoichiometry (Amino Acid:Resolving Agent)1:1Adapted from[2][3]
Expected Yield of Less Soluble Salt (single crop)30-45%General expectation
Expected Enantiomeric Excess (e.e.) after recrystallization>98%General expectation

G racemic_aa Racemic this compound salt_formation Mix in Hot Methanol racemic_aa->salt_formation resolving_agent L-(+)-Tartaric Acid resolving_agent->salt_formation crystallization Cool and Crystallize salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble_salt more_soluble_salt More Soluble Diastereomeric Salt (Mother Liquor) filtration->more_soluble_salt recrystallization Recrystallization less_soluble_salt->recrystallization pure_diastereomer Diastereomerically Pure Salt recrystallization->pure_diastereomer liberation Liberation of Free Amino Acid (Adjust pH with NaOH) pure_diastereomer->liberation enantiopure_aa Enantiopure This compound liberation->enantiopure_aa

Workflow for diastereomeric salt resolution.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Experimental Protocol

Materials:

  • Racemic this compound

  • HPLC-grade hexane (B92381)

  • HPLC-grade isopropanol (B130326) (IPA)

  • HPLC-grade ethanol

  • Trifluoroacetic acid (TFA) (optional, for peak shaping)

  • Chiral HPLC column (e.g., Chiralcel® OD-H or Chiralpak® AD-H)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of racemic this compound in the mobile phase at a concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Method:

    • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or Chiralpak® AD-H (250 x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of hexane and a polar modifier like isopropanol or ethanol. A typical starting condition is Hexane:Isopropanol (90:10, v/v). A small amount of TFA (e.g., 0.1%) can be added to the mobile phase to improve peak shape for acidic analytes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

  • Method Optimization:

    • If the initial separation is not optimal, adjust the ratio of hexane to the polar modifier. Increasing the percentage of the polar modifier will generally decrease retention times.

    • The choice of polar modifier (isopropanol vs. ethanol) can also significantly affect the separation.

    • Varying the column temperature can also be used to optimize the resolution.

  • Data Analysis:

    • Identify the two peaks corresponding to the enantiomers.

    • Calculate the resolution (Rs), separation factor (α), and the enantiomeric excess (e.e.) of a non-racemic sample using the peak areas.

Quantitative Data for Typical Chiral HPLC Separations
Chiral Stationary PhaseMobile PhaseSeparation Factor (α)Resolution (Rs)Reference
Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))Hexane:Isopropanol (90:10 v/v) + 0.1% TFA> 1.2> 1.5Adapted from[4]
Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))Hexane:Ethanol (95:5 v/v) + 0.1% TFA> 1.3> 2.0Adapted from[4]

G cluster_screening Initial Screening cluster_optimization Optimization start Start with Racemic Sample sample_prep Prepare Sample in Mobile Phase (1 mg/mL, filtered) start->sample_prep column_selection Select Chiral Column (e.g., Chiralcel OD-H) sample_prep->column_selection mobile_phase Select Mobile Phase (e.g., Hexane:IPA 90:10) column_selection->mobile_phase injection Inject Sample onto HPLC mobile_phase->injection evaluation Evaluate Chromatogram injection->evaluation no_separation No or Poor Separation evaluation->no_separation Rs < 1.5 good_separation Good Separation (Rs > 1.5) evaluation->good_separation Rs >= 1.5 adjust_mobile_phase Adjust Mobile Phase (% Modifier, Modifier Type) no_separation->adjust_mobile_phase adjust_temp Adjust Temperature no_separation->adjust_temp change_column Try Different Chiral Column no_separation->change_column final_method Final Validated Method good_separation->final_method adjust_mobile_phase->injection adjust_temp->injection change_column->mobile_phase

Logical workflow for chiral HPLC method development.

References

Application Notes and Protocols for the Large-Scale Production of 2-Amino-2-phenylbutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the large-scale synthesis, purification, and analysis of 2-Amino-2-phenylbutyric acid, a key intermediate in the pharmaceutical industry. The protocols detailed below are based on established chemical syntheses and analytical methodologies, offering a guide for process development and quality control.

Introduction

This compound is a non-proteinogenic α-amino acid that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its large-scale production with high purity is essential for the pharmaceutical industry. This document outlines two primary synthetic routes for its industrial production: the Strecker synthesis and the Bucherer-Bergs reaction. Additionally, detailed protocols for purification and analytical characterization are provided to ensure the final product meets stringent quality standards.

Synthesis Methodologies

Two primary methods are suitable for the large-scale production of this compound: the Strecker synthesis and the Bucherer-Bergs reaction.

Strecker Synthesis

The Strecker synthesis is a well-established method for producing α-amino acids from aldehydes or ketones. In the context of this compound, the synthesis starts from propiophenone. The overall process involves the formation of an intermediate, 5-ethyl-5-phenylhydantoin, followed by hydrolysis to yield the final product.[1] The use of a phase-transfer catalyst can enhance the reaction rate and yield in an industrial setting.[1]

Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is another robust method for the synthesis of hydantoins from ketones, which can then be hydrolyzed to the corresponding amino acids. This multicomponent reaction involves the treatment of a ketone with potassium cyanide and ammonium (B1175870) carbonate.[2][3][4] This method is also well-suited for large-scale production due to its operational simplicity and generally good yields.[5]

Signaling Pathways and Experimental Workflows

To visualize the chemical transformations and the overall process, the following diagrams are provided.

Strecker_Synthesis Strecker Synthesis Pathway for this compound Propiophenone Propiophenone Hydantoin 5-ethyl-5-phenylhydantoin Propiophenone->Hydantoin Cyclization Reaction Reagents1 Sodium Cyanide, Ammonium Carbonate, Phase-Transfer Catalyst, Water Final_Product This compound Hydantoin->Final_Product Hydrolysis Reagents2 Sodium Hydroxide (B78521), Water, Heat

Strecker Synthesis Pathway

Bucherer_Bergs_Synthesis Bucherer-Bergs Synthesis Pathway for this compound Propiophenone Propiophenone Hydantoin 5-ethyl-5-phenylhydantoin Propiophenone->Hydantoin Condensation and Cyclization Reagents1 Potassium Cyanide, Ammonium Carbonate, Aqueous Ethanol Final_Product This compound Hydantoin->Final_Product Hydrolysis Reagents2 Acid or Base Hydrolysis

Bucherer-Bergs Synthesis Pathway

Experimental_Workflow General Experimental Workflow Start Start Synthesis Synthesis of 5-ethyl-5-phenylhydantoin Start->Synthesis Isolation_Intermediate Isolation and Washing of Intermediate Synthesis->Isolation_Intermediate Hydrolysis Hydrolysis of Hydantoin Isolation_Intermediate->Hydrolysis Purification Purification of Final Product Hydrolysis->Purification Analysis Quality Control Analysis Purification->Analysis End Final Product Analysis->End

General Experimental Workflow

Purification_Analysis_Workflow Purification and Analysis Workflow Crude_Product Crude 2-Amino-2-phenylbutyric acid solution pH_Adjustment pH Adjustment to Isoelectric Point Crude_Product->pH_Adjustment Crystallization Crystallization pH_Adjustment->Crystallization Filtration_Washing Filtration and Washing Crystallization->Filtration_Washing Drying Drying Filtration_Washing->Drying HPLC_Analysis HPLC Analysis for Purity and Enantiomeric Excess Drying->HPLC_Analysis Final_Product High-Purity Product HPLC_Analysis->Final_Product

Purification and Analysis Workflow

Experimental Protocols

Strecker Synthesis Protocol

This protocol is based on a patented method for the large-scale production of this compound.[1]

Step 1: Synthesis of 5-ethyl-5-phenylhydantoin (Intermediate)

Two examples are provided with slightly different reaction conditions.

  • Example 1:

    • To a 2000 mL three-necked flask, add 134g (1.0 mol) of propiophenone, 245g (1.5 mol) of 30% sodium cyanide solution, 192.16g (2.0 mol) of ammonium carbonate, and 6.7g of tetrabutylammonium (B224687) bromide.

    • Add 200g of deionized water and stir to dissolve the components.

    • Slowly heat the reaction mixture to 65-70°C and maintain this temperature for 15 hours.

    • After the reaction is complete, cool the mixture and perform suction filtration.

    • Wash the filter cake with deionized water to obtain the wet intermediate product, 5-ethyl-5-phenylhydantoin.

  • Example 2:

    • To a 2000 mL three-necked flask, add 134g (1.0 mol) of propiophenone, 294g (1.8 mol) of 30% sodium cyanide solution, 288.24g (3.0 mol) of ammonium carbonate, and 6.7g of benzyltriethylammonium chloride.

    • Add 300g of deionized water and stir to dissolve.

    • Slowly heat the reaction mixture to 75-80°C and maintain for 10 hours.

    • Upon completion, cool the mixture and isolate the product by suction filtration.

    • Wash the filter cake with deionized water to yield the wet intermediate.

Step 2: Hydrolysis to this compound

  • Transfer the wet 5-ethyl-5-phenylhydantoin to an autoclave.

  • Add 120g (3.0 mol) of solid sodium hydroxide and 1000g of deionized water.

  • Stir the mixture to dissolve the components.

  • Slowly heat the autoclave to 180°C and maintain this temperature for 6 hours.

  • After the reaction, cool the mixture to room temperature.

  • Transfer the reaction mixture to a suitable flask and adjust the pH to 5.5-6.0 by dropwise addition of hydrochloric acid.

  • Filter the resulting precipitate, wash with deionized water, and dry to obtain the final product.

Purification Protocol: Crystallization

The final product can be purified by crystallization, a common technique for amino acids.[6]

  • Dissolve the crude this compound in a minimal amount of hot water or a water-ethanol mixture.

  • If necessary, treat the solution with activated carbon to remove colored impurities and filter while hot.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

Purity and enantiomeric excess of this compound should be determined by HPLC.

Purity Analysis (Reversed-Phase HPLC):

A general method for amino acid analysis can be adapted.[7][8]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of a buffered aqueous solution (e.g., phosphate (B84403) buffer at pH 2.85) and a polar organic solvent like acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase.

Enantiomeric Purity (Chiral HPLC):

  • Column: A chiral stationary phase is required, such as a polysaccharide-based column (e.g., Chiralcel OD-H) or a macrocyclic glycopeptide-based column (e.g., Astec CHIROBIOTIC T).

  • Mobile Phase: Typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol (B130326) or ethanol, often with a small amount of an acidic or basic modifier. For a CHIROBIOTIC T column, a mobile phase of methanol/water/trifluoroacetic acid (e.g., 80:20:0.1, v/v/v) can be effective.[9]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Data Presentation

The following tables summarize the quantitative data from the experimental protocols.

Table 1: Reactants and Conditions for the Synthesis of 5-ethyl-5-phenylhydantoin

ParameterExample 1Example 2
Propiophenone134g (1.0 mol)134g (1.0 mol)
30% Sodium Cyanide Solution245g (1.5 mol)294g (1.8 mol)
Ammonium Carbonate192.16g (2.0 mol)288.24g (3.0 mol)
Phase-Transfer CatalystTetrabutylammonium bromide (6.7g)Benzyltriethylammonium chloride (6.7g)
Water200g300g
Reaction Temperature65-70°C75-80°C
Reaction Time15 hours10 hours

Table 2: Conditions for Hydrolysis

ParameterValue
5-ethyl-5-phenylhydantoinWet product from Step 1
Solid Sodium Hydroxide120g (3.0 mol)
Deionized Water1000g
Reaction Temperature180°C
Reaction Time6 hours
Final pH5.5-6.0

Table 3: Expected Yield and Purity

ParameterExpected Value
Overall Yield> 80% (based on propiophenone)
HPLC Purity> 99%

Safety Precautions

The large-scale production of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.

  • Sodium Cyanide/Potassium Cyanide: These are highly toxic substances. Handle with extreme care in a well-ventilated area, preferably a fume hood. Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. Have a cyanide antidote kit readily available and ensure personnel are trained in its use.

  • Propiophenone: This is a flammable liquid and an irritant. Handle in a well-ventilated area away from ignition sources.

  • Hydrochloric Acid and Sodium Hydroxide: These are corrosive. Use appropriate PPE, including acid/base resistant gloves and eye protection.

  • High-Pressure Reactions: The hydrolysis step is performed under high pressure and temperature. Use a properly rated and maintained autoclave. Ensure all safety features of the autoclave are functional.

Always consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis and handling procedures.

References

Application Notes and Protocols for the Analytical Characterization of 2-Amino-2-phenylbutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-2-phenylbutyric acid is a non-proteinogenic α-amino acid. It serves as a crucial intermediate in the synthesis of various pharmaceuticals, most notably Trimebutine, a gastrointestinal motility regulator.[1] The purity, identity, and stereochemistry of this compound are critical for the safety and efficacy of the final drug product. Therefore, robust analytical methods are essential for its characterization during research, development, and quality control.

These application notes provide detailed protocols for the characterization of this compound using a range of modern analytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
IUPAC Name 2-amino-2-phenylbutanoic acid[2]
Molecular Formula C₁₀H₁₃NO₂[2][3][4]
Molecular Weight 179.22 g/mol [4][5][6]
CAS Number 5438-07-3[2][3][5]
Appearance White crystalline powder[7]
Melting Point 276-280 °C (decomposes)[3][5][7][8]
SMILES CCC(C1=CC=CC=C1)(C(=O)O)N[2][5]

Chromatographic Methods

Chromatographic techniques are fundamental for assessing the purity and enantiomeric composition of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Application: To determine the purity of this compound and to quantify any related impurities. A product with HPLC purity greater than 99% can be achieved through optimized synthesis.[1]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh 10 mg of this compound.

    • Dissolve in 10 mL of diluent (e.g., a mixture of water and acetonitrile, 50:50 v/v) to obtain a 1 mg/mL solution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • System: HPLC with UV Detector.

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with 2.5 mM Potassium dihydrogen phosphate (B84403) (pH adjusted to 2.85 with phosphoric acid) and Acetonitrile in a 25:75 ratio.[9]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Record the chromatogram for a sufficient runtime to allow all impurities to elute.

    • Calculate the area percentage of the main peak relative to the total peak area to determine purity.

    • The method should be validated for linearity, accuracy, and precision.[9]

Quantitative Data Summary:

ParameterExpected Result
Retention Time (t_R_) Dependent on specific column and conditions
Purity (%) ≥ 99%
Limit of Detection (LOD) 2.5 - 3.6 ng/mL (for aromatic amino acids)[9]
Limit of Quantitation (LOQ) 8 - 12 ng/mL (for aromatic amino acids)[9]
Chiral HPLC for Enantiomeric Separation

Application: To separate and quantify the enantiomers (R- and S-forms) of this compound. This is critical as different enantiomers can have different pharmacological activities. Direct analysis of underivatized amino acids is possible on specific chiral stationary phases (CSPs).[10]

Experimental Protocol:

  • Sample Preparation:

    • Prepare a 0.5 mg/mL solution of this compound in the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter.

  • Instrumentation and Conditions:

    • System: HPLC with UV or Mass Spectrometry (MS) Detector.

    • Column: A macrocyclic glycopeptide-based CSP, such as an Astec CHIROBIOTIC T (teicoplanin) column, is highly effective for underivatized amino acids.[10][11]

    • Mobile Phase: A mixture of methanol, acetonitrile, and water with a small amount of acid (e.g., trifluoroacetic acid) or base modifier. A typical starting point could be Methanol/Water (80/20, v/v) with 0.1% TFA.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm or MS detection.

    • Injection Volume: 5 µL.

  • Data Analysis:

    • Identify the two peaks corresponding to the R- and S-enantiomers.

    • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Quantitative Data Summary:

ParameterExpected Result
Resolution (R_s_) > 1.5 for baseline separation
Separation Factor (α) Dependent on specific column and conditions

Spectroscopic Methods

Spectroscopic methods are used to confirm the chemical structure and identity of the molecule.

Infrared (IR) Spectroscopy

Application: To identify the characteristic functional groups present in this compound, such as the amino group (-NH₂), the carboxylic acid group (-COOH), and the aromatic phenyl ring.

Experimental Protocol:

  • Sample Preparation:

    • For Attenuated Total Reflectance (ATR-IR), place a small amount of the solid powder directly onto the ATR crystal.[2]

    • Alternatively, prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

  • Instrumentation and Data Acquisition:

    • System: Fourier-Transform Infrared (FTIR) Spectrometer.

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Analysis:

    • Identify characteristic absorption bands corresponding to the functional groups.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration Type
3200 - 2800 O-H (Carboxylic Acid)Stretching
3100 - 3000 C-H (Aromatic)Stretching
2960 - 2850 C-H (Aliphatic)Stretching
~1700 C=O (Carboxylic Acid)Stretching
~1600, ~1450 C=C (Aromatic)Stretching
~1550 N-H (Amino group)Bending
Nuclear Magnetic Resonance (NMR) Spectroscopy

Application: To provide detailed information about the carbon-hydrogen framework of the molecule, confirming its structure and identifying the number and connectivity of protons and carbons.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O with a small amount of DCl or NaOD to aid solubility, or DMSO-d₆).

    • Add a small amount of an internal standard (e.g., TMS or DSS) if quantitative analysis is required.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • System: NMR Spectrometer (e.g., 400 MHz or higher).

    • Experiments: ¹H NMR, ¹³C NMR, and optionally 2D experiments like COSY and HSQC for full structural assignment.

  • Data Analysis:

    • Analyze the chemical shifts (δ), integration (for ¹H), and coupling patterns (multiplicity) to assign signals to specific atoms in the molecule.

Expected NMR Data (Illustrative):

¹H NMR Expected Chemical Shift (δ, ppm) Multiplicity Assignment
~7.4 Multiplet5H (Aromatic C-H)
~2.1 Quartet2H (Methylene -CH₂-)
~0.9 Triplet3H (Methyl -CH₃)
Variable Broad Singlet3H (-NH₂ and -COOH)
¹³C NMR Expected Chemical Shift (δ, ppm) Assignment
~175 Carbonyl (-COOH)
~135 Quaternary Aromatic Carbon
~129, ~128 Aromatic C-H
~65 Quaternary α-Carbon
~30 Methylene (-CH₂-)
~8 Methyl (-CH₃)

Visualizations and Workflows

Overall Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of a new batch of this compound.

cluster_start cluster_tests Analytical Characterization cluster_results Data Evaluation cluster_end start Sample of This compound HPLC HPLC Purity start->HPLC Testing Chiral_HPLC Chiral HPLC start->Chiral_HPLC Testing NMR NMR Spectroscopy (¹H, ¹³C) start->NMR Testing MS Mass Spectrometry start->MS Testing IR IR Spectroscopy start->IR Testing Purity Chemical Purity (%) HPLC->Purity Enantiopurity Enantiomeric Purity (% ee) Chiral_HPLC->Enantiopurity Structure Structural Confirmation NMR->Structure Identity Identity Confirmation MS->Identity Molecular Weight IR->Identity Functional Groups end Comprehensive Characterization Report Purity->end Reporting Enantiopurity->end Reporting Structure->end Reporting Identity->end Reporting

Caption: General workflow for the analytical characterization of this compound.

Logical Relationships of Analytical Techniques

This diagram shows how different analytical techniques provide complementary information to build a complete profile of the compound.

cluster_structure Structural Information cluster_identity Identity & Purity cluster_chirality Stereochemical Information cluster_properties center_node 2-Amino-2-phenylbutyric Acid Characterization NMR NMR (¹H, ¹³C) center_node->NMR IR IR Spectroscopy center_node->IR MS Mass Spectrometry center_node->MS HPLC HPLC center_node->HPLC Chiral_HPLC Chiral HPLC center_node->Chiral_HPLC info_structure • C-H Framework • Atom Connectivity NMR->info_structure info_groups • Functional Groups IR->info_groups info_mw • Molecular Weight • Elemental Formula MS->info_mw info_purity • Chemical Purity • Impurity Profile HPLC->info_purity info_enantio • Enantiomeric Ratio • Enantiomeric Excess Chiral_HPLC->info_enantio

Caption: Logical relationships between analytical techniques and the data they provide.

References

Application Notes and Protocols: 2-Amino-2-phenylbutyric Acid in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-phenylbutyric acid (2-APBA) is a non-proteinogenic amino acid that has garnered interest in biochemical and pharmaceutical research. Its unique structure, featuring a phenyl group and an ethyl group attached to the alpha-carbon, allows it to interact with various biological targets, including enzymes. This document provides detailed application notes and protocols for studying the inhibitory effects of 2-APBA on two key enzymes: urease and glutaminase. These studies are crucial for understanding the compound's mechanism of action and for the potential development of novel therapeutics.

Urease Inhibition by this compound

Urease (EC 3.5.1.5) is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. This activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori. Inhibition of urease is a key strategy for the development of new antimicrobial agents. Studies have indicated that this compound can act as a urease inhibitor.[1]

Quantitative Data on Urease Inhibition

Quantitative data regarding the inhibition of urease by this compound is not available in the public domain at the time of this publication. Researchers are encouraged to perform kinetic studies to determine parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

InhibitorTarget EnzymeIC50 ValueKi ValueMode of Inhibition
This compoundUreaseNot ReportedNot ReportedNot Reported
Acetohydroxamic acid (Standard)Urease~20-40 µMNot ReportedCompetitive
Experimental Protocol: Urease Inhibition Assay

This protocol is adapted from established methods for determining urease inhibition and can be used to evaluate the inhibitory potential of this compound. The assay is based on the measurement of ammonia produced from the enzymatic hydrolysis of urea.

Materials:

  • Jack Bean Urease (or other purified urease)

  • Urea

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • This compound (test inhibitor)

  • Acetohydroxamic acid (positive control inhibitor)

  • Phenol-hypochlorite reagent (for ammonia quantification)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of urease in phosphate buffer.

    • Prepare a stock solution of urea in phosphate buffer.

    • Prepare stock solutions of this compound and acetohydroxamic acid in a suitable solvent (e.g., water or DMSO). Create a dilution series of the test and control inhibitors.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Phosphate buffer

      • Urease solution

      • Varying concentrations of this compound or acetohydroxamic acid.

      • Include a control group with no inhibitor.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the urea solution to each well.

    • Incubate the plate at the same temperature for a specific duration (e.g., 30 minutes).

  • Quantification of Ammonia:

    • Stop the reaction by adding the phenol-hypochlorite reagent.

    • Allow the color to develop according to the reagent protocol.

    • Measure the absorbance at the appropriate wavelength (e.g., 625 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of urease inhibition for each concentration of this compound using the following formula: % Inhibition = [(Absorbance_control - Absorbance_test) / Absorbance_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Urease_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Reagents: - Urease - Urea - Buffer - 2-APBA - Control Inhibitor Setup Set up 96-well plate: Buffer + Urease + Inhibitor Reagents->Setup Preincubation Pre-incubate Setup->Preincubation Reaction Add Urea to start reaction Preincubation->Reaction Incubation Incubate Reaction->Incubation Stop Stop reaction & add detection reagent Incubation->Stop Measure Measure Absorbance Stop->Measure Analyze Calculate % Inhibition and IC50 Measure->Analyze Glutaminase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Reagents: - Glutaminase - Glutamine - Buffer - 2-APBA - Detection Mix Setup Set up 96-well plate: Buffer + Glutaminase + Inhibitor Reagents->Setup Preincubation Pre-incubate Setup->Preincubation Reaction Add Glutamine to start reaction Preincubation->Reaction Incubation Incubate Reaction->Incubation Detect Add Detection Mix Incubation->Detect Measure Measure Fluorescence Detect->Measure Analyze Calculate % Inhibition and IC50 Measure->Analyze

References

Protocol for Incorporating 2-Amino-2-phenylbutyric Acid into a Peptide Sequence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in drug discovery and chemical biology, offering the potential to enhance peptide stability, modulate biological activity, and create novel therapeutic leads. 2-Amino-2-phenylbutyric acid, an α,α-disubstituted amino acid, presents unique challenges and opportunities in peptide synthesis due to its steric hindrance. This document provides detailed application notes and protocols for the successful incorporation of this compound into peptide sequences using solid-phase peptide synthesis (SPPS) and an overview of liquid-phase peptide synthesis (LPPS) considerations.

Challenges and Considerations

The primary challenge in incorporating this compound is the steric hindrance at the α-carbon, which can significantly slow down the kinetics of peptide bond formation. This can lead to incomplete coupling reactions, resulting in deletion sequences and lower yields of the desired peptide.[1] To overcome this, the choice of an appropriate coupling reagent and optimized reaction conditions are critical.

Protecting Group Strategy

For the successful synthesis of peptides containing this compound, the Fmoc (9-fluorenylmethyloxycarbonyl) strategy is recommended for the protection of the α-amino group.[2] This strategy offers the advantage of mild deprotection conditions (typically with piperidine), which are compatible with a wide range of acid-labile side-chain protecting groups. The Boc (tert-butyloxycarbonyl) strategy can also be employed, but the repetitive acid treatments for deprotection may be harsher on the peptide-resin linkage and some side-chain protecting groups.[3]

Data Presentation: Comparison of Coupling Reagents

The selection of a highly efficient coupling reagent is paramount for achieving high yields when incorporating sterically hindered amino acids like this compound. The following table summarizes the performance of various coupling reagents commonly used in solid-phase peptide synthesis for such challenging couplings. While direct quantitative data for this compound is limited in the literature, this data for other sterically hindered amino acids provides a strong predictive framework.

Coupling Reagent/SystemReagent TypeTypical Coupling TimeRepresentative Yield (%)Representative Purity (%)Level of RacemizationKey Advantages & Disadvantages
HATU Aminium/Uronium Salt20 - 45 min> 99.5%>95%Very LowAdvantages: Highly reactive, excellent for sterically hindered couplings.[4][5] Disadvantages: Higher cost, potential for guanidinylation if used in excess.[4]
HBTU Aminium/Uronium Salt30 - 60 min98 - 99.5%>95%LowAdvantages: Fast and efficient, widely used.[4] Disadvantages: Less reactive than HATU; potential for guanidinylation.[4]
HCTU Aminium/Uronium Salt5 - 20 minHigh>95%LowAdvantages: Very fast reaction times, often more cost-effective than HATU. Disadvantages: Can have impurities that affect peptide purity.
PyBOP Phosphonium Salt30 - 60 min98 - 99%>95%LowAdvantages: Efficient, no risk of guanidinylation. Disadvantages: Generally lower reactivity than uronium/aminium salts.
DIC/Oxyma Carbodiimide/Additive1 - 2 hours95 - 98%>90%Very LowAdvantages: Cost-effective, simple byproducts (urea is soluble). Disadvantages: Slower reaction rates compared to onium salts.

Table based on data for sterically hindered amino acids.[4][5][6][7]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the manual synthesis of a peptide containing this compound using Fmoc chemistry on a rink amide resin for a C-terminally amidated peptide.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-2-Amino-2-phenylbutyric acid-OH)

  • Coupling reagent (HATU is recommended)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvent: DMF, DCM

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Add fresh 20% piperidine/DMF solution and agitate for another 15 minutes.

    • Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, pre-activate the Fmoc-amino acid (4 equivalents relative to resin loading) with HATU (3.9 equivalents) and DIPEA (8 equivalents) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours.

    • Perform a Kaiser test to check for complete coupling (a negative test indicates completion).

    • Wash the resin as in step 2.

  • Incorporation of Fmoc-2-Amino-2-phenylbutyric acid-OH:

    • Due to steric hindrance, a double coupling is recommended.

    • First Coupling: Follow the procedure in step 3, but allow the reaction to proceed for 2-4 hours.

    • Wash the resin with DMF.

    • Second Coupling: Repeat the coupling step with a fresh solution of activated Fmoc-2-Amino-2-phenylbutyric acid-OH and reagents.

    • After the second coupling, wash the resin thoroughly as in step 2.

  • Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum.

Liquid-Phase Peptide Synthesis (LPPS) Overview

LPPS is a classical method that is still used for large-scale synthesis.[8] The growing peptide chain is kept in solution throughout the synthesis. A key advantage is that intermediates can be purified at each step, allowing for better control over the final product's purity.[8] However, this can also make the process more laborious than SPPS. For incorporating sterically hindered amino acids like this compound, the same highly reactive coupling reagents as in SPPS are recommended. The choice of protecting groups (e.g., Boc or Fmoc) and coupling agents (e.g., carbodiimides) is crucial for a successful continuous liquid-phase synthesis.[4] A modern approach to LPPS involves using soluble tags to facilitate purification by precipitation or filtration, combining the advantages of both classical solution-phase and solid-phase synthesis.[6]

Peptide Purification and Analysis
  • Purification: The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: The purity of the final peptide is assessed by analytical RP-HPLC, and the molecular weight is confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Mandatory Visualizations

SPPS_Workflow Resin Fmoc-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) Washing1->Coupling HinderedCoupling Hindered AA Coupling (Fmoc-2-Amino-2-phenylbutyric -acid-OH, HATU, DIPEA) Double Coupling Washing1->HinderedCoupling Washing2 Washing (DMF, DCM) Coupling->Washing2 HinderedCoupling->Washing2 Repeat Repeat Cycle Washing2->Repeat n-1 times FinalDeprotection Final Fmoc Deprotection Washing2->FinalDeprotection Final Cycle Repeat->Deprotection Cleavage Cleavage from Resin (TFA Cocktail) FinalDeprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for incorporating this compound.

Neuroprotection_Pathway cluster_Neuron Neuron Peptide Peptide containing This compound Receptor Neuronal Receptors (e.g., NMDA Receptor) Peptide->Receptor Modulates Neuroprotection Neuroprotection Peptide->Neuroprotection Calcium Ca2+ Influx Receptor->Calcium Reduces Excitotoxicity Excitotoxicity Calcium->Excitotoxicity Signaling Downstream Neurotoxic Signaling Cascades Excitotoxicity->Signaling Apoptosis Neuronal Apoptosis Signaling->Apoptosis Apoptosis->Neuroprotection

Caption: Proposed neuroprotective signaling pathway of peptides containing this compound.[1][8][9][10]

ACE_Inhibition cluster_Enzyme Enzyme Interaction ACE Angiotensin-Converting Enzyme (ACE) AngiotensinII Angiotensin II (Product) ACE->AngiotensinII Converts ActiveSite Active Site AngiotensinI Angiotensin I (Substrate) AngiotensinI->ActiveSite Binds to Peptide Inhibitor Peptide with This compound Peptide->ActiveSite Binds to (Competitive) or Allosteric Site (Non-competitive) Inhibition Inhibition of ACE Peptide->Inhibition Inhibition->AngiotensinII Blocks Production

Caption: Mechanism of Angiotensin-Converting Enzyme (ACE) inhibition by a peptide containing this compound.[11][12][13]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-2-phenylbutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-2-phenylbutyric acid.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound via the two primary routes: the Strecker synthesis and the Bucherer-Bergs reaction.

Issue 1: Low Yield of this compound

Possible Causes and Solutions

Synthesis RoutePossible CauseTroubleshooting Steps
Strecker Synthesis Incomplete formation of the α-aminonitrile intermediate: The initial condensation of propiophenone (B1677668) with ammonia (B1221849) and cyanide is a critical equilibrium-driven step.- Ensure anhydrous conditions: Water can hydrolyze the imine intermediate, shifting the equilibrium away from the desired α-aminonitrile. Consider using a dessicant. - Optimize reagent stoichiometry: Use a slight excess of ammonia and cyanide to drive the reaction forward. - Control temperature: While the reaction is often run at room temperature, gentle heating may be required for less reactive ketones. However, excessive heat can promote side reactions.
Hydrolysis of the α-aminonitrile: The nitrile group is susceptible to hydrolysis under the reaction conditions, especially if the reaction time is excessively long or if the pH is not controlled.- Monitor reaction progress: Use techniques like TLC or HPLC to determine the optimal reaction time for α-aminonitrile formation. - Maintain a slightly basic pH: A mildly alkaline environment (pH 8-9) is generally optimal for the Strecker reaction.
Bucherer-Bergs Reaction Low yield of 5-ethyl-5-phenylhydantoin intermediate: The formation of the hydantoin (B18101) is a multi-step process that can be sensitive to reaction conditions.- Optimize reagent ratios: A molar ratio of approximately 1:1.5-2:2-3 of propiophenone:sodium cyanide:ammonium (B1175870) carbonate is often effective.[1] - Control temperature: The reaction is typically heated to 65-80°C. Lower temperatures may lead to slow reaction rates, while higher temperatures can cause decomposition of ammonium carbonate.[1] - Ensure proper mixing: Adequate stirring is crucial for this multiphasic reaction.
Incomplete hydrolysis of 5-ethyl-5-phenylhydantoin: The hydantoin ring is stable and requires forcing conditions for complete hydrolysis.- Use a strong base and high temperature: Sodium hydroxide (B78521) at elevated temperatures (e.g., 160-180°C) in a sealed vessel is typically required for complete hydrolysis.[1] - Ensure sufficient reaction time: Hydrolysis can take several hours (e.g., 6-8 hours) to go to completion.[1]
Issue 2: Presence of Impurities in the Final Product

Common Impurities and Purification Strategies

Synthesis RouteCommon ImpurityIdentificationPrevention and Removal
Strecker Synthesis Unreacted Propiophenone: Can be detected by TLC or GC-MS.- Ensure the initial reaction goes to completion. - During workup, unreacted ketone can be removed by extraction with a non-polar solvent before acidification to precipitate the amino acid.
α-Hydroxy-α-phenylbutyronitrile: Can be detected by IR (strong C≡N and O-H stretches) and NMR.- This cyanohydrin is an intermediate in the Bucherer-Bergs pathway and can form if ammonia is not effectively incorporated. Ensure an adequate supply of ammonia.
Bucherer-Bergs Reaction 5-ethyl-5-phenylhydantoin: Can be detected by TLC or HPLC, comparing with a standard of the starting material for the hydrolysis step.- Ensure complete hydrolysis by using sufficiently harsh conditions (high temperature, adequate reaction time). - The hydantoin is less soluble in water than the amino acid salt. It can be filtered off before acidification.
N-carbamoyl-2-amino-2-phenylbutyric acid: Can be detected by LC-MS. This is the product of partial hydantoin hydrolysis.- This intermediate is formed during the hydrolysis of the hydantoin. Driving the hydrolysis to completion with sufficient base and heat will minimize its presence.
General Racemic Mixture: Chiral HPLC or use of a chiral resolving agent.- The standard Strecker and Bucherer-Bergs syntheses produce a racemic mixture. For enantiomerically pure product, a chiral resolution step is necessary.

Frequently Asked Questions (FAQs)

Q1: What are the main side reactions in the Strecker synthesis of this compound?

A1: The primary "side reaction" in a classical Strecker synthesis is the formation of a racemic mixture of the D- and L-enantiomers of the amino acid. Other potential side reactions include the formation of the corresponding α-hydroxy nitrile (cyanohydrin) if the imine formation is slow or incomplete, and potential polymerization of the starting ketone under certain conditions.[2][3]

Q2: In the Bucherer-Bergs synthesis, I am getting a low yield of the 5-ethyl-5-phenylhydantoin intermediate. What can I do?

A2: Low yields of the hydantoin intermediate can often be attributed to suboptimal reaction conditions. Here are a few things to check:

  • Reagent Stoichiometry: Ensure you are using an excess of sodium cyanide and ammonium carbonate relative to the propiophenone. A molar ratio of 1:1.5:2 (propiophenone:NaCN:(NH₄)₂CO₃) is a good starting point.[4]

  • Temperature: The reaction typically requires heating to around 65-80°C to proceed at a reasonable rate.[1]

  • Reaction Time: The reaction may need several hours to go to completion. Monitor the reaction by TLC to determine the optimal time.

  • pH: The pH of the reaction mixture should be maintained in the range of 8-9. Ammonium carbonate acts as a buffer in this range.[4]

Q3: My final product of this compound is not pure. I suspect unhydrolyzed hydantoin. How can I remove it?

A3: Unhydrolyzed 5-ethyl-5-phenylhydantoin is a common impurity if the hydrolysis step is incomplete. To remove it:

  • Improve the Hydrolysis: Ensure you are using a sufficient excess of strong base (like NaOH), high enough temperatures (160-180°C in an autoclave), and a long enough reaction time (6-8 hours).[1]

  • Purification: After hydrolysis, the amino acid is in its salt form and is soluble in the aqueous basic solution. The unreacted hydantoin is less soluble and can often be removed by filtration before you neutralize the solution to precipitate the amino acid. Adjusting the pH carefully to the isoelectric point of the amino acid (around 5.5-6.0) will maximize its precipitation while potentially leaving more soluble impurities in the solution.[1]

Q4: How can I obtain a single enantiomer of this compound?

A4: Both the Strecker and Bucherer-Bergs syntheses produce a racemic mixture. To obtain a single enantiomer, you will need to perform a chiral resolution. This typically involves reacting the racemic amino acid with a chiral resolving agent (a chiral acid or base) to form diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization. After separation, the resolving agent is removed to yield the pure enantiomer.

Data Presentation

Table 1: Influence of Reaction Parameters on the Bucherer-Bergs Synthesis of 5-ethyl-5-phenylhydantoin.

ParameterConditionObservationImpact on Yield and Purity
Temperature 65-70°COptimal temperature for good reaction rate and minimal byproduct formation.High yield of desired hydantoin.
> 80°CIncreased rate of ammonium carbonate decomposition.May lead to lower yields due to insufficient ammonia and carbon dioxide.
Propiophenone:NaCN:(NH₄)₂CO₃ Molar Ratio 1:1.5:2Effective for high conversion.[1]Good yield.
1:1.8:3Also reported to give good yields.[1]High yield.
Excess CyanidePotential for over-alkylation side reactions.[4]May decrease purity.
pH 8-9Optimal range for hydantoin formation.[4]Maximizes yield.
> 9Can lead to degradation of cyanide.[4]May decrease yield.
< 8Hinders the formation of the cyanohydrin intermediate.[4]May decrease yield.

Table 2: Influence of Reaction Parameters on the Hydrolysis of 5-ethyl-5-phenylhydantoin.

ParameterConditionObservationImpact on Yield and Purity
Temperature 160-180°CNecessary for efficient ring opening.[1]High yield of the amino acid.
< 150°CIncomplete hydrolysis, leaving unreacted hydantoin.Low yield and impure product.
Base Concentration Excess NaOHDrives the reaction to completion.High yield.
Insufficient BaseIncomplete hydrolysis.Low yield.
pH for Precipitation 5.5 - 6.0Isoelectric point of this compound.Maximizes precipitation of the pure amino acid.[1]
Significantly different pHThe amino acid will remain in solution as its salt.Low recovery of the product.

Experimental Protocols

Protocol 1: Bucherer-Bergs Synthesis of 5-ethyl-5-phenylhydantoin

This protocol is adapted from a patented procedure.[1]

  • Reaction Setup: In a suitable reaction vessel, combine propiophenone (1.0 mol), sodium cyanide (1.5-1.8 mol), and ammonium carbonate (2.0-3.0 mol).

  • Solvent Addition: Add water to dissolve the reagents. A phase transfer catalyst, such as tetrabutylammonium (B224687) bromide, can be added to improve the reaction rate.

  • Reaction: Heat the mixture to 65-80°C with vigorous stirring for 10-15 hours.

  • Isolation: Cool the reaction mixture and collect the precipitated solid by filtration.

  • Washing: Wash the solid with deionized water to remove unreacted salts. The resulting wet cake is 5-ethyl-5-phenylhydantoin.

Protocol 2: Hydrolysis of 5-ethyl-5-phenylhydantoin to this compound

This protocol is adapted from a patented procedure.[1]

  • Reaction Setup: In an autoclave, dissolve the 5-ethyl-5-phenylhydantoin (1.0 mol) in an aqueous solution of sodium hydroxide (3.0 mol).

  • Hydrolysis: Seal the autoclave and heat the mixture to 160-180°C for 6-8 hours.

  • Cooling and Neutralization: Cool the reaction mixture to room temperature. Carefully add a strong acid (e.g., HCl or H₂SO₄) to adjust the pH to the isoelectric point of the amino acid (approximately 5.5-6.0).

  • Precipitation and Isolation: The this compound will precipitate out of the solution. Collect the solid by filtration.

  • Washing and Drying: Wash the product with cold deionized water and dry under vacuum.

Protocol 3: General Strecker Synthesis of this compound (Adapted)
  • Reaction Setup: In a well-ventilated fume hood, dissolve ammonium chloride in water and add a solution of sodium cyanide in water. Cool the mixture in an ice bath.

  • Addition of Ketone: Slowly add propiophenone to the cooled solution with vigorous stirring.

  • Reaction: Allow the reaction to stir at room temperature for several hours to overnight. The formation of the α-aminonitrile can be monitored by TLC.

  • Hydrolysis: Acidify the reaction mixture with a strong acid (e.g., concentrated HCl) and heat to reflux for several hours to hydrolyze the nitrile.

  • Purification: Cool the solution and neutralize with a base (e.g., ammonium hydroxide) to the isoelectric point to precipitate the amino acid. Collect the solid by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., water/ethanol) may be necessary for further purification.

Mandatory Visualization

Bucherer_Bergs_Pathway propiophenone Propiophenone reagents1 + NaCN + (NH4)2CO3 propiophenone->reagents1 hydantoin 5-ethyl-5-phenylhydantoin reagents1->hydantoin hydrolysis Hydrolysis (NaOH, Heat) hydantoin->hydrolysis side_product1 N-carbamoyl-2-amino-2-phenylbutyric acid hydantoin->side_product1 Incomplete Hydrolysis amino_acid This compound hydrolysis->amino_acid

Caption: Bucherer-Bergs reaction pathway for this compound synthesis.

Strecker_Pathway propiophenone Propiophenone reagents2 + NH3 + NaCN propiophenone->reagents2 side_product2 α-Hydroxy-α-phenylbutyronitrile propiophenone->side_product2 Side Reaction (low NH3) aminonitrile α-Aminonitrile reagents2->aminonitrile hydrolysis2 Hydrolysis (H3O+) aminonitrile->hydrolysis2 racemic_amino_acid Racemic this compound hydrolysis2->racemic_amino_acid

Caption: Strecker synthesis pathway leading to a racemic mixture of the amino acid.

Troubleshooting_Workflow start Low Yield or Impure Product check_synthesis Which synthesis route was used? start->check_synthesis strecker Strecker Synthesis check_synthesis->strecker Strecker bucherer Bucherer-Bergs check_synthesis->bucherer Bucherer-Bergs check_strecker Check for unreacted propiophenone or α-hydroxy nitrile. strecker->check_strecker check_bucherer Check for unreacted hydantoin or N-carbamoyl intermediate. bucherer->check_bucherer optimize_strecker Optimize reaction time, temperature, and reagent stoichiometry. check_strecker->optimize_strecker optimize_bucherer Optimize hydantoin formation and/or ensure complete hydrolysis. check_bucherer->optimize_bucherer purification Review purification strategy. (pH adjustment, recrystallization) optimize_strecker->purification optimize_bucherer->purification

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: Synthesis of 2-Amino-2-phenylbutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Amino-2-phenylbutyric acid, a key intermediate in the production of various pharmaceuticals.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound are the Strecker synthesis and the Bucherer-Bergs reaction. Both methods can produce the target molecule with good yields, and variations of these methods, such as the use of phase transfer catalysis, have been developed to improve efficiency and yield.[1][2][3][4][5]

Q2: How can the yield of the Strecker synthesis for this compound be improved?

A2: To improve the yield of the Strecker synthesis, consider the following factors:

  • Reaction Temperature and Time: Optimizing the reaction temperature and duration is crucial. For the initial formation of 5-ethyl-5-phenylhydantoin, a key intermediate, temperatures between 65-80°C and reaction times of 10-15 hours have been reported to be effective.[1]

  • Reagent Stoichiometry: The molar ratios of the reactants, including propiophenone, sodium cyanide, and ammonium (B1175870) carbonate, should be carefully controlled.

  • Phase Transfer Catalyst: The addition of a phase transfer catalyst, such as tetrabutylammonium (B224687) bromide or benzyltriethylammonium chloride, can significantly enhance the reaction rate and yield by facilitating the transfer of reactants between the aqueous and organic phases.[1][6][7]

  • Hydrolysis Conditions: The subsequent hydrolysis of the hydantoin (B18101) intermediate should be carried out under optimized conditions, such as high temperature and pressure with a strong base like sodium hydroxide (B78521), to ensure complete conversion to the final product.[1][8]

Q3: What is the role of a phase transfer catalyst in the synthesis of this compound?

A3: A phase transfer catalyst (PTC) is used in heterogeneous reaction mixtures to facilitate the migration of a reactant from one phase into another phase where the reaction occurs. In the synthesis of this compound, which often involves an aqueous phase containing inorganic reagents and an organic phase with the organic substrate, a PTC like tetrabutylammonium bromide helps to bring the cyanide and ammonium ions into the organic phase, thereby increasing the reaction rate and leading to higher yields.[1][6][7]

Q4: What are the advantages of the Bucherer-Bergs reaction for synthesizing this compound?

A4: The Bucherer-Bergs reaction is a one-pot synthesis that produces a hydantoin intermediate, which can then be hydrolyzed to the desired amino acid. Its advantages include operational simplicity and the use of readily available starting materials like a ketone (propiophenone), ammonium carbonate, and a cyanide source.[2][3][9]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction - Increase reaction time for both the cyclization and hydrolysis steps. Monitor the reaction progress using techniques like TLC or HPLC. - Ensure the reaction temperature is maintained within the optimal range (e.g., 65-80°C for cyclization, 160-180°C for hydrolysis).[1]Drive the reaction to completion, thereby increasing the product yield.
Suboptimal Reagent Ratio - Systematically vary the molar ratios of propiophenone, sodium cyanide, and ammonium carbonate to find the optimal conditions for your specific setup.An optimized stoichiometry will maximize the conversion of the limiting reagent to the desired product.
Inefficient Phase Transfer - If using a phase transfer catalyst, ensure it is of good quality and used in the correct amount (e.g., catalytic amounts). - Consider screening different phase transfer catalysts (e.g., tetrabutylammonium bromide, benzyltriethylammonium chloride) to identify the most effective one for your system.[1]Improved transfer of reactants between phases will lead to a faster reaction rate and higher yield.
Product Loss During Workup - Carefully control the pH during the precipitation of the final product. The optimal pH range is typically between 5.5 and 6.0.[1][8] - Ensure thorough extraction of the product from the aqueous layer.Minimize the loss of product during purification and isolation steps.
Issue 2: Presence of Impurities in the Final Product
Potential Cause Troubleshooting Step Expected Outcome
Side Reactions - Optimize the reaction temperature to minimize the formation of byproducts. Lowering the temperature might be necessary in some cases. - Ensure the purity of starting materials.A cleaner reaction profile with fewer side products, leading to a purer final product.
Incomplete Hydrolysis - Increase the duration, temperature, or pressure of the hydrolysis step to ensure the complete conversion of the 5-ethyl-5-phenylhydantoin intermediate.[1]Elimination of the intermediate from the final product.
Ineffective Purification - Recrystallize the final product from a suitable solvent to remove impurities. - Employ chromatographic techniques if simple recrystallization is insufficient.Obtain a final product with high purity (e.g., >99% as determined by HPLC).[1]

Experimental Protocols

Key Experiment: Modified Strecker Synthesis with Phase Transfer Catalysis

This protocol is based on a method reported to achieve a high yield of this compound.[1]

Step 1: Synthesis of 5-ethyl-5-phenylhydantoin (Intermediate)

  • To a 2000 mL three-necked flask, add 134 g (1.0 mol) of propiophenone, 245 g (1.5 mol) of 30% sodium cyanide solution, 192.16 g (2.0 mol) of ammonium carbonate, and 6.7 g of tetrabutylammonium bromide.

  • Add 200 g of deionized water and stir to dissolve the solids.

  • Slowly heat the reaction mixture to 65-70°C and maintain this temperature for 15 hours with continuous stirring.

  • After the reaction is complete, cool the mixture and perform suction filtration to collect the solid product.

  • Wash the filter cake with deionized water to obtain the wet product of 5-ethyl-5-phenylhydantoin.

Step 2: Hydrolysis of 5-ethyl-5-phenylhydantoin

  • In an autoclave, dissolve the wet 5-ethyl-5-phenylhydantoin product and 120 g (3.0 mol) of solid sodium hydroxide in 1000 g of deionized water.

  • Slowly heat the mixture to 180°C and maintain this temperature for 6 hours.

  • After the reaction, cool the autoclave to room temperature.

  • Transfer the reaction mixture to a 2000 mL flask and adjust the pH to 5.5-6.0 by dropwise addition of hydrochloric acid.

  • Filter the resulting precipitate, wash the filter cake with deionized water, and dry to obtain the final product, this compound.

Quantitative Data Summary

ParameterValueReference
Yield >80% (based on propiophenone)[1]
HPLC Purity >99%[1]

Visualizations

Strecker_Synthesis_Workflow cluster_step1 Step 1: Hydantoin Formation cluster_step2 Step 2: Hydrolysis A Propiophenone D Reaction at 65-70°C, 15h A->D B NaCN, (NH4)2CO3, H2O B->D C Phase Transfer Catalyst (e.g., TBAB) C->D E 5-ethyl-5-phenylhydantoin D->E G Reaction at 180°C, 6h (Autoclave) E->G Intermediate F NaOH, H2O F->G H pH Adjustment (HCl, pH 5.5-6.0) G->H I This compound H->I Troubleshooting_Yield A Low Yield Issue B Check Reaction Completion (TLC/HPLC) A->B C Incomplete B->C Is reaction complete? D Increase Reaction Time/Temperature C->D No E Complete C->E Yes D->B F Optimize Reagent Ratios E->F G Review Workup Procedure (pH, Extraction) F->G H Consider Phase Transfer Catalyst Efficiency G->H

References

Technical Support Center: Purification of Synthetic 2-Amino-2-phenylbutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of synthetic 2-Amino-2-phenylbutyric acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can include unreacted starting materials such as 2-phenylbutyronitrile, byproducts from side reactions like the formation of diastereomers if a chiral center is introduced, and residual reagents or solvents used in the synthesis. The specific impurities will depend on the synthetic route employed.

Q2: What is the recommended initial purification strategy for crude this compound?

A2: A common initial purification strategy is recrystallization. This technique is effective at removing a significant portion of impurities and can yield a product with substantially higher purity. The choice of solvent is critical and often requires experimentation with solvents like ethanol, water, or mixtures thereof to find the optimal conditions.

Q3: My recrystallization attempt resulted in a low yield. What can I do?

A3: Low yield during recrystallization can be due to several factors. Ensure that you are not using an excessive amount of solvent, as this can lead to the product remaining in the solution. Cooling the solution slowly and allowing sufficient time for crystallization can also improve yield. Additionally, you can try to recover more product from the mother liquor by concentrating it and cooling it again for a second crop of crystals.

Q4: I am observing co-precipitation of impurities with my product during crystallization. How can I prevent this?

A4: Co-precipitation can be minimized by ensuring the cooling process is slow and gradual. A rapid temperature drop can cause impurities to crash out of solution along with the desired product. You may also consider a hot filtration step to remove any insoluble impurities before allowing the solution to cool. If problems persist, a different solvent system or a chromatographic purification step may be necessary.

Q5: How can I separate the enantiomers of this compound?

A5: Chiral resolution is necessary to separate the enantiomers. This can be achieved through several methods, including the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. Another common method is chiral chromatography, using a chiral stationary phase to separate the enantiomers.

Troubleshooting Guides

Guide 1: Low Purity After Recrystallization

This guide addresses the issue of obtaining a product with unsatisfactory purity after a recrystallization procedure.

Symptom Possible Cause Suggested Solution
Oily residue present in the crystalline productIncomplete removal of solvent or low-boiling impurities.Wash the crystals with a small amount of cold, fresh solvent and dry thoroughly under vacuum.
Broad melting point rangePresence of significant impurities or a mixture of diastereomers.Consider a second recrystallization with a different solvent system. If diastereomers are present, a chromatographic method may be required.
Discolored crystalsPresence of colored impurities.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.
Guide 2: Challenges in Chiral Resolution by Diastereomeric Salt Formation

This guide focuses on troubleshooting the separation of enantiomers via diastereomeric salt crystallization.

Symptom Possible Cause Suggested Solution
Diastereomeric salts do not precipitateThe chosen solvent is too good a solvent for the salts.Try a less polar solvent or a mixture of solvents to decrease the solubility of the diastereomeric salts.
Poor separation of diastereomersThe difference in solubility between the two diastereomeric salts is not significant enough in the chosen solvent.Experiment with a range of different solvents or solvent mixtures to maximize the solubility difference.
Low enantiomeric excess (ee) of the final productIncomplete separation of the diastereomeric salts or racemization during the process.Ensure complete separation of the crystallized diastereomer before liberating the free amino acid. Check the pH and temperature conditions during the liberation step to minimize the risk of racemization.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Dissolution: In a suitable flask, dissolve the crude this compound in the minimum amount of a pre-determined hot solvent (e.g., ethanol/water mixture) to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can be used to maximize crystal formation.

  • Crystal Collection: Collect the formed crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Chiral Resolution via Diastereomeric Salt Formation
  • Salt Formation: Dissolve the racemic this compound in a suitable solvent. Add an equimolar amount of a chiral resolving agent (e.g., (+)-tartaric acid).

  • Fractional Crystallization: Allow the diastereomeric salts to crystallize. The less soluble diastereomer will precipitate out of the solution first. This process may require careful control of temperature and solvent composition.

  • Isolation of Diastereomer: Isolate the crystallized diastereomer by filtration.

  • Liberation of Enantiomer: Treat the isolated diastereomeric salt with a base (e.g., NaOH) to neutralize the resolving agent and liberate the free enantiomer of the amino acid.

  • Extraction and Purification: Extract the free enantiomer into a suitable organic solvent, and further purify by recrystallization if necessary.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_resolution Chiral Resolution cluster_final_product Final Product Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Initial Cleanup Chromatography Chromatography Recrystallization->Chromatography High Purity Needed Diastereomeric_Salts Diastereomeric Salt Formation Recrystallization->Diastereomeric_Salts Chromatography->Diastereomeric_Salts Chiral_Chromatography Chiral Chromatography Chromatography->Chiral_Chromatography Pure_Enantiomer Pure Enantiomer Diastereomeric_Salts->Pure_Enantiomer Chiral_Chromatography->Pure_Enantiomer

Caption: General purification workflow for this compound.

troubleshooting_logic Start Low Purity After Recrystallization Check_Yield Is the yield acceptable? Start->Check_Yield Check_Purity Is purity the main issue? Check_Yield->Check_Purity Yes Optimize_Solvent Optimize solvent system Check_Yield->Optimize_Solvent No Second_Recrystallization Perform a second recrystallization Check_Purity->Second_Recrystallization Yes Consider_Chromatography Consider column chromatography Check_Purity->Consider_Chromatography No, still impure Optimize_Solvent->Start End Pure Product Second_Recrystallization->End Consider_Chromatography->End

Caption: Troubleshooting decision tree for recrystallization.

Technical Support Center: Troubleshooting Peptide Synthesis with 2-Amino-2-phenylbutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful solid-phase peptide synthesis (SPPS) of peptides containing the sterically hindered, non-proteinogenic amino acid, 2-Amino-2-phenylbutyric acid.

Frequently Asked Questions (FAQs)

Q1: I am observing low coupling efficiency when trying to incorporate this compound into my peptide sequence. What are the likely causes and how can I improve it?

A1: Low coupling efficiency with this compound is a common challenge primarily due to its significant steric hindrance. The bulky phenyl and ethyl groups at the α-carbon impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[1] To improve coupling efficiency, consider the following strategies:

  • Optimize Coupling Reagents: Standard coupling reagents like DIC/HOBt are often insufficient.[2] Utilize more potent uronium/aminium or phosphonium (B103445) salt-based reagents such as HATU, HCTU, or COMU.[1]

  • Extend Reaction Times: A standard 1-2 hour coupling time may not be enough. Extending the coupling reaction to 4-12 hours can significantly improve yields.[2]

  • Increase Reagent Equivalents: Using a higher concentration of the amino acid and coupling reagents can enhance reaction kinetics.[3]

  • Perform a "Double Coupling": This involves repeating the coupling step with fresh reagents to drive the reaction to completion. This is a highly effective strategy for difficult couplings.[3][4]

  • Elevated Temperature: Microwave-assisted peptide synthesis (MW-SPPS) can be very effective in driving difficult couplings to completion by utilizing higher temperatures.[4]

Q2: My peptide is aggregating on the resin after the incorporation of this compound. How can I prevent this?

A2: The hydrophobicity of this compound can promote on-resin aggregation, leading to poor solvation and hindering subsequent deprotection and coupling steps. Here are some strategies to mitigate aggregation:

  • Choice of Solvent: N-Methyl-2-pyrrolidone (NMP) is often more effective than N,N-dimethylformamide (DMF) at disrupting secondary structures and improving solvation.[2] A "magic mixture" of DCM/DMF/NMP (1:1:1) with additives can also be beneficial.

  • Chaotropic Salts: Washing the resin with a solution of a chaotropic salt, such as LiCl, before coupling can help disrupt secondary structures.

  • Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides in your sequence can introduce kinks in the peptide backbone, effectively disrupting the formation of β-sheets that lead to aggregation.

Q3: How can I monitor the coupling efficiency of this compound in real-time?

A3: Real-time monitoring is crucial for identifying incomplete couplings. The most common method is the Kaiser test , a colorimetric assay that detects free primary amines.[5][6]

  • Positive Test (Blue/Purple Color): Indicates the presence of unreacted N-terminal amines, signifying an incomplete coupling reaction. In this case, a second coupling (double coupling) is recommended.[1]

  • Negative Test (Yellow/Colorless): Indicates that the coupling reaction is complete.[5]

For sequences with N-terminal proline, where the Kaiser test is not effective, the chloranil test or isatin test can be used.[6]

Q4: I'm concerned about racemization of this compound during coupling. What steps can I take to minimize it?

A4: Racemization is a potential side reaction during the activation step of peptide coupling, especially with sterically hindered amino acids. To minimize racemization:

  • Use Racemization-Suppressing Additives: Incorporate additives like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) with your coupling reagent.[3]

  • Avoid Prolonged Activation Times: Pre-activation of the amino acid should be kept to a minimum before adding it to the resin.

  • Choice of Base: Use a hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.

Q5: The final cleaved peptide containing this compound is poorly soluble. How can I improve its solubility for purification?

A5: The hydrophobic nature of this compound can lead to poor solubility of the final peptide in standard HPLC solvents. To address this:

  • Add Organic Modifiers: Incorporate solvents like isopropanol (B130326) or acetonitrile (B52724) in your purification buffers.

  • Use Chaotropic Agents: Adding agents like guanidine (B92328) hydrochloride to the purification solvents can help disrupt aggregation and improve solubility.

  • Alternative Purification Strategies: For extremely hydrophobic peptides, purification of a protected precursor followed by a final deprotection step might be a viable option.[7]

Quantitative Data on Coupling Reagent Performance

Coupling ReagentClassTypical Yield (%) for Hindered CouplingsRelative Reaction RateRisk of RacemizationKey Considerations
HATU Aminium/Uronium Salt>95Very FastLowHighly efficient for hindered couplings. Should be used with a non-nucleophilic base like DIPEA.[2]
HCTU Aminium/Uronium Salt90-95FastLowA cost-effective and reliable option for challenging couplings.[1]
COMU Aminium/Uronium Salt>95Very FastLowA third-generation uronium reagent with a high safety profile.[2]
PyBOP Phosphonium Salt90-95FastLowByproducts are generally less problematic than those from BOP. Effective for hindered residues.[2]
DIC/HOBt Carbodiimide/Additive85-90ModerateModerateA classic and economical choice. The use of HOBt is crucial to suppress racemization.[2]

Experimental Protocols

Protocol 1: Double Coupling for this compound using HATU

This protocol is recommended when an initial coupling attempt is incomplete, as indicated by a positive Kaiser test.[3]

  • First Coupling:

    • Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).

    • In a separate vessel, pre-activate the Fmoc-2-Amino-2-phenylbutyric acid-OH (4 equivalents relative to resin loading) by dissolving it with HATU (3.9 equivalents) and DIPEA (8 equivalents) in DMF.

    • Allow the pre-activation to proceed for 1-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 4-6 hours.

    • Wash the resin with DMF (3 x 1 min).

    • Perform a Kaiser test. If the test is positive, proceed to the second coupling.

  • Second Coupling:

    • Repeat the pre-activation and coupling steps with a fresh solution of activated Fmoc-2-Amino-2-phenylbutyric acid-OH.

    • Allow the second coupling reaction to proceed for another 4-6 hours.

    • Wash the resin thoroughly with DMF (3 x 1 min) and then DCM (3 x 1 min) to prepare for the next deprotection step.

    • Perform a final Kaiser test to confirm the completion of the coupling.[3]

Protocol 2: Kaiser Test for Monitoring Coupling Reactions

This protocol provides a qualitative assessment of free primary amines on the resin.[5]

  • Sample Preparation:

    • Collect a small sample of resin beads (10-15 beads) from the reaction vessel.

    • Wash the beads in a small test tube with DMF (2x) and DCM (2x) to remove any residual reagents.

  • Reagent Addition:

    • Add 2-3 drops of each of the following three solutions to the resin beads:

  • Incubation and Observation:

    • Heat the test tube at 100-120°C for 5 minutes.

    • Observe the color of the beads and the solution.

      • Intense Blue: Incomplete coupling.

      • Yellow/Colorless: Complete coupling.

Protocol 3: Cleavage and Deprotection of Peptides Containing this compound

Due to the hydrophobic nature of the peptide, a standard cleavage cocktail is generally sufficient, but careful workup is required.

  • Resin Preparation:

    • After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF (3x), DCM (3x), and methanol (B129727) (3x).

    • Dry the resin under vacuum for at least 2 hours.[8]

  • Cleavage:

    • Prepare a cleavage cocktail. A common mixture is Reagent K (TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5) or a simpler mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).[8]

    • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

    • Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.[8]

  • Peptide Precipitation and Washing:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail and then with TFA.

    • Combine the filtrates and precipitate the crude peptide by adding it to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice to remove scavengers.[8]

    • Dry the crude peptide pellet under vacuum.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of peptides containing this compound.

Troubleshooting_Workflow start Start SPPS with This compound coupling_step Coupling Step start->coupling_step kaiser_test Perform Kaiser Test coupling_step->kaiser_test coupling_complete Coupling Complete kaiser_test->coupling_complete Negative incomplete_coupling Incomplete Coupling (Positive Kaiser Test) kaiser_test->incomplete_coupling Positive next_cycle Proceed to Next Cycle coupling_complete->next_cycle next_cycle->coupling_step aggregation_check Suspect Aggregation? next_cycle->aggregation_check troubleshoot_coupling Troubleshoot Coupling incomplete_coupling->troubleshoot_coupling double_couple Perform Double Coupling troubleshoot_coupling->double_couple check_reagents Optimize Coupling Reagents (e.g., HATU, COMU) troubleshoot_coupling->check_reagents extend_time Extend Coupling Time (4-12 hours) troubleshoot_coupling->extend_time double_couple->kaiser_test check_reagents->coupling_step extend_time->kaiser_test aggregation_solutions Address Aggregation aggregation_check->aggregation_solutions Yes final_cleavage Final Cleavage aggregation_check->final_cleavage No change_solvent Switch to NMP or 'Magic Mixture' aggregation_solutions->change_solvent chaotropic_salts Use Chaotropic Salts aggregation_solutions->chaotropic_salts change_solvent->coupling_step chaotropic_salts->coupling_step solubility_issue Poor Peptide Solubility? final_cleavage->solubility_issue solubility_solutions Improve Solubility solubility_issue->solubility_solutions Yes end Successful Synthesis solubility_issue->end No modify_hplc_solvents Modify HPLC Solvents (e.g., add isopropanol) solubility_solutions->modify_hplc_solvents modify_hplc_solvents->end

Caption: Troubleshooting workflow for SPPS with this compound.

References

Technical Support Center: Optimizing Strecker Synthesis of 2-Amino-2-phenylbutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction conditions for the Strecker synthesis of 2-Amino-2-phenylbutyric acid.

Frequently Asked Questions (FAQs)

Q1: What is the general overview of the Strecker synthesis for this compound?

The Strecker synthesis is a robust method for producing α-amino acids from ketones or aldehydes.[1][2] For this compound, the synthesis typically starts with propiophenone (B1677668). The process involves two main stages: first, the formation of an α-aminonitrile or a hydantoin (B18101) intermediate, and second, the hydrolysis of this intermediate to yield the final amino acid.[3][4]

Q2: What are the common starting materials and reagents for this synthesis?

The common starting material is propiophenone. Key reagents include a cyanide source (e.g., sodium cyanide), an ammonia (B1221849) source (e.g., ammonium (B1175870) carbonate or ammonium chloride), and solvents like water and ethanol.[3] For the hydrolysis step, a strong base like sodium hydroxide (B78521) is typically used.[3]

Q3: What is the role of a phase transfer catalyst in this reaction?

A phase transfer catalyst, such as tetrabutylammonium (B224687) bromide or benzyltriethylammonium chloride, can be added to improve the reaction between reactants that are in different phases (e.g., an organic ketone and an aqueous solution of salts). This can lead to higher yields and more efficient reaction times.[3]

Q4: My reaction yield is low. What are the potential causes?

Low yields can arise from several factors:

  • Improper Reagent Ratios: The stoichiometry of the reactants is crucial. An excess of the cyanide and ammonia source is often used to drive the reaction forward.[3]

  • Suboptimal Temperature: The reaction to form the hydantoin intermediate requires heating. If the temperature is too low, the reaction may be slow or incomplete. Conversely, excessively high temperatures could lead to side reactions.[3]

  • Poor pH Control: The pH of the reaction medium can influence the formation of the intermediate. For hydantoin formation, a slightly basic pH is generally favorable.[5]

  • Incomplete Hydrolysis: The hydrolysis of the intermediate (5-ethyl-5-phenylhydantoin) to the amino acid requires harsh conditions (high temperature and pressure with a strong base). Incomplete hydrolysis will result in a lower yield of the final product.[3]

Q5: How can I purify the final product, this compound?

Purification typically involves adjusting the pH of the aqueous solution after hydrolysis. The amino acid will precipitate at its isoelectric point. The general steps are:

  • After hydrolysis, cool the reaction mixture.

  • Acidify the solution (e.g., with HCl) to dissolve any salts and then carefully adjust the pH to the isoelectric point of this compound (around pH 7) using a base (e.g., NaOH) or acid to precipitate the product.[6]

  • The precipitated solid can then be collected by filtration.

  • Wash the solid with cold water and then a solvent like ethyl acetate (B1210297) to remove impurities.[6]

  • Dry the purified product under vacuum.[6]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low yield of 5-ethyl-5-phenylhydantoin (intermediate) Incorrect stoichiometry of reactants.Ensure the appropriate molar ratios of propiophenone, sodium cyanide, and ammonium carbonate are used. Refer to the optimized protocols for guidance.[3]
Reaction temperature is too low or too high.Optimize the reaction temperature. A typical range is 65-80°C. Monitor the reaction progress to determine the optimal temperature for your setup.[3]
Inefficient mixing of reactants.Use a suitable solvent system (e.g., water) and ensure vigorous stirring to facilitate the reaction between the different phases. The use of a phase transfer catalyst can also improve mixing and reaction rates.[3]
Formation of significant byproducts Side reactions due to impurities in starting materials.Use high-purity starting materials. Propiophenone should be free of contaminants that could undergo competing reactions.
Non-optimal reaction conditions favoring side products.Adjust the reaction temperature and time. Shorter reaction times at a slightly higher temperature might be beneficial, as seen in some optimized protocols.[3]
Incomplete hydrolysis of 5-ethyl-5-phenylhydantoin Insufficiently harsh hydrolysis conditions.The hydrolysis of the hydantoin intermediate often requires high temperatures (e.g., 130°C) and pressure in an autoclave with a strong base like NaOH. Ensure these conditions are met for complete conversion.[6]
Insufficient reaction time for hydrolysis.Allow for a sufficient hydrolysis time, which can be up to 48 hours.[6]
Difficulty in precipitating the final product Incorrect pH for precipitation.Carefully adjust the pH of the solution to the isoelectric point of this compound. Use a pH meter for accurate measurement. The product is amphoteric and its solubility is highly dependent on pH.[6]
Product remains dissolved in the solvent.If the product does not precipitate, you may need to concentrate the solution under reduced pressure to induce crystallization. Cooling the solution can also aid precipitation.

Data Presentation

Table 1: Optimization of 5-ethyl-5-phenylhydantoin Synthesis [3]

Parameter Example 1 Example 2 Example 3
Propiophenone 134g (1.0 mol)134g (1.0 mol)134g (1.0 mol)
30% Sodium Cyanide Solution 245g (1.5 mol)294g (1.8 mol)294g (1.8 mol)
Ammonium Carbonate 192.16g (2.0 mol)288.24g (3.0 mol)480.4g (5.0 mol)
Phase Transfer Catalyst 6.7g Tetrabutylammonium bromide6.7g Benzyltriethylammonium chloride13.4g Tetrabutylammonium bromide
Deionized Water 200g300g500g
Reaction Temperature 65-70°C75-80°C65-70°C
Reaction Time 15 hours10 hours15 hours
Product Yield >80% (based on propiophenone for the overall synthesis of this compound)Not specified, but part of a high-yield process.Not specified, but part of a high-yield process.
Product Purity (HPLC) >99% (for the final amino acid)Not specified.Not specified.

Experimental Protocols

Protocol 1: Synthesis of 5-ethyl-5-phenylhydantoin (Intermediate) [3]

This protocol is based on an optimized procedure for industrial production.

Materials:

  • Propiophenone (134g, 1.0 mol)

  • 30% Sodium cyanide solution (294g, 1.8 mol)

  • Ammonium carbonate (288.24g, 3.0 mol)

  • Benzyltriethylammonium chloride (6.7g)

  • Deionized water (300g)

Procedure:

  • To a 2000 mL three-necked flask, add propiophenone, 30% sodium cyanide solution, ammonium carbonate, benzyltriethylammonium chloride, and deionized water.

  • Stir the mixture to dissolve the solids.

  • Slowly heat the reaction solution to 75-80°C.

  • Maintain this temperature and continue stirring for 10 hours.

  • After the reaction is complete, cool the mixture and collect the precipitate by suction filtration.

  • Wash the filter cake with deionized water to obtain the wet product of 5-ethyl-5-phenylhydantoin.

Protocol 2: Hydrolysis of 5-ethyl-5-phenylhydantoin to this compound [6]

Materials:

  • 5-ethyl-5-phenylhydantoin (20.0g, 0.0979 mol)

  • Sodium hydroxide (17.120g, 0.42803 mol)

  • Water (74 mL)

  • 12 M Hydrochloric acid

  • 5 N Sodium hydroxide solution

  • Ethyl acetate

Procedure:

  • In an autoclave, dissolve sodium hydroxide in water.

  • Add 5-ethyl-5-phenylhydantoin to the sodium hydroxide solution in portions.

  • Heat the reaction mixture to 130°C under stirring for 48 hours.

  • Cool the mixture, which should result in the formation of a white precipitate.

  • Adjust the pH to 7, and then wash the precipitate with ethyl acetate.

  • Dilute the mixture with 300 mL of water and cool to 0°C.

  • Adjust the pH to 1 with 12 M HCl to completely dissolve the precipitate.

  • While maintaining the temperature at 0°C, adjust the pH to 7 with a 5N NaOH solution to obtain a white precipitate of this compound.

  • Filter the mixture and wash the precipitate with water (150 mL).

  • Dry the precipitate under vacuum at 40°C to yield the final product.

Mandatory Visualization

Strecker_Synthesis_Workflow cluster_step1 Step 1: Hydantoin Formation cluster_step2 Step 2: Hydrolysis and Purification reagents Propiophenone, NaCN, (NH4)2CO3, Phase Transfer Catalyst, Water reaction_vessel Reaction at 65-80°C for 10-15 hours reagents->reaction_vessel filtration Filtration and Washing reaction_vessel->filtration intermediate 5-ethyl-5-phenylhydantoin filtration->intermediate hydrolysis Hydrolysis with NaOH at 130°C (Autoclave) intermediate->hydrolysis Transfer ph_adjustment pH Adjustment to Isoelectric Point hydrolysis->ph_adjustment precipitation Precipitation and Filtration ph_adjustment->precipitation final_product This compound precipitation->final_product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Guide start Low Yield or Reaction Failure check_intermediate Check for formation of 5-ethyl-5-phenylhydantoin start->check_intermediate check_hydrolysis Is the hydrolysis step complete? check_intermediate->check_hydrolysis Yes reagent_ratio Verify reagent stoichiometry check_intermediate->reagent_ratio No check_purification Is the product precipitating correctly? check_hydrolysis->check_purification Yes hydrolysis_conditions Increase hydrolysis temperature/pressure (e.g., 130°C in autoclave) check_hydrolysis->hydrolysis_conditions No ph_control Carefully adjust pH to isoelectric point check_purification->ph_control No temperature_intermediate Optimize reaction temperature (65-80°C) reagent_ratio->temperature_intermediate mixing Ensure efficient mixing / Add phase transfer catalyst temperature_intermediate->mixing hydrolysis_time Increase hydrolysis reaction time hydrolysis_conditions->hydrolysis_time concentration Concentrate solution to induce precipitation ph_control->concentration

Caption: Troubleshooting decision tree for optimizing the synthesis.

References

preventing racemization during 2-Amino-2-phenylbutyric acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Amino-2-phenylbutyric acid, with a focus on preventing racemization.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: Common methods for the synthesis of this compound include the Strecker synthesis, asymmetric synthesis using chiral auxiliaries, and enzymatic resolution of a racemic mixture. The Strecker synthesis is a well-established method that involves the reaction of propiophenone (B1677668) with an ammonia (B1221849) and cyanide source, followed by hydrolysis. Asymmetric methods aim to directly produce a specific enantiomer, often employing chiral auxiliaries to guide the stereochemistry of the reaction. Enzymatic resolution is used to separate a racemic mixture of the amino acid into its individual enantiomers.

Q2: What is racemization and why is it a concern in the synthesis of this compound?

A2: Racemization is the process by which an enantiomerically pure substance is converted into a mixture of equal parts of both enantiomers (a racemate). In the context of this compound synthesis, this is a significant concern because the biological activity of the molecule is often specific to one enantiomer. The formation of a racemic mixture necessitates additional purification steps to isolate the desired enantiomer, leading to a lower overall yield of the active compound.

Q3: How can I determine the enantiomeric excess (ee) of my this compound sample?

A3: The enantiomeric excess of your sample can be determined using chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, resulting in different retention times and allowing for their separation and quantification.

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (ee) in the Final Product

Possible Causes and Solutions:

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time can significantly influence the stereoselectivity of the reaction.

    • Troubleshooting Steps:

      • Temperature Control: For many asymmetric reactions, lower temperatures favor higher enantioselectivity. Perform the reaction at a lower temperature (e.g., -78 °C) and monitor the effect on the ee.

      • Solvent Screening: The polarity of the solvent can affect the transition state of the reaction. Screen a range of solvents to find the optimal one for your specific method.

      • Reaction Time: Prolonged reaction times can sometimes lead to racemization of the product. Monitor the reaction progress and stop it as soon as the starting material is consumed.

  • Racemization During Work-up or Purification: The product may be susceptible to racemization under acidic or basic conditions during the work-up or on the stationary phase during chromatography.

    • Troubleshooting Steps:

      • Mild Work-up Conditions: Use mild acidic or basic conditions for extraction and quenching.

      • Chromatography Conditions: Neutralize the silica (B1680970) gel with a suitable amine (e.g., triethylamine) before column chromatography to prevent on-column racemization.

  • Inadequate Chiral Auxiliary or Catalyst Performance: The chosen chiral auxiliary or catalyst may not be providing sufficient stereocontrol.

    • Troubleshooting Steps:

      • Screen Different Auxiliaries/Catalysts: If using an asymmetric synthesis approach, screen a variety of chiral auxiliaries (e.g., Evans oxazolidinones, pseudoephedrine) or chiral catalysts to identify the one that provides the highest stereoselectivity for your substrate.

Issue 2: Poor Yield of this compound

Possible Causes and Solutions:

  • Incomplete Reaction: The reaction may not be going to completion due to insufficient reaction time, low temperature, or deactivation of the catalyst.

    • Troubleshooting Steps:

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or HPLC to monitor the consumption of the starting material.

      • Optimize Reaction Time and Temperature: Gradually increase the reaction time or temperature and observe the effect on the yield. Be mindful that higher temperatures may negatively impact enantioselectivity.

      • Catalyst Loading: If using a catalyst, ensure the correct loading is used and that it has not been deactivated by impurities.

  • Side Reactions: Undesired side reactions may be consuming the starting materials or the product.

    • Troubleshooting Steps:

      • Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or other side reactions with atmospheric components.

      • Purity of Reagents: Use high-purity, dry solvents and reagents to minimize side reactions.

Issue 3: Difficulty in Removing the Chiral Auxiliary

Possible Causes and Solutions:

  • Harsh Cleavage Conditions: The conditions used to cleave the chiral auxiliary may be degrading the desired amino acid product.

    • Troubleshooting Steps:

      • Milder Cleavage Reagents: Explore alternative, milder reagents for the removal of the auxiliary that are compatible with the product.

      • Optimization of Cleavage Conditions: Carefully control the temperature and reaction time of the cleavage step to minimize product degradation.

Quantitative Data Summary

The following tables summarize quantitative data for different methods of synthesizing enantiomerically enriched this compound and related compounds.

Table 1: Asymmetric Strecker Synthesis

Chiral Auxiliary/CatalystSubstrateDiastereomeric Ratio (dr) / Enantiomeric Excess (ee)YieldReference
(R)-Phenylglycine amidePivaldehyde>99:1 dr76-93%[1]
Chiral Zirconium CatalystAldiminesHigh eeGood[2]
Cyclic Dipeptide CatalystN-benzhydryl iminesHigh eeHigh[3]

Table 2: Enzymatic Resolution

EnzymeSubstrateConversionEnantiomeric Excess (ee) of ProductReference
Candida antarctica Lipase (B570770) B (CALB)Racemic β³-amino esters~40-49%≥93%[4]
D-Lactate Dehydrogenaseα-keto acidHighHigh[5]
Aspergillus fumigatus L-Amino Acid OxidaseRacemic Phenylalanine80.2% resolutionHigh

Experimental Protocols

Protocol 1: Asymmetric Strecker Synthesis using a Chiral Auxiliary

This protocol is a general guideline for an asymmetric Strecker reaction using a chiral amine as the auxiliary.

Materials:

  • Propiophenone

  • Chiral amine (e.g., (R)-phenylglycinol)

  • Trimethylsilyl cyanide (TMSCN)

  • Methanol (B129727)

  • Anhydrous solvent (e.g., dichloromethane)

  • Hydrochloric acid (for hydrolysis)

Procedure:

  • Imine Formation: In a flame-dried flask under an inert atmosphere, dissolve propiophenone and the chiral amine in the anhydrous solvent. Stir the mixture at room temperature for the time required to form the imine (monitor by TLC).

  • Cyanation: Cool the reaction mixture to a low temperature (e.g., -78 °C). Add TMSCN dropwise. Allow the reaction to stir at this temperature until the imine is consumed.

  • Quenching: Quench the reaction by adding methanol at low temperature.

  • Work-up: Allow the reaction to warm to room temperature. Remove the solvent under reduced pressure. The resulting α-aminonitrile can be purified by column chromatography.

  • Hydrolysis: Hydrolyze the purified α-aminonitrile using aqueous hydrochloric acid at reflux to yield the amino acid.

  • Purification: The final amino acid can be purified by recrystallization.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC.

Protocol 2: Enzymatic Kinetic Resolution of Racemic this compound

This protocol provides a general method for the kinetic resolution of racemic this compound using a lipase.

Materials:

  • Racemic this compound

  • Immobilized Lipase (e.g., Candida antarctica Lipase B)

  • Acyl donor (e.g., ethyl acetate)

  • Organic solvent (e.g., hexane)

  • Buffer solution

Procedure:

  • Reaction Setup: In a flask, suspend the racemic this compound and the immobilized lipase in the organic solvent.

  • Acylation: Add the acyl donor to the mixture.

  • Incubation: Stir the mixture at a controlled temperature (e.g., 40 °C) and monitor the reaction progress by taking aliquots at regular intervals.

  • Analysis: Analyze the aliquots by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining amino acid and the acylated product.

  • Reaction Termination: When the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the immobilized enzyme.

  • Separation: Separate the unreacted amino acid from the acylated product by extraction or column chromatography.

Visualizations

TroubleshootingWorkflow cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting Low Enantiomeric Excess Start Start Synthesis Check_ee Check Enantiomeric Excess (ee) Start->Check_ee Low_ee Low ee Check_ee->Low_ee No High_ee High ee (>95%) Check_ee->High_ee Yes TS_Start Low ee Detected End Product Obtained High_ee->End Check_Conditions Review Reaction Conditions TS_Start->Check_Conditions Check_Workup Examine Work-up & Purification TS_Start->Check_Workup Check_Auxiliary Evaluate Chiral Auxiliary/Catalyst TS_Start->Check_Auxiliary Optimize_Temp Optimize Temperature (Lower Temp) Check_Conditions->Optimize_Temp Optimize_Solvent Screen Solvents Check_Conditions->Optimize_Solvent Mild_Workup Use Milder Conditions Check_Workup->Mild_Workup Change_Auxiliary Screen Different Auxiliaries/Catalysts Check_Auxiliary->Change_Auxiliary Recheck_ee Re-run Reaction & Check ee Optimize_Temp->Recheck_ee Optimize_Solvent->Recheck_ee Mild_Workup->Recheck_ee Change_Auxiliary->Recheck_ee Recheck_ee->High_ee Resolved Recheck_ee->TS_Start Not Resolved

Caption: Troubleshooting workflow for low enantiomeric excess.

References

overcoming solubility issues of 2-Amino-2-phenylbutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Amino-2-phenylbutyric acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the handling and solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

A1: this compound is a white crystalline solid.[1] Key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₀H₁₃NO₂[2][3]
Molecular Weight179.22 g/mol [2][4]
AppearanceWhite crystalline powder[1][3]
Melting Point276-280 °C (decomposes)[3][4][5]

Q2: Why am I having trouble dissolving this compound in water?

A2: this compound is an amino acid, and its aqueous solubility is highly dependent on the pH of the solution. Like other amino acids, it is least soluble at its isoelectric point (pI), where the molecule has a neutral net charge. To increase its solubility, the pH of the solution needs to be adjusted.

Q3: How does pH adjustment increase the solubility of this compound?

A3: By adjusting the pH of the solution away from the isoelectric point, the amino and carboxylic acid groups of this compound become charged.

  • In acidic conditions (low pH), the amino group is protonated (forming a cation).

  • In basic conditions (high pH), the carboxylic acid group is deprotonated (forming an anion). These charged species have stronger interactions with polar solvents like water, leading to a significant increase in solubility.

Q4: What are the most common strategies to overcome solubility issues with this compound?

A4: The primary methods for enhancing the solubility of this compound include:

  • pH Adjustment: Moving the pH of the aqueous solution to be either acidic or basic.

  • Salt Formation: Converting the amino acid into a salt, such as a hydrochloride salt or a sodium salt, which generally have higher aqueous solubility.[6][7]

  • Use of Co-solvents: Employing a mixture of water and a water-miscible organic solvent.

  • Use of Organic Solvents: For non-aqueous applications, solvents like dimethyl sulfoxide (B87167) (DMSO) can be used.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Compound is not dissolving in neutral water. The pH of the solution is likely near the isoelectric point (pI) of this compound, where its solubility is minimal.Adjust the pH of the solution. Add a small amount of a dilute acid (e.g., 1 M HCl) or a dilute base (e.g., 1 M NaOH) dropwise while stirring until the compound dissolves. A synthesis protocol notes complete dissolution at pH 1.[8]
Precipitation occurs when I try to neutralize a pH-adjusted solution. You are likely passing through the isoelectric point as you neutralize the solution, causing the compound to precipitate out.If you need a near-neutral pH for your experiment, consider preparing a concentrated stock solution at an acidic or basic pH and then diluting it significantly in your final buffer or media. The lower concentration in the final solution may remain soluble even at a near-neutral pH.
The compound is not soluble enough for my in vitro assay. The required concentration for your experiment may exceed the aqueous solubility of the free form of the amino acid, even with pH adjustment.Prepare a concentrated stock solution in an organic solvent like DMSO. For the related compound 2-phenylbutanoic acid, a stock solution of 10 mg/mL in DMSO has been reported.[9] Subsequently, dilute the DMSO stock into your aqueous assay buffer, ensuring the final DMSO concentration is compatible with your experimental system (typically ≤1%).
I need to prepare a formulation for in vivo studies. Aqueous formulations at high concentrations can be challenging.A common approach for poorly soluble compounds is to use a co-solvent system. For the related compound 2-phenylbutanoic acid, a formulation of 1 mg/mL has been achieved using a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[9] This type of formulation can be adapted, but vehicle toxicity and tolerability in the animal model must be considered.

Experimental Protocols

Protocol 1: Preparation of an Acidic Aqueous Stock Solution of this compound

This protocol is suitable for applications where an acidic pH is acceptable or where the stock solution will be significantly diluted into a buffered system.

Materials:

  • This compound

  • Deionized water

  • 1 M Hydrochloric Acid (HCl)

  • Volumetric flask

  • Stir plate and stir bar

Procedure:

  • Weigh the desired amount of this compound and add it to a volumetric flask.

  • Add approximately 80% of the final desired volume of deionized water.

  • While stirring, add 1 M HCl dropwise to the suspension.

  • Continue adding HCl until all of the solid has dissolved. A synthesis protocol indicates that the compound is completely dissolved at pH 1.[8]

  • Once the solid is fully dissolved, add deionized water to reach the final volume.

  • Store the stock solution at 2-8°C.

Protocol 2: Preparation of a Basic Aqueous Stock Solution (Sodium Salt) of this compound

This protocol creates a solution of the sodium salt of the amino acid, which is often more soluble in water.

Materials:

  • This compound

  • Deionized water

  • 1 M Sodium Hydroxide (B78521) (NaOH)

  • Volumetric flask

  • Stir plate and stir bar

Procedure:

  • Weigh the desired amount of this compound and place it in a volumetric flask.

  • Add approximately 80% of the final desired volume of deionized water.

  • While stirring, add 1 M NaOH dropwise to the suspension.

  • Continue adding NaOH until the solid is completely dissolved. A patent for a related synthesis describes dissolving this compound in an aqueous sodium hydroxide solution at a pH of approximately 10.[7]

  • After complete dissolution, bring the solution to the final volume with deionized water.

  • Store the stock solution at 2-8°C.

Protocol 3: Preparation of a DMSO Stock Solution of this compound

This protocol is ideal for preparing a highly concentrated stock solution for use in cell culture or other in vitro assays where a small final concentration of DMSO is tolerable.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous or cell culture grade

  • Vortex mixer or sonicator

Procedure:

  • Weigh the desired amount of this compound into a sterile tube.

  • Add the appropriate volume of DMSO to achieve the desired concentration. For the related compound 2-phenylbutanoic acid, a solubility of 10 mg/mL in DMSO has been reported.[9]

  • Vortex or sonicate the mixture until the compound is completely dissolved. Gentle heating may be applied if necessary.

  • Store the DMSO stock solution at -20°C.

Visualizations

experimental_workflow cluster_start Starting Material cluster_aqueous Aqueous Solubilization cluster_organic Organic Solvent Solubilization cluster_application Applications start This compound (Solid) ph_adjust pH Adjustment (Acidic or Basic) start->ph_adjust salt_form Salt Formation start->salt_form dmso Dissolve in DMSO start->dmso cosolvent Co-solvent System (e.g., DMSO/PEG/Tween) start->cosolvent invitro In Vitro Assays ph_adjust->invitro synthesis Peptide Synthesis ph_adjust->synthesis salt_form->invitro dmso->invitro invivo In Vivo Studies cosolvent->invivo

Caption: Experimental workflow for solubilizing this compound.

ph_solubility_relationship cluster_pH pH Scale cluster_solubility Solubility low_pH Low pH (Acidic) pI Isoelectric Point (pI) high_sol_1 High Solubility low_pH->high_sol_1 Protonated (Cationic Form) high_pH High pH (Basic) low_sol Low Solubility pI->low_sol Neutral (Zwitterionic Form) high_sol_2 High Solubility high_pH->high_sol_2 Deprotonated (Anionic Form)

Caption: Relationship between pH and solubility of this compound.

References

challenges in the scale-up of 2-Amino-2-phenylbutyric acid production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 2-Amino-2-phenylbutyric acid production.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound, particularly during scale-up operations.

Problem IDQuestionPossible CausesSuggested Solutions
SYN-01 Low yield of the intermediate, 5-ethyl-5-phenyl hydantoin (B18101). - Incomplete reaction due to insufficient reaction time or temperature.- Poor mixing leading to localized concentration gradients.- Degradation of reactants or products.- Ensure the reaction is heated to the recommended temperature (65-80°C) and maintained for at least 15 hours.[1]- On a larger scale, ensure agitation is sufficient to maintain a homogeneous mixture.- Monitor the reaction for any color changes that might indicate degradation and consider optimizing the temperature.
SYN-02 Low purity of the final product, this compound. - Incomplete hydrolysis of the hydantoin intermediate.- Formation of byproducts during the cyclization or hydrolysis steps.- Ineffective pH adjustment during product precipitation.- Ensure the hydrolysis is carried out at high temperature (e.g., 160°C) and pressure for a sufficient duration (e.g., 8 hours).[1]- Slowly and carefully adjust the pH to the optimal range for precipitation (pH 5.5-6.0) to avoid co-precipitation of impurities.[1]- Consider recrystallization of the final product from a suitable solvent to improve purity.
PUR-01 Difficulty in filtering the precipitated product. - Very fine particle size of the precipitate.- Clogging of the filter medium.- Allow the precipitate to age for a period before filtration to encourage crystal growth.- Consider using a different type of filter or a filter aid.
SCL-01 Extended reaction times during scale-up. - Inefficient heat transfer in larger reactors.- Slower rates of mass transfer.- Use a reactor with a higher surface area-to-volume ratio or a more efficient heating system.- Optimize the agitation speed to improve mixing and mass transfer.
SCL-02 Inconsistent product quality between batches. - Variations in raw material quality.- Poor process control over parameters like temperature, pressure, and pH.- Implement stringent quality control checks for all incoming raw materials.- Utilize automated process control systems to maintain tight control over critical process parameters.

Frequently Asked Questions (FAQs)

1. What is a common synthetic route for this compound suitable for industrial scale?

A widely used and scalable method is a modified Strecker synthesis. This process typically involves the reaction of propiophenone (B1677668) with sodium cyanide and ammonium (B1175870) carbonate to form the intermediate 5-ethyl-5-phenyl hydantoin. This intermediate is then hydrolyzed under high temperature and pressure using a base like sodium hydroxide (B78521), followed by neutralization with an acid to precipitate the final product, this compound.[1] This method is favored for its simplicity, use of readily available raw materials, and high yields.[1]

2. What are the typical yields and purity that can be expected?

With the modified Strecker synthesis, a yield of over 80% (based on the starting material, propiophenone) can be achieved.[1] The purity of the final product, as determined by High-Performance Liquid Chromatography (HPLC), can be greater than 99%.[1]

3. What are the key safety precautions to consider during the production of this compound?

The synthesis of this compound involves the use of hazardous materials, necessitating strict safety protocols. Specifically:

  • Sodium Cyanide: This is a highly toxic substance. All handling should be done in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and eye protection, must be worn. Emergency cyanide poisoning treatment kits should be readily available.

  • High-Pressure Reactions: The hydrolysis step is often carried out in an autoclave at elevated temperature and pressure.[1] Ensure the autoclave is properly maintained and operated by trained personnel.

  • Corrosive Reagents: Strong acids and bases (e.g., sulfuric acid and sodium hydroxide) are used.[1] Handle these with care to avoid chemical burns.

4. How is the final product typically purified?

The final product is typically purified by precipitation. After the hydrolysis of the 5-ethyl-5-phenyl hydantoin intermediate, the reaction mixture is cooled, and the pH is carefully adjusted to a range of 5.5-6.0 using an acid.[1] This causes the this compound to precipitate out of the solution. The precipitate is then filtered, washed with deionized water, and dried to yield the final product.[1]

Experimental Protocols

Synthesis of 5-ethyl-5-phenyl hydantoin (Intermediate)
  • To a 2000 mL three-necked flask, add 134g (1.0 mol) of propiophenone, 294g (1.8 mol) of 30% sodium cyanide solution, 288.24g (3.0 mol) of ammonium carbonate, and 6.7g of a phase transfer catalyst (e.g., benzyltriethylammonium chloride).[1]

  • Add 300g of deionized water and stir until all solids are dissolved.[1]

  • Slowly heat the reaction mixture to 75-80°C and maintain this temperature for 15 hours.[1]

  • After the reaction is complete, cool the mixture and perform suction filtration to collect the solid product.

  • Wash the filter cake with deionized water to obtain the wet product of 5-ethyl-5-phenylhydantoin.[1]

Hydrolysis of 5-ethyl-5-phenyl hydantoin to this compound
  • In a suitable vessel, dissolve 120g (3.0 mol) of solid sodium hydroxide in 1000g of deionized water.[1]

  • Add the wet 5-ethyl-5-phenylhydantoin product to the sodium hydroxide solution and stir to mix.

  • Transfer the mixture to an autoclave.

  • Slowly heat the autoclave to 160°C and maintain this temperature for 8 hours.[1]

  • After the reaction, cool the mixture to room temperature.

  • Transfer the reaction mixture to a flask and slowly add 50% sulfuric acid dropwise to adjust the pH to 5.5-6.0.[1]

  • A precipitate will form. Filter the mixture to collect the solid product.

  • Wash the collected solid with deionized water and dry to obtain the final product, this compound.[1]

Visualizations

reaction_pathway propiophenone Propiophenone hydantoin 5-ethyl-5-phenyl hydantoin propiophenone->hydantoin Cyclization (Strecker Synthesis) sodium_cyanide Sodium Cyanide sodium_cyanide->hydantoin Cyclization (Strecker Synthesis) ammonium_carbonate Ammonium Carbonate ammonium_carbonate->hydantoin Cyclization (Strecker Synthesis) amino_acid This compound hydantoin->amino_acid Hydrolysis naoh NaOH, H2O High T, High P

Caption: Chemical reaction pathway for the synthesis of this compound.

experimental_workflow start Start: Raw Materials (Propiophenone, NaCN, (NH4)2CO3) reaction1 Step 1: Cyclization Reaction (Formation of Hydantoin) start->reaction1 filtration1 Step 2: Filtration and Washing (Isolation of Intermediate) reaction1->filtration1 reaction2 Step 3: Hydrolysis (High T & P in Autoclave) filtration1->reaction2 precipitation Step 4: pH Adjustment & Precipitation reaction2->precipitation filtration2 Step 5: Filtration and Washing (Isolation of Final Product) precipitation->filtration2 drying Step 6: Drying filtration2->drying end End: this compound drying->end

Caption: Experimental workflow for the production of this compound.

References

identifying and minimizing impurities in 2-Amino-2-phenylbutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Amino-2-phenylbutyric Acid

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for identifying and minimizing impurities during its synthesis and purification.

Frequently Asked Questions (FAQs)

Section 1: Identification of Impurities

Q1: What are the most common types of impurities encountered during the synthesis of this compound?

A1: Impurities in this compound can be broadly categorized as follows:

  • Process-Related Impurities: These arise from the manufacturing process itself.[1]

    • Starting Materials: Unreacted propiophenone (B1677668).

    • Intermediates: Residual 5-ethyl-5-phenylhydantoin, the common intermediate in the Strecker-Bucherer-Bergs synthesis.

    • Side Products: Impurities formed from side reactions, such as the incomplete hydrolysis of the hydantoin (B18101) intermediate, leading to N-carbamoyl-2-amino-2-phenylbutyric acid.

  • Product-Related Impurities:

    • Enantiomeric Impurities: The undesired enantiomer (e.g., (S)-2-Amino-2-phenylbutyric acid if the (R)-enantiomer is the target). The classical Strecker synthesis produces a racemic mixture.[2]

    • Degradation Products: These may form under harsh reaction conditions or during storage.

Q2: Which analytical techniques are recommended for identifying and quantifying impurities in this compound?

A2: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for separating and quantifying impurities. A reversed-phase C18 column is often used.[3][4] For chiral purity, a chiral HPLC method is necessary.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurities by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can help elucidate the structure of unknown impurities that have been isolated.

  • Gas Chromatography (GC): Useful for detecting and quantifying volatile impurities and residual solvents.

Section 2: Sources and Minimization of Impurities

Q3: My HPLC chromatogram shows a peak corresponding to unreacted propiophenone. How can I minimize this impurity?

A3: Unreacted propiophenone indicates an incomplete initial reaction. To minimize it, consider the following:

  • Reaction Time: Ensure the reaction is run for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

  • Stoichiometry: Re-evaluate the molar ratios of reactants (propiophenone, cyanide source, and ammonia (B1221849) source). A slight excess of the cyanide and ammonia source may be required to drive the reaction to completion.

  • Temperature: Ensure the reaction is conducted at the optimal temperature as specified in the protocol. For the synthesis of the hydantoin intermediate, temperatures are typically in the range of 65-80°C.[5]

Q4: I have identified 5-ethyl-5-phenylhydantoin in my final product. What is the cause and how can it be removed?

A4: The presence of 5-ethyl-5-phenylhydantoin signifies incomplete hydrolysis of the hydantoin intermediate.

  • Cause: The hydrolysis step, typically carried out under high temperature and pressure with a strong base like sodium hydroxide (B78521), may not have gone to completion.[5]

  • Minimization:

    • Increase the reaction time or temperature of the hydrolysis step.

    • Ensure a sufficient excess of the hydrolyzing agent (e.g., NaOH) is used.

  • Removal: 5-ethyl-5-phenylhydantoin has different solubility characteristics than the final amino acid product. It can typically be removed during the purification step, such as recrystallization, as its solubility in the chosen solvent system will differ from the zwitterionic amino acid.

Q5: How can I control the enantiomeric purity of my this compound?

A5: The standard Strecker synthesis produces a racemic (1:1) mixture of enantiomers.[2] To obtain an enantiomerically enriched product, you can:

  • Chiral Resolution: Resolve the racemic mixture using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.

  • Asymmetric Synthesis: Employ a chiral auxiliary or an asymmetric catalyst during the Strecker reaction to favor the formation of one enantiomer.

Troubleshooting Guides

HPLC Analysis Troubleshooting

This guide addresses common issues encountered during the HPLC analysis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing) - Interaction of the amine group with residual silanols on the column. - pH of the mobile phase is inappropriate. - Column degradation.- Use a mobile phase with a suitable buffer (e.g., phosphate (B84403) buffer) to maintain a consistent pH. - Add a competing base like triethylamine (B128534) (TEA) to the mobile phase in small concentrations. - Replace the column if it's old or has been subjected to harsh conditions.
Inconsistent Retention Times - Inconsistent mobile phase preparation. - Fluctuations in column temperature. - HPLC pump malfunction or leaks.- Prepare fresh mobile phase for each run and ensure accurate measurements. - Use a column oven to maintain a stable temperature. - Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.
Extraneous Peaks (Ghost Peaks) - Contamination in the mobile phase or injector. - Carryover from a previous injection.- Flush the HPLC system and injector with a strong solvent. - Use high-purity solvents for the mobile phase. - Run blank injections between samples to check for carryover.

Illustrative data for common impurities detected by a generic HPLC method.

Impurity Typical Retention Time (min) Illustrative Level (%)
This compound 5.2 99.5
Propiophenone 12.5 < 0.1
5-ethyl-5-phenylhydantoin 8.1 < 0.2
Unknown Impurity 1 6.7 < 0.1
Unknown Impurity 2 9.3 < 0.1
Note: This data is for illustrative purposes only. Actual retention times and impurity levels will vary based on the specific HPLC method, column, and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydantoin Intermediate

This protocol is based on the principles of the Strecker-Bucherer-Bergs synthesis.[5]

Step 1: Synthesis of 5-ethyl-5-phenylhydantoin

  • To a 2000 mL three-necked flask, add propiophenone (134g, 1.0 mol), 30% sodium cyanide solution (245g, 1.5 mol), ammonium (B1175870) carbonate (192g, 2.0 mol), and deionized water (200g).[5]

  • Stir the mixture to dissolve the solids.

  • Slowly heat the reaction mixture to 65-70°C and maintain this temperature for 15 hours.[5]

  • After the reaction is complete, cool the mixture and collect the precipitate by suction filtration.

  • Wash the filter cake with deionized water to obtain the wet 5-ethyl-5-phenylhydantoin intermediate.

Step 2: Hydrolysis of 5-ethyl-5-phenylhydantoin

  • Transfer the wet 5-ethyl-5-phenylhydantoin product, solid sodium hydroxide (120g, 3.0 mol), and deionized water (1000g) to a high-pressure autoclave.[5]

  • Seal the autoclave and slowly heat the mixture to 180°C, maintaining the temperature for 6 hours.[5]

  • Cool the autoclave to room temperature. Transfer the contents to a 2000 mL flask.

  • Carefully adjust the pH to 5.5-6.0 by dropwise addition of concentrated hydrochloric acid. This will cause the amino acid to precipitate.

  • Collect the precipitate by filtration, wash the filter cake with deionized water, and dry under vacuum to yield crude this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent or solvent system in which the amino acid is sparingly soluble at room temperature but highly soluble at elevated temperatures. A common choice for amino acids is a water/ethanol mixture.

  • Dissolution: Place the crude this compound in a flask. Add a minimum amount of the hot solvent mixture just sufficient to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Crystal formation should occur. Slower cooling generally results in purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Washing: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals in a vacuum oven at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.

Visualizations

G cluster_synthesis Synthesis Stage cluster_purification Purification & Analysis A Propiophenone + NaCN + (NH4)2CO3 B Formation of 5-ethyl-5-phenylhydantoin A->B 65-70°C C Hydrolysis (NaOH, High T/P) B->C 180°C D Crude Product (Precipitation at pH 5.5-6.0) C->D E Recrystallization (e.g., Water/Ethanol) D->E F Pure this compound E->F G HPLC/LC-MS Analysis F->G

Caption: General workflow for the synthesis and purification of this compound.

G cluster_investigation Investigation Path cluster_known Known Impurity cluster_unknown Unknown Impurity start Unexpected Peak in HPLC Chromatogram check_rt Compare Retention Time (RT) with Standards start->check_rt known_impurity Starting Material (Propiophenone)? Intermediate (Hydantoin)? check_rt->known_impurity RT Matches unknown_impurity Characterize with LC-MS/NMR check_rt->unknown_impurity RT Doesn't Match optimize_reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) known_impurity->optimize_reaction end Purity Achieved optimize_reaction->end Problem Solved modify_purification Modify Purification Method (e.g., change solvent, pH) unknown_impurity->modify_purification modify_purification->end Problem Solved

Caption: Troubleshooting logic for identifying an unknown peak in an HPLC chromatogram.

G hydantoin 5-ethyl-5-phenylhydantoin hydrolysis Hydrolysis (OH-, H2O) hydantoin->hydrolysis product Target Product This compound hydrolysis->product Complete Hydrolysis side_product Side Product N-carbamoyl-2-amino-2-phenylbutyric acid (Hydantoic Acid Intermediate) hydrolysis->side_product Incomplete Hydrolysis

Caption: Potential impurity formation pathway via incomplete hydrolysis of the hydantoin intermediate.

References

Technical Support Center: Optimizing Coupling of 2-Amino-2-phenylbutyric Acid in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the coupling efficiency of the sterically hindered amino acid, 2-Amino-2-phenylbutyric acid (Aphb), in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to couple in SPPS?

This compound is an α,α-disubstituted amino acid. The presence of both a phenyl and an ethyl group on the α-carbon creates significant steric hindrance. This bulkiness physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support, slowing down the reaction rate and often leading to incomplete coupling.

Q2: What are the most effective coupling reagents for this compound?

Standard coupling reagents like DCC or DIC are often inefficient for sterically hindered amino acids.[1] High-reactivity uronium/aminium or phosphonium (B103445) salt-based reagents are strongly recommended. Reagents such as HATU, COMU, and PyAOP are considered highly effective for such challenging couplings due to the formation of highly reactive intermediates.[2][3]

Q3: Should I perform a single or double coupling for this compound?

A "double coupling" strategy is highly recommended for incorporating sterically hindered residues like this compound.[4] This involves repeating the coupling step with a fresh solution of the activated amino acid to drive the reaction to completion. While it consumes more reagents, it significantly improves the coupling efficiency and the purity of the final peptide.

Q4: How can I monitor the coupling efficiency of this compound?

The Kaiser test (ninhydrin test) is a common method to detect the presence of free primary amines on the resin after the coupling step.[5] A positive result (blue or purple beads) indicates incomplete coupling. However, for sterically hindered N-termini, the Kaiser test can sometimes give false negatives. In such cases, the bromophenol blue test can be a useful alternative.

Q5: Can microwave-assisted SPPS improve the coupling of this compound?

Yes, microwave-assisted SPPS can be highly beneficial for coupling sterically hindered amino acids.[6] The application of microwave energy can accelerate the reaction rate and help overcome the kinetic barriers associated with steric hindrance, leading to higher coupling efficiency in shorter reaction times.

Troubleshooting Guide

This guide provides a systematic approach to address common issues encountered during the coupling of this compound.

Observation Potential Cause Recommended Solution
Positive Kaiser test after coupling Incomplete coupling due to steric hindrance.1. Perform a double coupling: Repeat the coupling step with fresh reagents. 2. Switch to a more potent coupling reagent: Use HATU, COMU, or PyAOP. 3. Increase reaction time: Extend the coupling time to 2-4 hours or even overnight.[5] 4. Increase reagent excess: Use a 3-5 fold excess of the amino acid and coupling reagent.
Low final peptide yield Accumulation of deletion sequences due to inefficient coupling.1. Optimize coupling conditions: Implement the solutions for a positive Kaiser test at each coupling step. 2. Consider capping: After the first coupling, cap any unreacted amines with acetic anhydride (B1165640) to prevent the formation of deletion sequences.
Peptide aggregation The growing peptide chain is folding on the resin, blocking the reaction site.1. Use a different solvent: Switch from DMF to NMP, or use a mixture of solvents (e.g., "magic mixture" of DCM/DMF/NMP).[7] 2. Incorporate pseudoproline dipeptides: These can disrupt secondary structure formation.[7] 3. Use chaotropic salts: Add salts like LiCl to the coupling mixture to disrupt aggregation.[7]

Data Presentation

Coupling ReagentReagent TypeRelative Efficiency for Hindered CouplingsKey AdvantagesPotential Disadvantages
HATU Uronium/Aminium SaltVery HighHigh reactivity, fast reaction times.[2]Can cause guanidinylation of the N-terminal amine.
COMU Uronium/Aminium SaltVery HighHigh efficiency, safer byproducts (Oxyma-based).Can be less stable in solution over extended periods.
PyAOP Phosphonium SaltVery HighHigh efficiency, avoids guanidinylation.Higher cost.
HCTU Uronium/Aminium SaltHighGood reactivity, lower cost than HATU.[2]May be less effective than HATU for the most challenging couplings.
PyBOP Phosphonium SaltModerate to HighGood for many standard couplings, avoids guanidinylation.[8]Less effective for highly hindered couplings compared to HATU/COMU.
DIC/Oxyma Carbodiimide/AdditiveModerateCost-effective, low racemization.[9]Often inefficient for highly hindered couplings.

Experimental Protocols

The following are detailed protocols for the coupling of Fmoc-2-Amino-2-phenylbutyric acid using recommended high-efficiency coupling reagents.

Protocol 1: Coupling using HATU
  • Resin Swelling: Swell the resin-bound peptide with the free N-terminal amine in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-2-Amino-2-phenylbutyric acid (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the mixture and vortex for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).

  • Monitoring: Perform a Kaiser test on a small sample of the resin beads. If the test is positive, proceed with a second coupling (repeat steps 2-4).

Protocol 2: Coupling using COMU
  • Resin Swelling: Swell the resin-bound peptide with the free N-terminal amine in DMF for 30 minutes in a reaction vessel.

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-2-Amino-2-phenylbutyric acid (3 eq.) and COMU (3 eq.) in DMF. Add DIPEA (6 eq.) to the mixture and vortex for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Monitoring: Perform a Kaiser test. If the test is positive, proceed with a second coupling (repeat steps 2-4).

Visualizations

SPPS Workflow for a Single Amino Acid Coupling Cycle

SPPS_Workflow start Start: Resin with Free N-terminus deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling: Activate & Add Fmoc-Aphb-OH wash1->coupling wash2 Wash (DMF) coupling->wash2 monitoring Monitor Coupling (Kaiser Test) wash2->monitoring end End: Peptide Elongated by One Residue monitoring->end Negative recouple Recouple (Double Coupling) monitoring->recouple Positive recouple->wash2

Caption: General workflow for a single coupling cycle in SPPS.

Troubleshooting Logic for Low Coupling Efficiency

Troubleshooting_Workflow cluster_strategies Initial Strategies cluster_advanced Advanced Optimization start Low Coupling Efficiency Observed (Positive Kaiser Test) double_coupling Perform Double Coupling start->double_coupling extend_time Extend Reaction Time (2-4 hours or overnight) start->extend_time check_reagents Still Low Efficiency? double_coupling->check_reagents extend_time->check_reagents potent_reagent Switch to More Potent Reagent (HATU, COMU, PyAOP) check_reagents->potent_reagent Yes final_check Monitor and Proceed check_reagents->final_check No optimize_conditions Optimize Conditions: - Increase Reagent Excess - Change Solvent (NMP) - Consider Microwave potent_reagent->optimize_conditions optimize_conditions->final_check

Caption: Troubleshooting workflow for low coupling efficiency.

References

Validation & Comparative

A Comparative Guide to Enhancing Peptide Stability: 2-Amino-2-phenylbutyric Acid vs. Phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic instability of therapeutic peptides is a critical hurdle in drug development, limiting their bioavailability and in vivo efficacy. A primary degradation pathway is enzymatic cleavage by proteases. The incorporation of non-natural amino acids is a well-established strategy to mitigate this issue by introducing steric hindrance and altering the peptide's conformational properties, thereby reducing its susceptibility to enzymatic recognition and cleavage.

This guide provides a comparative overview of two such non-natural amino acids, 2-amino-2-phenylbutyric acid and phenylglycine, in the context of enhancing peptide stability. While both are employed to increase resistance to proteolysis, they differ in their structural classification and the specific conformational constraints they impose on the peptide backbone.

Structural and Mechanistic Comparison

Phenylglycine (Phg) is an α-amino acid with a phenyl group directly attached to the α-carbon. This direct attachment restricts the side-chain's rotational freedom compared to its proteinogenic counterpart, phenylalanine. This rigidity can help to stabilize specific secondary structures, such as β-turns, and can sterically hinder the approach of proteases to the adjacent peptide bonds.

This compound , a Cα-tetrasubstituted amino acid, features both a phenyl and an ethyl group on its α-carbon. This tetrasubstitution provides a significantly higher degree of steric hindrance around the peptide backbone. Such modifications are known to be highly effective at preventing enzymatic degradation by making the peptide a poor substrate for a wide range of proteases.[1][2] The presence of two substituents on the α-carbon also imposes more rigid conformational constraints on the peptide backbone, which can be leveraged to design peptides with specific and stable three-dimensional structures.[3][4]

The logical workflow for evaluating the impact of these amino acid substitutions on peptide stability is outlined below.

G P_native Native Peptide Sequence Incubation Incubation in Serum/Plasma P_native->Incubation P_Phg Peptide with Phenylglycine P_Phg->Incubation P_Apb Peptide with this compound P_Apb->Incubation Sampling Time-Point Sampling Incubation->Sampling Quenching Enzyme Inactivation Sampling->Quenching Analysis LC-MS/MS or HPLC Analysis Quenching->Analysis Degradation_Profile Degradation Profile Generation Analysis->Degradation_Profile Half_life Half-life (t1/2) Calculation Degradation_Profile->Half_life Comparison Comparative Stability Assessment Half_life->Comparison

Caption: Workflow for comparing peptide stability.

Quantitative Data on Peptide Stability

To illustrate how such data would be presented, the following table shows hypothetical results from a serum stability assay.

Peptide SequenceModificationHalf-life (t½) in Human Serum (hours)% Remaining after 8 hours
G-X -GFLNative (X = Ala)< 0.5< 5%
G-X -GFLX = Phenylglycine1265%
G-X -GFLX = this compound> 48> 90%

Note: The data in this table is illustrative and intended to demonstrate the expected trend. Actual results would be dependent on the specific peptide sequence and experimental conditions.

Experimental Protocols

A robust assessment of peptide stability is crucial for evaluating the effectiveness of amino acid substitutions. The following is a generalized protocol for a serum stability assay.

Protocol: In Vitro Peptide Stability Assay in Human Serum

1. Materials and Reagents:

  • Test peptides (lyophilized)

  • Human serum (commercially available, e.g., from Sigma-Aldrich)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trichloroacetic acid (TCA) solution (10% w/v in water) for quenching

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Water, HPLC grade

2. Peptide Preparation:

  • Dissolve lyophilized peptides in an appropriate solvent (e.g., water or PBS) to create a stock solution of known concentration (e.g., 1 mg/mL).

3. Serum Incubation:

  • Pre-warm human serum to 37°C.

  • In a microcentrifuge tube, add the peptide stock solution to the pre-warmed serum to achieve a final peptide concentration of, for example, 100 µg/mL.

  • Incubate the mixture at 37°C with gentle agitation.[5]

4. Time-Point Sampling:

  • At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, and 48 hours), withdraw an aliquot (e.g., 100 µL) of the peptide-serum mixture.[5][6]

5. Quenching and Protein Precipitation:

  • Immediately add the aliquot to a tube containing a quenching solution, such as an equal volume of 10% TCA, to stop enzymatic activity and precipitate serum proteins.[5]

  • Vortex the mixture and incubate on ice for at least 10 minutes.

  • Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.[5]

6. Sample Analysis by RP-HPLC:

  • Carefully collect the supernatant, which contains the remaining peptide and any degradation products.

  • Analyze the supernatant by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A linear gradient appropriate for the hydrophobicity of the peptide (e.g., 5% to 95% B over 30 minutes).

    • Detection: UV absorbance at 214 nm or 280 nm.

    • Quantification: The amount of remaining intact peptide is determined by integrating the area of the corresponding peak in the chromatogram.

7. Data Analysis:

  • Calculate the percentage of intact peptide remaining at each time point relative to the amount at time zero.

  • Plot the percentage of remaining peptide against time.

  • Determine the half-life (t½) of the peptide by fitting the data to a one-phase exponential decay model.

8. Identification of Degradation Products (Optional):

  • Fractions corresponding to new peaks in the HPLC chromatogram can be collected and analyzed by mass spectrometry (e.g., LC-MS/MS) to identify the cleavage sites and the structure of the degradation products.

The relationship between the structural modifications and their impact on proteolytic stability is summarized in the following diagram.

G cluster_0 Structural Modification cluster_1 Mechanism of Stabilization cluster_2 Outcome Phg Phenylglycine (Phg) (α-monosubstituted) Conformational_Constraint Increased Conformational Rigidity Phg->Conformational_Constraint Moderate Steric_Hindrance Steric Hindrance at Backbone Phg->Steric_Hindrance Moderate Apb This compound (Cα-tetrasubstituted) Apb->Conformational_Constraint High Apb->Steric_Hindrance High Reduced_Recognition Reduced Protease Recognition Conformational_Constraint->Reduced_Recognition Steric_Hindrance->Reduced_Recognition Increased_Stability Enhanced Proteolytic Stability Reduced_Recognition->Increased_Stability

Caption: Mechanism of stability enhancement.

Conclusion

Both phenylglycine and this compound are valuable tools for enhancing the proteolytic stability of peptides. The choice between them will depend on the desired level of stabilization and the acceptable trade-offs in terms of synthetic complexity and potential impact on biological activity. Based on structural principles, this compound, as a Cα-tetrasubstituted amino acid, is expected to offer a higher degree of steric protection and thus greater resistance to enzymatic degradation compared to phenylglycine. However, empirical validation through systematic stability studies, as outlined in this guide, is essential for the rational design of long-lasting peptide therapeutics.

References

A Comparative Analysis of the Biological Activity of 2-Amino-2-phenylbutyric Acid Enantiomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-2-phenylbutyric acid, a non-proteinogenic amino acid, has garnered interest in the scientific community for its potential neuroprotective effects and its role as a modulator of neurotransmitter systems.[1] While research has indicated its interaction with glutamate (B1630785) receptors, a critical gap exists in the understanding of how its individual stereoisomers, the (R)- and (S)-enantiomers, contribute to its overall biological activity.[1] This guide provides a comparative analysis based on available information for the racemic mixture and draws parallels with structurally related compounds to highlight the potential for stereoselective activity. It also outlines a comprehensive experimental protocol to facilitate further research in this area.

The Principle of Stereoselectivity in Drug Action

Chirality plays a pivotal role in pharmacology, as the three-dimensional arrangement of atoms in a molecule can significantly influence its interaction with biological targets. Enantiomers, being non-superimposable mirror images, can exhibit profound differences in their pharmacodynamic and pharmacokinetic properties. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or even contribute to adverse effects.

Biological Activity of Racemic this compound

The racemic mixture of this compound has been primarily studied for its effects on the central nervous system. Key findings include:

  • Modulation of Glutamate Receptors: It is suggested to interact with glutamate receptors, which are crucial for synaptic plasticity, learning, and memory.[1] This interaction forms the basis for its potential in treating neurological disorders.[1]

  • Neuroprotective Properties: Research indicates potential neuroprotective effects, although the precise mechanisms are not fully elucidated.[1]

Despite these observations, the specific contributions of the (R)- and (S)-enantiomers to these effects remain unknown due to a lack of published comparative studies.

A Case Study in Stereoselectivity: The Enantiomers of Phenibut

To illustrate the likely importance of stereochemistry for this compound, we can examine its structural analog, phenibut (β-phenyl-γ-aminobutyric acid). Phenibut is a neuropsychotropic drug that acts as a GABA receptor agonist and a voltage-gated calcium channel blocker. Crucially, its biological activity is highly dependent on its stereochemistry.

Table 1: Comparative Biological Activity of Phenibut Enantiomers

EnantiomerTargetActivityKi (μM)Reference
(R)-Phenibut GABAB ReceptorAgonist92[2]
(S)-Phenibut GABAB ReceptorInactive>10,000[2]
(R)-Phenibut α2δ subunit-containing VDCCsBlocker23
(S)-Phenibut α2δ subunit-containing VDCCsBlocker39

Ki (Inhibition constant) is a measure of binding affinity; a lower Ki indicates a higher affinity.

The data clearly demonstrates that the (R)-enantiomer of phenibut is significantly more potent at the GABAB receptor than the (S)-enantiomer, highlighting the principle of stereoselectivity.[2] However, both enantiomers exhibit comparable activity at voltage-gated calcium channels. This underscores that the degree of stereoselectivity can vary depending on the biological target.

Hypothetical Signaling Pathway and Enantiomer Interaction

Based on the information available for racemic this compound and the precedent set by phenibut, it is hypothesized that the (R)- and (S)-enantiomers of this compound will exhibit differential binding affinities for glutamate receptors. This can be visualized as follows:

G cluster_0 Extracellular Space cluster_1 Postsynaptic Membrane cluster_2 Intracellular Signaling R_Enantiomer (R)-2-Amino-2-phenylbutyric acid Glutamate_Receptor Glutamate Receptor (e.g., NMDA Receptor) R_Enantiomer->Glutamate_Receptor High Affinity Binding S_Enantiomer (S)-2-Amino-2-phenylbutyric acid S_Enantiomer->Glutamate_Receptor Low Affinity Binding Downstream_Effects Downstream Signaling Cascade Glutamate_Receptor->Downstream_Effects Receptor Activation

Caption: Hypothetical interaction of this compound enantiomers with a glutamate receptor.

Experimental Protocols: A Guide for Future Research

To address the current knowledge gap, the following experimental protocol for a competitive radioligand binding assay is proposed. This will allow for the determination and comparison of the binding affinities of the (R)- and (S)-enantiomers of this compound for a specific glutamate receptor subtype.

Objective: To determine the inhibition constant (Ki) of (R)- and (S)-2-Amino-2-phenylbutyric acid for a selected glutamate receptor subtype (e.g., NMDA receptor) using a competitive radioligand binding assay.

Materials:

  • (R)-2-Amino-2-phenylbutyric acid

  • (S)-2-Amino-2-phenylbutyric acid

  • Cell membranes expressing the target glutamate receptor subtype (e.g., from HEK293 cells transfected with NMDA receptor subunits)

  • A suitable radioligand with high affinity and selectivity for the target receptor (e.g., [³H]MK-801 for the NMDA receptor ion channel site, or [³H]CGP 39653 for the glutamate binding site)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (a high concentration of a known unlabeled ligand for the target receptor, e.g., unlabeled MK-801 or glutamate)

  • 96-well microplates

  • Glass fiber filters

  • Filtration apparatus (cell harvester)

  • Scintillation cocktail

  • Liquid scintillation counter

Experimental Workflow:

G cluster_0 Preparation cluster_1 Assay Setup (96-well plate) cluster_2 Incubation & Termination cluster_3 Data Acquisition & Analysis A Prepare serial dilutions of (R)- and (S)-enantiomers E Competitive Binding: Buffer + Radioligand + Membranes + Enantiomer Dilutions A->E B Prepare assay buffer, radioligand, and cell membrane suspension C Total Binding: Buffer + Radioligand + Membranes B->C D Non-specific Binding: Buffer + Radioligand + Membranes + Unlabeled Ligand B->D B->E F Incubate at room temperature to reach equilibrium C->F D->F E->F G Terminate by rapid filtration through glass fiber filters F->G H Wash filters with ice-cold buffer G->H I Add scintillation cocktail to filters H->I J Quantify radioactivity using a liquid scintillation counter I->J K Calculate specific binding J->K L Determine IC50 values from competition curves K->L M Calculate Ki values using the Cheng-Prusoff equation L->M

Caption: Workflow for a competitive radioligand binding assay.

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of (R)- and (S)-2-Amino-2-phenylbutyric acid in the assay buffer.

    • Perform serial dilutions to obtain a range of concentrations (e.g., from 1 nM to 1 mM).

    • Dilute the radioligand in the assay buffer to a final concentration typically at or below its Kd value.

    • Resuspend the cell membranes in the assay buffer to a predetermined protein concentration.

  • Assay Incubation:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Add assay buffer, radioligand, and cell membranes.

      • Non-specific Binding: Add assay buffer, radioligand, cell membranes, and the non-specific binding control.

      • Competitive Binding: Add assay buffer, radioligand, cell membranes, and varying concentrations of either the (R)- or (S)-enantiomer.

    • Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient time to allow binding to reach equilibrium (e.g., 60 minutes).

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials and add a scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the average CPM of the non-specific binding wells from the average CPM of all other wells.

    • For the competitive binding data, plot the percentage of specific binding as a function of the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the enantiomer that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the inhibition constant (Ki) for each enantiomer using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

While direct comparative data on the biological activities of (R)- and (S)-2-Amino-2-phenylbutyric acid is currently lacking in the scientific literature, the principle of stereoselectivity, exemplified by the structurally related compound phenibut, strongly suggests that the individual enantiomers are likely to possess distinct pharmacological profiles. The provided hypothetical framework and detailed experimental protocol offer a clear path for researchers to elucidate the specific contributions of each enantiomer to the overall activity of this compound. Such studies are essential for a complete understanding of its mechanism of action and for the potential development of more specific and effective therapeutic agents.

References

A Comparative Analysis of the Neuroprotective Efficacy of Phenylbutyric Acid and Other Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective agent 4-phenylbutyric acid (PBA) against other neuroprotective compounds, supported by experimental data. Due to the limited research on the neuroprotective effects of 2-Amino-2-phenylbutyric acid, this guide will focus on the more extensively studied and structurally related compound, 4-phenylbutyric acid, and its comparison with sodium butyrate (B1204436) (NaBu).

Introduction

4-Phenylbutyric acid (PBA) is a multi-faceted compound that has demonstrated significant neuroprotective effects in various preclinical models of neurodegenerative diseases.[1] Its mechanisms of action are primarily attributed to its roles as a histone deacetylase (HDAC) inhibitor and a chemical chaperone.[2][3] As an HDAC inhibitor, PBA can modulate gene expression, while its chaperone activity helps in proper protein folding and prevents the aggregation of misfolded proteins, a common hallmark of many neurodegenerative disorders.[2][3] This guide will delve into the comparative efficacy of PBA, primarily drawing a parallel with sodium butyrate (NaBu), another HDAC inhibitor that lacks chaperone activity.[2]

Comparative Efficacy: 4-Phenylbutyric Acid vs. Sodium Butyrate

A key study utilizing the Tg2576 mouse model of Alzheimer's disease provides a direct comparison between PBA and NaBu, highlighting the importance of PBA's dual mechanism of action.[2]

AgentMechanism of ActionKey Neuroprotective EffectsLimitations
4-Phenylbutyric Acid (PBA) Histone Deacetylase (HDAC) Inhibitor, Chemical ChaperoneIn a Tg2576 mouse model of Alzheimer's, PBA normalized pathological markers, decreased tau phosphorylation, cleared intraneuronal Aβ, restored dendritic spine density, and prevented neuronal loss in the hippocampus.[1][2] It also decreased the processing of the amyloid precursor protein (APP).[2]High doses are currently required for therapeutic efficacy.[3]
Sodium Butyrate (NaBu) Histone Deacetylase (HDAC) InhibitorIn neuronal cultures from Tg2576 mice, NaBu showed a correlation between histone 3 acetylation and decreased p-tau levels.[2] In other models, it has shown neuroprotection by restoring gut microbiota and inhibiting inflammation.[4][5]Lacks chaperone activity.[2] In the Tg2576 mouse model, it did not normalize pathological AD markers, prevent neuronal loss, or decrease APP processing.[2]

Signaling Pathways and Experimental Workflow

The distinct mechanisms of PBA and NaBu lead to different downstream effects. The following diagrams illustrate the proposed signaling pathway of PBA in Alzheimer's disease and a typical experimental workflow for evaluating neuroprotective agents.

cluster_PBA 4-Phenylbutyric Acid (PBA) cluster_mechanisms Mechanisms of Action cluster_effects Downstream Neuroprotective Effects PBA PBA HDAC HDAC Inhibition PBA->HDAC Chaperone Chaperone Activity PBA->Chaperone Gene Altered Gene Expression HDAC->Gene Protein Reduced Protein Aggregation Chaperone->Protein Tau Decreased Tau Phosphorylation Gene->Tau APP Decreased APP Processing Protein->APP Neuron Neuronal Survival APP->Neuron Tau->Neuron

Caption: Proposed signaling pathway of 4-Phenylbutyric Acid (PBA) in Alzheimer's disease.

start Start: Neurodegenerative Disease Model (e.g., Tg2576 mice) treatment Treatment Administration (PBA, NaBu, Vehicle) start->treatment behavioral Behavioral Testing (e.g., Morris Water Maze) treatment->behavioral biochemical Biochemical Analysis (Western Blot, ELISA for Aβ, Tau) treatment->biochemical histological Histological Analysis (Immunohistochemistry for Neuronal Loss) treatment->histological end End: Comparative Efficacy Analysis behavioral->end biochemical->end histological->end

Caption: Experimental workflow for comparing neuroprotective agents in a mouse model.

Experimental Protocols

The following are summaries of key experimental protocols used in the comparative studies of PBA and NaBu.

In Vivo Animal Studies
  • Animal Model: Tg2576 mice, which overexpress a mutant form of human amyloid precursor protein (APP) and develop age-dependent Alzheimer's-like pathology.[2]

  • Drug Administration: PBA or NaBu were administered to Tg2576 mice for a period of 3 weeks.[2]

  • Behavioral Analysis: Spatial learning and memory can be assessed using tests like the Morris water maze.

  • Biochemical Analysis:

    • Western Blotting: To quantify levels of phosphorylated tau, total tau, APP, and its cleavage products (e.g., Aβ).

    • ELISA: To measure the levels of soluble and insoluble Aβ peptides in brain homogenates.

  • Histological Analysis:

    • Immunohistochemistry: To visualize and quantify neuronal loss in specific brain regions, such as the CA1 layer of the hippocampus, using neuronal markers like NeuN. Staining for Aβ plaques and neurofibrillary tangles is also performed.[2]

In Vitro Neuronal Culture Studies
  • Cell Culture: Primary neuronal cultures derived from the brains of Tg2576 mouse embryos.[2]

  • Treatment: Neuronal cultures are treated with PBA or NaBu.

  • Analysis:

    • Western Blotting: To assess changes in histone acetylation (as a marker of HDAC inhibition) and levels of phosphorylated tau.[2]

    • Immunocytochemistry: To visualize the subcellular localization of proteins of interest.

Conclusion

The available evidence strongly suggests that 4-phenylbutyric acid's neuroprotective efficacy is superior to that of sodium butyrate in the context of Alzheimer's disease models, primarily due to its additional role as a chemical chaperone.[2] This dual mechanism allows PBA to not only modulate gene expression through HDAC inhibition but also to directly address the pathological protein aggregation that is a central feature of many neurodegenerative diseases.[1][2] For researchers and drug development professionals, these findings underscore the potential of developing multi-target agents for the treatment of complex neurological disorders. Further investigation into the specific chaperone-related pathways activated by PBA could unveil novel therapeutic targets.

References

Unlocking Enhanced Peptide Performance: A Comparative Guide to 2-Amino-2-phenylbutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of more robust and effective peptide-based therapeutics is a constant endeavor. The incorporation of non-natural amino acids presents a powerful strategy to overcome the inherent limitations of their natural counterparts. This guide provides a detailed comparison of peptides containing 2-Amino-2-phenylbutyric acid against those with natural amino acids, highlighting key advantages supported by analogous experimental data and comprehensive experimental protocols.

The central advantage of incorporating this compound, an α,α-disubstituted amino acid, into a peptide backbone lies in its ability to confer significantly enhanced metabolic stability and to impose conformational constraints. These modifications can lead to improved therapeutic profiles, including longer in-vivo half-life and potentially increased receptor affinity and selectivity.

Enhanced Metabolic Stability and Resistance to Enzymatic Degradation

Peptides composed of natural L-amino acids are often susceptible to rapid degradation by proteases, limiting their therapeutic utility. The unique structure of this compound, with a phenyl and an ethyl group attached to the α-carbon, provides steric hindrance that protects adjacent peptide bonds from enzymatic cleavage.

While direct quantitative data for peptides containing this compound is limited in publicly available literature, extensive research on other α,α-disubstituted amino acids, such as α-aminoisobutyric acid (Aib), provides strong evidence for this enhanced stability.[1][2][3] Studies have shown that the introduction of Aib residues can lead to a 19-fold higher resistance to proteases like trypsin.[2][3] Furthermore, Aib-substituted peptides have demonstrated approximately 50% longer half-lives in serum compared to their natural counterparts.[1]

Table 1: Comparative Enzymatic Stability of Peptides Containing α,α-Disubstituted Amino Acids vs. Natural Amino Acids (Analogous Data)

Peptide VariantAmino Acid at Cleavage SiteEnzymeHalf-life (t½)Fold Increase in ResistanceReference
Natural PeptideL-AlanineTrypsin~ 1 hour1x[4]
Aib-Peptide (P1' position)AibTrypsin~ 19 hours19x[2][3]
Natural PeptideVariousHuman SerumVaries1x[1]
Aib-PeptideAibHuman Serum~50% longer~1.5x[1]

Conformational Constraints and Impact on Receptor Binding

The α,α-disubstitution in this compound restricts the rotational freedom around the peptide backbone, leading to more defined secondary structures, such as helices and turns.[1][5] This conformational rigidity can pre-organize the peptide into a bioactive conformation, potentially leading to higher binding affinity and selectivity for its target receptor. While specific binding affinity data for peptides containing this particular amino acid is scarce, the principle of conformational constraint leading to enhanced binding is a well-established strategy in peptide drug design.[6]

Table 2: Hypothetical Receptor Binding Affinity Data

Peptide VariantKey ResidueTarget ReceptorBinding Affinity (Ki, nM)
Natural PeptidePhenylalanineReceptor X50
This compound PeptideThis compoundReceptor X15

This table presents hypothetical data to illustrate the potential impact of conformational constraint on binding affinity. Actual values would need to be determined experimentally.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing this compound

The incorporation of sterically hindered amino acids like this compound into a peptide sequence using SPPS requires optimized conditions to ensure efficient coupling.[7]

Protocol:

  • Resin Selection and Swelling: Choose a suitable resin (e.g., Rink Amide resin for C-terminal amides). Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents) and a high-reactivity coupling reagent such as HATU (2.9-4.9 equivalents) in DMF. Add a non-nucleophilic base like diisopropylethylamine (DIPEA) (6-10 equivalents). Allow the mixture to pre-activate for 1-5 minutes.

  • Coupling: Add the activated this compound solution to the deprotected peptide-resin. Agitate the mixture for an extended period (2-4 hours, or even overnight) to ensure complete coupling. Monitoring the coupling reaction with a qualitative test like the Kaiser test is recommended.

  • Capping (Optional but Recommended): To block any unreacted amino groups and prevent the formation of deletion sequences, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF) after the coupling step.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Enzymatic Degradation Assay

This assay is used to compare the stability of a peptide containing this compound with its natural counterpart in the presence of a specific protease or serum.

Protocol:

  • Peptide Solutions: Prepare stock solutions of the test peptides (the modified peptide and the natural control) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Enzyme/Serum Preparation: Prepare a solution of the desired protease (e.g., trypsin, chymotrypsin) in the same buffer or use fresh human serum.

  • Incubation: Mix the peptide solutions with the enzyme or serum solution to a final desired concentration. Incubate the mixtures at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots from each reaction mixture.

  • Quenching: Immediately stop the enzymatic reaction in the withdrawn aliquots by adding a quenching solution (e.g., 10% trifluoroacetic acid).

  • Analysis: Analyze the samples by RP-HPLC. Monitor the disappearance of the parent peptide peak over time.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) of each peptide under the assay conditions.

Receptor Binding Affinity Assay (Competitive Binding)

This assay determines the binding affinity (Ki) of the modified and natural peptides to a specific receptor.

Protocol:

  • Reagents:

    • Radiolabeled ligand known to bind to the target receptor.

    • Cell membranes or purified receptors expressing the target receptor.

    • Assay buffer (e.g., Tris-HCl with appropriate additives).

    • Unlabeled competitor peptides (the modified and natural peptides).

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Radiolabeled ligand + receptor preparation.

    • Non-specific Binding: Radiolabeled ligand + receptor preparation + a high concentration of an unlabeled ligand.

    • Competitive Binding: Radiolabeled ligand + receptor preparation + varying concentrations of the competitor peptides.

  • Incubation: Incubate the plate at a specified temperature for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor peptide concentration.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Visualizing the Advantages

The following diagrams illustrate the key concepts and workflows discussed in this guide.

G cluster_0 Natural Peptide cluster_1 Modified Peptide Natural Natural Peptide Chain (L-Amino Acids) Protease Protease Natural->Protease Susceptible to Enzymatic Attack Cleavage Peptide Bond Cleavage Protease->Cleavage Catalyzes Degradation Rapid Degradation Cleavage->Degradation Modified Peptide with This compound Protease2 Protease Modified->Protease2 Steric Hindrance NoCleavage Peptide Bond Protected Protease2->NoCleavage Unable to Bind Effectively Stability Enhanced Stability NoCleavage->Stability G start Start resin 1. Resin Swelling start->resin deprotection 2. Fmoc Deprotection resin->deprotection activation 3. Activation of This compound deprotection->activation coupling 4. Coupling Reaction (Extended Time) activation->coupling capping 5. Capping (Optional) coupling->capping wash 6. Washing capping->wash next_aa Couple Next Amino Acid wash->next_aa next_aa->deprotection Yes final_cleavage 7. Final Cleavage & Deprotection next_aa->final_cleavage No purification 8. Purification (HPLC) final_cleavage->purification end End purification->end G exp_setup Experiment Setup Prepare Peptide, Enzyme/Serum Solutions incubation Incubation Mix and Incubate at 37°C exp_setup->incubation sampling Sampling Take Aliquots at Time Points incubation->sampling quenching Quenching Stop Reaction with Acid sampling->quenching analysis HPLC Analysis Quantify Remaining Peptide quenching->analysis data Data Analysis Calculate Half-life (t½) analysis->data

References

alternative synthetic routes for 2-Amino-2-phenylbutyric acid a comparative study

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and medicinal chemistry, the efficient synthesis of key intermediates is paramount. 2-Amino-2-phenylbutyric acid is a crucial building block, notably for the synthesis of the gastrointestinal motility regulator, trimebutine (B1183). This guide provides a comparative analysis of alternative synthetic routes to this important compound, presenting experimental data, detailed protocols, and workflow visualizations to aid in the selection of the most suitable method for a given application.

Comparison of Synthetic Methodologies

The primary synthetic strategies for this compound revolve around the Strecker synthesis and subsequent modifications, as well as multi-step pathways involving esterification and reduction. Below is a summary of the key performance indicators for two prominent methods.

ParameterMethod A: Modified Strecker SynthesisMethod B: Esterification, Aminomethylation & Reduction
Starting Material PropiophenoneThis compound
Key Reagents Sodium cyanide, Ammonium (B1175870) carbonate, Phase transfer catalystSodium hydroxide (B78521), Methyl sulfate, Sodium borohydride
Intermediate 5-ethyl-5-phenylhydantoin2-(dimethylamino)-2-phenylbutyric acid methyl ester
Overall Yield >80%[1]>80%[2][3]
Product Purity (HPLC) >99%[1]Not explicitly stated, but high vacuum rectification is used for purification[3]
Reaction Time 10-15 hours for hydantoin (B18101) formation[1]2 hours for esterification/methylation[3]
Safety Considerations Use of highly toxic sodium cyanide.[1]Use of strong reductants like sodium borohydride, with less hazard than lithium aluminum hydride.[3]
Scalability Suitable for large-scale industrial production.[1]Demonstrated at a 2L scale.[3]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the compared synthetic routes, providing a clear visual representation of each process.

cluster_0 Method A: Modified Strecker Synthesis cluster_1 Method B: Esterification, Aminomethylation & Reduction A_start Propiophenone A_reagents NaCN, (NH4)2CO3, Phase Transfer Catalyst A_start->A_reagents A_intermediate 5-ethyl-5-phenylhydantoin A_reagents->A_intermediate A_hydrolysis Hydrolysis (NaOH, high T/P) A_intermediate->A_hydrolysis A_product This compound A_hydrolysis->A_product B_start This compound B_ester_amino Esterification & Aminomethylation (NaOH, Methyl Sulfate) B_start->B_ester_amino B_intermediate 2-(dimethylamino)-2-phenylbutyric acid methyl ester B_ester_amino->B_intermediate B_reduction Reduction (NaBH4) B_intermediate->B_reduction B_product 2-(dimethylamino)-2-phenylbutanol B_reduction->B_product

Caption: Comparative workflow of two synthetic routes.

Experimental Protocols

Method A: Modified Strecker Synthesis

This method is a one-pot reaction to form the hydantoin intermediate, followed by hydrolysis.

Step 1: Synthesis of 5-ethyl-5-phenylhydantoin

  • To a 2000 mL three-necked flask, add 134g (1.0 mol) of propiophenone, 294g (1.8 mol) of 30% sodium cyanide solution, 288.24g (3.0 mol) of ammonium carbonate, and 6.7g of benzyltriethylammonium chloride.[1]

  • Add 300g of deionized water and stir to dissolve all solids.[1]

  • Slowly heat the reaction mixture to 75-80°C and maintain this temperature for 10 hours.[1]

  • After the reaction is complete, cool the mixture and perform suction filtration.

  • Wash the filter cake with deionized water to obtain the wet product of 5-ethyl-5-phenylhydantoin.[1]

Step 2: Hydrolysis to this compound

  • Add the 5-ethyl-5-phenylhydantoin intermediate to a sodium hydroxide solution.[1]

  • Carry out the hydrolysis reaction under high temperature and high pressure.[1]

  • After the hydrolysis is complete, adjust the pH of the solution with an acid to precipitate the product.[1]

  • Filter the precipitate, wash with water, and dry to obtain the final product.[1]

Method B: Esterification, Aminomethylation & Reduction

This route transforms this compound into an intermediate alcohol, which is a precursor for other compounds like trimebutine.

Step 1: Formation of this compound sodium salt

  • In a 2L four-hole bottle, add 150g of 30% aqueous sodium hydroxide solution.

  • While stirring, add 180g of this compound.[2]

  • Stir for 1 hour and adjust the pH to approximately 10 with additional 30% aqueous sodium hydroxide solution.[2]

  • Perform vacuum distillation to remove water until the solution is thick.[2]

  • Cool the mixture and filter. Dry the solid in an oven to obtain 200g of this compound sodium salt.[2]

Step 2: Synthesis of 2-(dimethylamino)-2-phenylbutyric acid methyl ester

  • In a 2L four-hole bottle, add 200g of this compound sodium salt and 600ml of toluene.[3]

  • Heat the mixture to reflux.

  • Slowly add 300g of methyl sulfate. After the addition is complete, maintain the reflux and stir for 2 hours.[3]

  • Cool the reaction mixture to 60 ± 2°C, add water, and continue stirring while cooling to room temperature.[3]

  • Separate the layers, and recover the solvent from the organic layer by vacuum distillation.

  • Perform high vacuum (2-3 mmHg) rectification of the residue to obtain the product.[3]

Concluding Remarks

Both the modified Strecker synthesis and the esterification/aminomethylation/reduction pathway offer high-yield routes related to this compound. The choice of method will depend on the available starting materials, the desired final product (the acid itself or a derivative), and safety considerations. The modified Strecker synthesis is a direct approach to the target acid with high purity, while the second method provides a versatile intermediate for further derivatization, notably in the synthesis of trimebutine. Researchers should carefully evaluate these factors when selecting a synthetic strategy.

References

Unlocking Peptide Potential: A Comparative Analysis of 2-Amino-2-phenylbutyric Acid in Peptide Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more robust and effective peptide-based therapeutics is ongoing. The incorporation of non-natural amino acids presents a powerful strategy to overcome the inherent limitations of native peptides, such as poor stability and low bioavailability. This guide provides a comprehensive comparison of the performance of 2-amino-2-phenylbutyric acid (APBA) in different peptide contexts, offering insights into its potential to enhance therapeutic peptide candidates.

This compound is an α,α-disubstituted amino acid that introduces conformational rigidity and steric hindrance into a peptide backbone. These structural modifications can significantly impact a peptide's biological activity and metabolic stability. This guide will delve into the effects of incorporating APBA into peptides, with a focus on a case study of an HIV-1 integrase inhibitor. We will also explore the broader implications for peptide design by drawing comparisons with other non-natural and natural amino acids.

Performance in a High-Impact Context: HIV-1 Integrase Inhibition

A notable example of the application of this compound is in the development of novel inhibitors targeting HIV-1 integrase, a crucial enzyme for viral replication.[1][2][3] The incorporation of a (2S)-2-amino-2-phenylbutyric acid surrogate into the catalytic domain binding site of the integrase has been explored to create modified peptides with enhanced inhibitory properties.

Table 1: Comparative Performance of HIV-1 Inhibitory Peptides

Peptide/CompoundAmino Acid at Key PositionTargetPerformance Metric (IC50/EC50)Reference
Hypothetical APBA-Peptide This compoundHIV-1 IntegraseData not availableInferred from[4]
Phenylalanine Derivative I-19 PhenylalanineHIV-1 CapsidEC50 = 2.53 ± 0.84 μM[5]
Dimerized Phenylalanine Q-c4 PhenylalanineHIV-1 CapsidEC50 = 0.57 μM[6]
Vpr-derived Peptide (LQQLLF) Leucine, PhenylalanineHIV-1 IntegraseIC50 = 1-16 μM[7]

Enhancing Peptide Stability: The Role of α,α-Disubstitution

A primary driver for incorporating unnatural amino acids like APBA is to improve the proteolytic stability of peptides. The α,α-disubstituted nature of APBA, with both a phenyl and an ethyl group attached to the α-carbon, sterically hinders the approach of proteases, thereby protecting the adjacent peptide bonds from cleavage.

Studies on peptides containing other α,α-disubstituted amino acids have consistently shown a significant increase in stability against enzymatic degradation in various biological media, including serum and plasma.[8][9][10] While specific quantitative data for an APBA-containing peptide is limited, the general principle of increased proteolytic resistance for this class of amino acids is well-established.

Table 2: Proteolytic Stability of Peptides with Natural vs. Unnatural Amino Acids

Peptide TypeKey Amino Acid FeatureIncubation MediumHalf-life (t1/2)Reference
Hypothetical APBA-Peptide α,α-disubstitution (APBA)Mouse SerumExpected to be significantly increasedInferred from[8][9]
Standard Peptide Natural L-amino acidsMouse SerumTypically minutes to a few hours[10][11]
Oncocin Analogue (Onc18) Natural L-amino acidsCommercial Serum< 13% remaining after 1 hour[11]
Apidaecin Analogue (Api134) Ornithine (non-proteinogenic)Commercial Mouse Serum~78% remaining after 1 hour[11]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of an APBA-Containing Peptide

This protocol outlines a general procedure for the manual solid-phase synthesis of a peptide incorporating this compound using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-2-amino-2-phenylbutyric acid)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 10 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate a 3-fold molar excess of the Fmoc-protected amino acid (or Fmoc-APBA) with DIC and OxymaPure® in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours. For the sterically hindered APBA, a longer coupling time or the use of a more potent coupling reagent like HATU may be necessary.

    • Monitor the coupling reaction using a Kaiser test (note: this test is not reliable for secondary amines that may be present as impurities).

  • Washing: After coupling, wash the resin extensively with DMF and DCM to remove excess reagents.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: After the final amino acid has been coupled, wash the resin and dry it. Treat the resin with a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash with cold ether. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

Peptide_Synthesis_Workflow Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash Deprotect->Wash1 Couple Couple Activated Fmoc-AA/APBA Wash1->Couple Wash2 Wash Couple->Wash2 Repeat Repeat for all Amino Acids Wash2->Repeat Repeat->Deprotect Next Amino Acid Final_Deprotect Final Fmoc Deprotection Repeat->Final_Deprotect Final Amino Acid Cleave Cleave from Resin (TFA Cocktail) Final_Deprotect->Cleave Precipitate Precipitate (Cold Ether) Cleave->Precipitate Purify Purify by RP-HPLC Precipitate->Purify Characterize Characterize (MS, HPLC) Purify->Characterize End Purified Peptide Characterize->End

Fmoc-based Solid-Phase Peptide Synthesis Workflow.
Proteolytic Stability Assay

This protocol describes a general method to assess the stability of a peptide in serum.

Materials:

  • Peptide stock solution (e.g., in DMSO or water)

  • Mouse or human serum

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • LC-MS system

Procedure:

  • Incubation: Dilute the peptide stock solution in the serum to a final concentration (e.g., 10 μM). Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the incubation mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding an equal volume of ACN containing 1% TFA. This will precipitate the serum proteins.

  • Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant, which contains the remaining intact peptide and any degradation products, by LC-MS.

  • Quantification: Quantify the peak area of the intact peptide at each time point. The amount of peptide at time zero is considered 100%.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time. From this curve, the half-life (t1/2) of the peptide in the serum can be calculated.

Stability_Assay_Workflow Start Peptide in Serum (t=0, 37°C) Incubate Incubate at 37°C Start->Incubate Sample Take Aliquots at Time Points Incubate->Sample Quench Quench with ACN/TFA Sample->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge Analyze Analyze Supernatant by LC-MS Centrifuge->Analyze Quantify Quantify Intact Peptide Peak Area Analyze->Quantify Calculate Calculate Half-Life (t1/2) Quantify->Calculate End Stability Data Calculate->End

Workflow for Peptide Proteolytic Stability Assay.

Receptor Binding Affinity Assay

A common method to determine the binding affinity of a peptide to its target receptor is a competitive binding assay using a labeled ligand.

Materials:

  • Target receptor (e.g., purified protein or cell membrane preparation)

  • Labeled ligand (e.g., radiolabeled or fluorescently labeled known binder)

  • Unlabeled competitor peptides (including the APBA-containing peptide and its analog)

  • Assay buffer

  • Filtration apparatus or scintillation counter/fluorescence plate reader

Procedure:

  • Assay Setup: In a multi-well plate, combine the target receptor, a fixed concentration of the labeled ligand, and varying concentrations of the unlabeled competitor peptide.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound labeled ligand from the free labeled ligand. This can be achieved by rapid filtration through a filter that retains the receptor-ligand complexes, followed by washing.

  • Detection: Quantify the amount of bound labeled ligand. For radiolabeled ligands, this is done using a scintillation counter. For fluorescently labeled ligands, a fluorescence plate reader is used.

  • Data Analysis: Plot the percentage of specific binding of the labeled ligand as a function of the log concentration of the competitor peptide. The concentration of the competitor peptide that inhibits 50% of the specific binding of the labeled ligand is the IC50 value. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Binding_Affinity_Logic cluster_0 Competitive Binding Assay Receptor Target Receptor Incubate Incubate to Equilibrium Receptor->Incubate Labeled_Ligand Labeled Ligand (Fixed Concentration) Labeled_Ligand->Incubate Competitor_Peptide Unlabeled Competitor (APBA-Peptide or Analog) (Varying Concentrations) Competitor_Peptide->Incubate Separate Separate Bound from Free Ligand Incubate->Separate Detect Detect Bound Labeled Ligand Separate->Detect Analyze Analyze Data (IC50, Ki) Detect->Analyze

References

Unraveling the Enigmatic Mechanism of 2-Amino-2-phenylbutyric Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-phenylbutyric acid is a chiral α-amino acid that has garnered interest primarily as a key intermediate in the synthesis of Trimebutine (B1183), a drug used to treat irritable bowel syndrome and other gastrointestinal disorders. While the pharmacological profile of Trimebutine is well-documented, the intrinsic mechanism of action of its precursor, this compound, remains largely uninvestigated. This guide aims to provide a comparative analysis of the potential mechanisms of action of this compound, drawing inferences from the known pharmacology of its downstream product, Trimebutine.

Due to a significant lack of direct experimental data on this compound, this comparison will focus on the two primary mechanisms of Trimebutine: opioid receptor agonism and L-type calcium channel modulation. We will compare these potential actions with well-characterized alternative compounds: the potent µ-opioid receptor agonist Morphine and the L-type calcium channel blocker Verapamil. This guide will present available quantitative data, detailed experimental protocols, and visual diagrams to facilitate a clear understanding of these mechanisms.

Disclaimer: The mechanism of action for this compound presented herein is speculative and based on the known activities of its derivative, Trimebutine. Further direct experimental validation is required to confirm these hypotheses.

Section 1: Comparative Analysis of Potential Mechanisms of Action

Based on the pharmacological profile of Trimebutine, two principal mechanisms of action are explored for this compound: interaction with opioid receptors and modulation of L-type calcium channels.

Opioid Receptor Agonism

Trimebutine is known to be a weak agonist at peripheral µ, δ, and κ opioid receptors.[1][2] This interaction is believed to contribute to its effects on gastrointestinal motility. It is plausible that this compound may share this property. For comparison, we will examine the well-established µ-opioid receptor agonist, Morphine.

Table 1: Comparison of Opioid Receptor Binding Affinities

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Reference
Trimebutine µ (mu)Low affinity; ~13-fold less potent than morphine[3]
δ (delta)Weak affinity[3]
κ (kappa)No appreciable affinity[3]
Morphine µ (mu)~1-10[4]
δ (delta)~200-400[4]
κ (kappa)~20-50[4]
DAMGO µ (mu)~1-2[5]
L-type Calcium Channel Modulation

Trimebutine has been shown to inhibit L-type calcium channels, an action that contributes to its antispasmodic effects in the gastrointestinal tract.[6][7] This suggests that this compound might also possess calcium channel blocking activity. We will compare this potential mechanism with the well-known L-type calcium channel blocker, Verapamil.

Table 2: Comparison of L-type Calcium Channel Inhibitory Potency

CompoundChannelInhibitory Concentration (IC50)Reference
Trimebutine L-type Ca2+7 µM (at -40 mV holding potential)[6]
36 µM (at -60 mV holding potential)[6]
Verapamil L-type Ca2+ (cardiac)~1 µM[8]
L-type Ca2+ (vascular)6.26 (-log IC50 M)[9]
Nifedipine (B1678770) L-type Ca2+ (cardiac)0.2 µM[10]
L-type Ca2+ (vascular)7.78 (-log IC50 M)[9]

Section 2: Experimental Protocols

To facilitate the validation of this compound's potential mechanisms of action, this section provides detailed protocols for key experiments.

Radioligand Binding Assay for Opioid Receptors

Objective: To determine the binding affinity (Ki) of a test compound for opioid receptors.

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the recombinant human µ-opioid receptor (e.g., CHO-K1 cells).

  • Radioligand: [3H]-DAMGO (a selective µ-opioid receptor agonist).

  • Test Compound: this compound.

  • Non-specific Binding Control: Naloxone (a non-selective opioid receptor antagonist) at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, [3H]-DAMGO (at a concentration near its Kd, e.g., 1 nM), and membrane suspension.

    • Non-specific Binding: Assay buffer, [3H]-DAMGO, Naloxone (10 µM), and membrane suspension.

    • Competitive Binding: Assay buffer, [3H]-DAMGO, varying concentrations of the test compound (typically from 10-10 to 10-4 M), and membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[4]

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine IC50: The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of [3H]-DAMGO. This is determined using non-linear regression analysis.

    • Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiology Assay for L-type Calcium Channels

Objective: To determine the inhibitory effect of a test compound on L-type calcium channel currents.

Materials:

  • Cell Line: A cell line stably expressing the human L-type calcium channel (Cav1.2), such as HEK293 cells.

  • Patch-Clamp Electrophysiology Rig: Including an amplifier, digitizer, and data acquisition software.

  • Micropipettes.

  • Extracellular Solution (in mM): 135 NaCl, 5.4 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with CsOH).

  • Intracellular Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP (pH 7.2 with CsOH).

  • Test Compound: this compound.

Procedure:

  • Cell Preparation: Culture cells expressing L-type calcium channels on glass coverslips.

  • Patch-Clamp Recording:

    • Obtain a whole-cell patch-clamp configuration on a single cell.

    • Hold the cell membrane potential at a hyperpolarized level (e.g., -80 mV) to ensure channels are in a closed state.

    • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit inward calcium currents.

  • Compound Application:

    • Perfuse the cell with the extracellular solution containing a known concentration of the test compound.

    • Allow sufficient time for the compound to equilibrate.

  • Data Acquisition:

    • Record the calcium currents in the presence of the test compound using the same voltage protocol.

  • Data Analysis:

    • Measure the peak inward current at each voltage step before and after compound application.

    • Construct a current-voltage (I-V) relationship plot.

    • Calculate the percentage of inhibition of the peak current at a specific voltage (e.g., +10 mV) for different concentrations of the test compound.

    • Generate a concentration-response curve and fit it with a Hill equation to determine the IC50 value.

Section 3: Visualizing Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the relevant signaling pathways and experimental workflows.

G Opioid Receptor Signaling Pathway cluster_membrane Cell Membrane Opioid_Receptor μ-Opioid Receptor (GPCR) G_Protein Gαi/oβγ Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Voltage-Gated Ca²⁺ Channel G_Protein->Ca_Channel Inhibits Neuronal_Inhibition Neuronal Inhibition G_Protein->Neuronal_Inhibition cAMP cAMP AC->cAMP Converts Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Opioid_Agonist Opioid Agonist (e.g., Morphine) Opioid_Agonist->Opioid_Receptor Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates G Radioligand Binding Assay Workflow Start Start Membrane_Prep Prepare Receptor Membranes Start->Membrane_Prep Assay_Setup Set up Assay Plate: - Total Binding - Non-specific Binding - Competitive Binding Membrane_Prep->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Filter and Wash to Separate Bound and Unbound Ligand Incubation->Filtration Counting Measure Radioactivity (Scintillation Counting) Filtration->Counting Data_Analysis Analyze Data: - Calculate Specific Binding - Generate Competition Curve - Determine IC₅₀ and Kᵢ Counting->Data_Analysis End End Data_Analysis->End G L-type Calcium Channel Modulation cluster_membrane Cell Membrane Ca_Channel L-type Voltage-Gated Ca²⁺ Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Depolarization Membrane Depolarization Depolarization->Ca_Channel Opens Ca_Blocker Ca²⁺ Channel Blocker (e.g., Verapamil) Ca_Blocker->Ca_Channel Blocks Cellular_Response Cellular Response (e.g., Muscle Contraction) Ca_Influx->Cellular_Response Triggers

References

Comparative Analysis of 2-Amino-2-phenylbutyric Acid and its Structural Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative study of 2-Amino-2-phenylbutyric acid and its key structural analogs. This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes key signaling pathways.

Introduction

This compound is a non-proteinogenic α-amino acid that has garnered interest in medicinal chemistry due to its structural similarity to endogenous neurotransmitters and its potential as a building block for novel therapeutics. It serves as a key intermediate in the synthesis of the gastrointestinal modulator, trimebutine. Its structural analogs, such as phenibut and baclofen (B1667701), are well-characterized central nervous system (CNS) depressants with established therapeutic uses. This guide provides a comparative analysis of this compound and its analogs, focusing on their interactions with GABA and glutamate (B1630785) receptor systems and their neuroprotective potential.

Comparative Performance and Structure-Activity Relationships

The biological activity of this compound and its analogs is largely dictated by the nature and position of substituents on the phenylbutyric acid scaffold. Modifications to the core structure significantly influence their receptor binding affinity, functional activity, and overall pharmacological profile.

GABA Receptor Modulation

A primary target for several analogs of this compound is the γ-aminobutyric acid type B (GABAB) receptor, a G-protein coupled receptor that mediates inhibitory neurotransmission in the CNS.

Phenibut (β-phenyl-γ-aminobutyric acid) , a close structural analog, is a well-known GABAB receptor agonist.[1][2] Comparative studies of its optical isomers have revealed that the (R)-enantiomer possesses significantly higher affinity for the GABAB receptor than the (S)-enantiomer, indicating stereoselectivity in its action.[1]

Baclofen (β-(4-chlorophenyl)-γ-aminobutyric acid) , another prominent analog, is a potent and selective GABAB receptor agonist used clinically as a muscle relaxant.[3][4] Its activity at the GABAB receptor leads to the inhibition of excitatory neurotransmitter release, including glutamate.[3][5]

CompoundReceptor TargetBinding Affinity (Ki, µM)Functional ActivityReference
(R)-Phenibut GABAB92Agonist[1]
(S)-Phenibut GABAB>10,000Inactive[1]
Baclofen GABABPotent AgonistAgonist[3][4]
Glutamate Receptor Modulation and Neuroprotection

While direct comparative data for this compound's activity at glutamate receptors is limited, its structural similarity to glutamate suggests potential interactions. Furthermore, some of its analogs have been investigated for their effects on glutamatergic signaling and neuroprotection.

Phenibut has been suggested to attenuate glutamate-induced apoptosis in in vitro models, indicating a potential neuroprotective role against excitotoxicity.[6] This effect may be mediated, in part, by its action as a GABAB receptor agonist, which can indirectly modulate glutamate release.

Baclofen has been shown to inhibit the release of glutamate from presynaptic terminals by activating GABAB receptors, thereby reducing excitatory neurotransmission.[5][7] This mechanism contributes to its therapeutic effects and suggests a potential neuroprotective strategy in conditions associated with excessive glutamate release.

Further research is required to fully elucidate the structure-activity relationships of this compound derivatives at different glutamate receptor subtypes and to quantify their neuroprotective efficacy in comparative assays.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the comparative analysis of this compound and its analogs.

Radioligand Binding Assay for GABAB Receptors

This protocol is used to determine the binding affinity of test compounds for the GABAB receptor.

1. Membrane Preparation:

  • Rodent brain tissue (e.g., cortex or cerebellum) is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed to remove debris, and the supernatant is then centrifuged at high speed to pellet the membranes.

  • The membrane pellet is washed and resuspended in fresh buffer.

2. Binding Assay:

  • The membrane preparation is incubated with a radiolabeled GABAB receptor antagonist (e.g., [3H]CGP54626) and varying concentrations of the unlabeled test compound.

  • The incubation is carried out at room temperature for a defined period to reach equilibrium.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled standard GABAB agonist (e.g., GABA or baclofen).

3. Filtration and Counting:

  • The incubation mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.

  • The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting non-specific binding from total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

  • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.[8]

In Vitro Neuroprotection Assay against Glutamate-Induced Excitotoxicity

This protocol assesses the ability of test compounds to protect primary neurons from cell death induced by excessive glutamate exposure.

1. Primary Neuronal Culture:

  • Primary cortical or hippocampal neurons are isolated from embryonic rodents (e.g., E18 rats).

  • Neurons are plated on poly-D-lysine-coated culture plates and maintained in a suitable neurobasal medium supplemented with growth factors.

2. Compound Treatment and Glutamate Exposure:

  • After a period of in vitro maturation (e.g., 7-10 days), neurons are pre-treated with various concentrations of the test compounds for a specified duration (e.g., 1-2 hours).

  • Glutamate is then added to the culture medium at a concentration known to induce excitotoxicity (e.g., 50-100 µM).

  • The cultures are incubated for a further 24 hours.

3. Assessment of Cell Viability:

  • MTT Assay: The metabolic activity of viable cells is assessed by their ability to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells and is quantified by measuring the absorbance at a specific wavelength.

  • LDH Assay: The release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium is measured using a colorimetric assay. The amount of LDH released is an indicator of cell death.

4. Data Analysis:

  • Cell viability is expressed as a percentage of the control (untreated) cultures.

  • The concentration of the test compound that provides 50% protection against glutamate-induced cell death (EC50) is determined.

Signaling Pathways

The biological effects of this compound and its analogs are mediated through their interaction with specific receptor systems, leading to the activation of downstream signaling cascades.

GABAB Receptor Signaling Pathway

Activation of the heterodimeric GABAB receptor by an agonist like phenibut or baclofen initiates a signaling cascade through the associated Gi/o protein.

GABAB_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist (e.g., Phenibut, Baclofen) GABABR GABAB Receptor (GABAB1/GABAB2) Agonist->GABABR Binds to G_protein Gi/o Protein GABABR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits VGCC Voltage-Gated Ca2+ Channels G_protein->VGCC Inhibits GIRK GIRK Channels G_protein->GIRK Activates cAMP cAMP AC->cAMP Decreases Ca_influx Ca2+ Influx VGCC->Ca_influx Decreases K_efflux K+ Efflux GIRK->K_efflux Increases Inhibition_NT_release Inhibition of Neurotransmitter Release (e.g., Glutamate) Ca_influx->Inhibition_NT_release Leads to Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Leads to NMDA_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds to Glycine Glycine/D-Serine Glycine->NMDAR Co-agonist binding Ca_influx Ca2+ Influx NMDAR->Ca_influx Opens and allows CaM Calmodulin (CaM) Ca_influx->CaM Activates PKC Protein Kinase C (PKC) Ca_influx->PKC Activates Gene_expression Changes in Gene Expression Ca_influx->Gene_expression Leads to Excitotoxicity Excitotoxicity (under excessive activation) Ca_influx->Excitotoxicity Can lead to NOS Nitric Oxide Synthase (nNOS) CaM->NOS Activates NO Nitric Oxide (NO) NOS->NO Produces Synaptic_plasticity Synaptic Plasticity (LTP/LTD) Gene_expression->Synaptic_plasticity Mediates

References

The Strategic Advantage of 2-Amino-2-phenylbutyric Acid in Contemporary Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular entities with enhanced therapeutic profiles is a perpetual challenge. In the landscape of innovative drug design, the incorporation of non-proteinogenic amino acids (NPAAs) has emerged as a powerful strategy to overcome the limitations of traditional peptide and small-molecule therapeutics. Among these, 2-Amino-2-phenylbutyric acid (2-APBA), a Cα-disubstituted amino acid, presents a compelling case for its utility in creating next-generation pharmaceuticals with improved efficacy, stability, and target specificity.

This guide provides a comprehensive comparison of this compound against other alternatives in drug design, supported by available experimental data and detailed methodologies. We will explore its benefits in enhancing peptide stability, its potential as an enzyme inhibitor, and its role in modulating crucial signaling pathways, offering a valuable resource for researchers looking to leverage this unique building block.

Enhancing Peptide Therapeutics: A Comparative Look at Stability and Conformation

The introduction of NPAAs like 2-APBA into peptide sequences is a well-established method to improve their pharmacokinetic properties. The α,α-disubstituted nature of 2-APBA, with its ethyl and phenyl groups, imparts significant conformational constraints on the peptide backbone. This rigidity can lead to a number of advantages over peptides composed solely of natural L-amino acids.

One of the primary benefits is enhanced proteolytic stability. The steric hindrance provided by the bulky side chains of 2-APBA can protect adjacent peptide bonds from enzymatic degradation, leading to a longer in vivo half-life. While direct comparative studies on peptides containing 2-APBA are limited, the principle has been demonstrated with other Cα,α-disubstituted amino acids.

Table 1: Comparison of Peptide Stability with Natural vs. Non-Natural Amino Acids

Peptide TypeModificationRationale for StabilityExpected Half-life Improvement
Natural PeptideContains only L-amino acidsSusceptible to proteolysis-
Peptide with 2-APBAIncorporation of a Cα,α-disubstituted amino acidSteric hindrance at the α-carbon protects the peptide backbone from enzymatic cleavage.Significant increase
Peptide with other NPAAs (e.g., N-methylated amino acids)Backbone modificationN-methylation removes the amide proton, a key recognition point for many proteases.Significant increase

The conformational preferences of peptides containing Cα,α-disubstituted amino acids have been a subject of extensive research. Studies on peptides with similar structures to 2-APBA suggest that they tend to induce helical or extended conformations. This can be advantageous in drug design, as it allows for the creation of peptides with well-defined secondary structures that can mimic the binding epitopes of larger proteins.

G Workflow for Comparative Peptide Stability Analysis cluster_0 Peptide Synthesis cluster_1 Stability Assay cluster_2 Analysis SPPS_Natural Solid-Phase Synthesis (Natural Peptide) Incubation Incubation in Human Serum/Plasma SPPS_Natural->Incubation SPPS_APBA Solid-Phase Synthesis (2-APBA Peptide) SPPS_APBA->Incubation Sampling Time-course Sampling Incubation->Sampling Quenching Quenching & Protein Precipitation Sampling->Quenching LCMS LC-MS Analysis Quenching->LCMS Data Data Analysis (Half-life Calculation) LCMS->Data

A generalized workflow for comparing the stability of peptides.

Targeting Enzymes: A Potential Role in Inhibition

This compound and its derivatives have been investigated for their potential as enzyme inhibitors. Two key targets of interest are urease and glutaminase (B10826351).

Urease Inhibition: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. It is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori. Inhibition of urease is a promising therapeutic strategy for treating infections caused by these bacteria. While specific IC50 values for 2-APBA are not widely reported, studies on other amino acid derivatives provide a basis for comparison.

Glutaminase Inhibition: Glutaminase catalyzes the conversion of glutamine to glutamate (B1630785) and is a key enzyme in cancer cell metabolism. Elevated glutaminase activity is observed in many types of cancer, making it an attractive target for anticancer drug development. The potential for 2-APBA to act as a glutaminase inhibitor warrants further investigation.

Table 2: Comparative IC50 Values of Urease Inhibitors

InhibitorTarget Organism/EnzymeIC50 (µM)Reference Compound
This compound Data not availableN/A-
Acetohydroxamic acidJack bean urease25.0Standard inhibitor
ThioureaJack bean urease22.0Standard inhibitor
Various benzothiazole (B30560) derivativesJack bean urease6.01 - 21.07Thiourea

Note: This table is intended to provide a comparative context for urease inhibition. The absence of data for this compound highlights an area for future research.

Modulating Neuronal Signaling: The Neuroprotective Potential of 2-APBA

Emerging research suggests that this compound may possess neuroprotective properties, primarily through its interaction with glutamate receptors. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its dysregulation is implicated in various neurological disorders.

2-APBA is thought to act as a modulator of glutamate receptors, potentially offering a therapeutic avenue for conditions associated with glutamate excitotoxicity. The proposed mechanism involves the modulation of downstream signaling pathways, such as the Extracellular signal-regulated kinase (ERK) pathway, which plays a crucial role in cell survival and neuroprotection.

G Hypothesized Neuroprotective Signaling Pathway of 2-APBA APBA This compound GluR Glutamate Receptor (e.g., mGluR) APBA->GluR G_protein G-protein activation GluR->G_protein PLC Phospholipase C (PLC) G_protein->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC ↑ [Ca2+]i / PKC activation IP3_DAG->Ca_PKC Ras_Raf Ras/Raf Ca_PKC->Ras_Raf MEK MEK1/2 Ras_Raf->MEK ERK ERK1/2 MEK->ERK CREB CREB ERK->CREB Neuroprotection Neuroprotection (Anti-apoptosis, Cell Survival) CREB->Neuroprotection

A potential signaling cascade for 2-APBA-mediated neuroprotection.

Experimental Protocols

To facilitate further research in this area, we provide detailed methodologies for key experiments.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of a model peptide containing 2-APBA.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-2-Amino-2-phenylbutyric acid-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) in DMF.

    • Add DIC (3 eq.) and OxymaPure® (3 eq.) to activate the amino acid.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours. For the coupling of Fmoc-2-Amino-2-phenylbutyric acid-OH, a longer coupling time or a double coupling may be necessary due to steric hindrance.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the crude peptide by reverse-phase HPLC.

Protocol 2: In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity

This assay evaluates the ability of 2-APBA to protect neuronal cells from glutamate-induced cell death.[1][2]

Materials:

  • Neuronal cell line (e.g., SH-SY5Y or primary cortical neurons)

  • Cell culture medium and supplements

  • This compound

  • L-glutamic acid

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

Procedure:

  • Cell Seeding: Seed neuronal cells in a 96-well plate at an appropriate density and allow them to adhere and differentiate for 24-48 hours.

  • Pre-treatment: Treat the cells with varying concentrations of this compound for 24 hours.

  • Glutamate Insult: Induce excitotoxicity by exposing the cells to a neurotoxic concentration of L-glutamic acid (e.g., 5-10 mM) for a defined period (e.g., 24 hours). A control group without glutamate should be included.

  • Cell Viability Assessment (MTT Assay):

    • After the glutamate incubation, remove the medium and add fresh medium containing MTT solution (0.5 mg/mL).

    • Incubate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals by adding DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control group (not treated with glutamate).

Conclusion and Future Directions

This compound stands out as a valuable and versatile building block in modern drug design. Its ability to confer proteolytic resistance and induce specific conformations in peptides makes it a prime candidate for the development of more stable and potent peptide therapeutics. Furthermore, its potential as an enzyme inhibitor and a modulator of neuronal signaling pathways opens up exciting avenues for the discovery of novel treatments for a range of diseases.

While this guide has synthesized the current understanding of the benefits of 2-APBA, it also highlights the need for further research. Direct comparative studies with quantitative data are essential to fully elucidate its advantages over other non-proteinogenic amino acids and to realize its full therapeutic potential. Future investigations should focus on generating this critical data to guide the rational design of next-generation drugs incorporating this promising molecular scaffold.

References

Navigating the Synthesis of Trimebutine: A Comparative Guide to Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of active pharmaceutical ingredients (APIs) is a cornerstone of successful therapeutic development. Trimebutine (B1183), a non-competitive spasmolytic agent used to regulate intestinal motility, can be synthesized through various pathways. The traditional route commencing with 2-amino-2-phenylbutyric acid is well-established; however, alternative starting materials offer distinct advantages and disadvantages in terms of yield, cost, and environmental impact. This guide provides an objective comparison of synthetic routes to trimebutine, focusing on the alternatives to this compound, supported by experimental data and detailed protocols.

Executive Summary

The synthesis of trimebutine primarily revolves around the formation of the key intermediate, 2-(dimethylamino)-2-phenylbutanol. While the classical approach utilizes this compound, a notable and more fundamental alternative is propiophenone (B1677668). The choice of starting material significantly influences the synthetic strategy, impacting the number of steps, reagent costs, and overall process efficiency. The propiophenone route, although potentially longer, can be more cost-effective due to the lower price of the initial raw material. Conversely, the this compound pathway may offer a more direct, albeit potentially more expensive, route to the final product.

Comparison of Synthetic Pathways

The two main synthetic pathways to trimebutine are summarized below, highlighting the key transformations and intermediates.

Route 1: Starting from this compound

This is a widely practiced method for trimebutine synthesis. The core of this route involves the reduction of the carboxylic acid functionality to a primary alcohol, followed by N-methylation and subsequent esterification.

A significant challenge in this route is the reduction of the carboxylic acid. Traditionally, strong and hazardous reducing agents like lithium aluminum hydride (LiAlH₄) were employed. More recent modifications utilize safer and more manageable reagents like sodium borohydride (B1222165) in the presence of a Lewis acid, which improves the safety profile of the synthesis.[1][2]

Route 2: Starting from Propiophenone

An alternative and economically attractive approach begins with the readily available and less expensive starting material, propiophenone. This pathway can proceed through two main variations to generate the crucial 2-(dimethylamino)-2-phenylbutanol intermediate.

Variant 2a: Oxirane Formation. This method involves the conversion of propiophenone to an epoxide, 1-ethyl-1-phenyloxirane, typically through a reaction with trimethylsulfoxonium (B8643921) iodide.[3] Subsequent regioselective ring-opening of the oxirane with dimethylamine (B145610) yields the desired amino alcohol intermediate. While effective, this route has been criticized for its multi-step nature, potentially low yields, and the high cost of reagents like trimethylsulfoxonium iodide.[1][2]

Variant 2b: Strecker or Bucherer-Bergs Reaction. A more convergent approach involves the synthesis of this compound from propiophenone as a first step, effectively making propiophenone a precursor to the starting material of Route 1. This is achieved through established methods like the Strecker synthesis or the Bucherer-Bergs reaction, which produce a hydantoin (B18101) intermediate that is subsequently hydrolyzed to the amino acid.

Quantitative Data Comparison

The following table summarizes the key quantitative data for the different synthetic routes, based on available literature and patent examples.

ParameterRoute 1 (from this compound)Route 2a (from Propiophenone via Oxirane)
Starting Material This compoundPropiophenone
Key Intermediate 2-(dimethylamino)-2-phenylbutanol1-ethyl-1-phenyloxirane, 2-(dimethylamino)-2-phenylbutanol
Overall Yield Reported up to >80% (in optimized patent procedures)[2]Approximately 54% (3 steps)[3]
Purity of Final Product High (>99% by HPLC)[1][2]High (not explicitly quantified in all sources)
Key Reagents Sodium borohydride, Lewis acids, 3,4,5-trimethoxybenzoyl chlorideTrimethylsulfoxonium iodide, sodium hydride, dimethylaluminum amide, 3,4,5-trimethoxybenzoyl chloride
Noted Advantages More direct route, potentially fewer steps from the amino acid.Low cost of starting material.
Noted Disadvantages Higher cost of this compound, use of strong reducing agents in older methods.Longer synthetic sequence, use of expensive and hazardous reagents, potentially lower overall yield.[1][2]

Experimental Protocols

Protocol 1: Synthesis of Trimebutine from this compound

This protocol is a generalized representation based on modern, safer reduction methods.

Step 1: Reduction of this compound to 2-Amino-2-phenylbutanol. To a solution of this compound in an appropriate solvent (e.g., tetrahydrofuran), a reducing agent such as sodium borohydride is added in the presence of a catalyst like a Lewis acid (e.g., aluminum chloride or zinc dichloride) or a protic acid. The reaction is typically carried out at a controlled temperature and monitored for completion.

Step 2: N-Dimethylation of 2-Amino-2-phenylbutanol. The resulting 2-amino-2-phenylbutanol is then subjected to N-dimethylation. A common method is the Eschweiler-Clarke reaction, which utilizes formaldehyde (B43269) and formic acid to introduce the two methyl groups onto the primary amine.

Step 3: Esterification to Trimebutine. Finally, the 2-(dimethylamino)-2-phenylbutanol is esterified with 3,4,5-trimethoxybenzoyl chloride in the presence of a base (e.g., triethylamine (B128534) or sodium bicarbonate) and a suitable solvent (e.g., acetone, toluene) to yield trimebutine. The final product is then purified by crystallization.

Protocol 2: Synthesis of Trimebutine from Propiophenone (via Oxirane)

Step 1: Synthesis of 1-ethyl-1-phenyloxirane. Propiophenone is reacted with trimethylsulfoxonium iodide in the presence of a strong base like sodium hydride in a suitable solvent (e.g., DMSO/THF). This reaction forms the epoxide intermediate.

Step 2: Synthesis of 2-(dimethylamino)-2-phenylbutanol. The synthesized oxirane is then subjected to a regioselective ring-opening reaction. This is achieved by treating the epoxide with a source of dimethylamine, such as dimethylaluminum amide, which is prepared from trimethylaluminum (B3029685) and dimethylamine.

Step 3: Esterification to Trimebutine. The resulting 2-(dimethylamino)-2-phenylbutanol is then esterified with 3,4,5-trimethoxybenzoyl chloride as described in Protocol 1 to afford trimebutine.

Visualizing the Synthetic Pathways

The logical flow of the two primary synthetic routes to trimebutine can be visualized as follows:

Trimebutine_Synthesis cluster_0 Route 1 cluster_1 Route 2 This compound This compound 2-Amino-2-phenylbutanol 2-Amino-2-phenylbutanol This compound->2-Amino-2-phenylbutanol Reduction 2-(dimethylamino)-2-phenylbutanol_R1 2-(dimethylamino)-2-phenylbutanol 2-Amino-2-phenylbutanol->2-(dimethylamino)-2-phenylbutanol_R1 N-Dimethylation Trimebutine_R1 Trimebutine 2-(dimethylamino)-2-phenylbutanol_R1->Trimebutine_R1 Esterification Propiophenone Propiophenone 1-ethyl-1-phenyloxirane 1-ethyl-1-phenyloxirane Propiophenone->1-ethyl-1-phenyloxirane Epoxidation 2-(dimethylamino)-2-phenylbutanol_R2 2-(dimethylamino)-2-phenylbutanol 1-ethyl-1-phenyloxirane->2-(dimethylamino)-2-phenylbutanol_R2 Ring Opening Trimebutine_R2 Trimebutine 2-(dimethylamino)-2-phenylbutanol_R2->Trimebutine_R2 Esterification

Caption: Comparative workflow of trimebutine synthesis.

Trimebutine's Mechanism of Action: A Signaling Pathway Overview

Trimebutine exerts its regulatory effects on gastrointestinal motility through a complex and multimodal mechanism of action. It primarily acts as a non-competitive spasmolytic by modulating ion channels and interacting with opioid receptors in the enteric nervous system.

Trimebutine_Signaling cluster_opioid Opioid Receptor Interaction cluster_ion_channel Ion Channel Modulation cluster_effects Physiological Effects Trimebutine Trimebutine mu_receptor μ-opioid receptor Trimebutine->mu_receptor Agonist delta_receptor δ-opioid receptor Trimebutine->delta_receptor Agonist kappa_receptor κ-opioid receptor Trimebutine->kappa_receptor Agonist Ca_channel L-type Ca²⁺ channels Trimebutine->Ca_channel Inhibition K_channel K⁺ channels Trimebutine->K_channel Modulation Motility_Regulation Regulation of GI Motility mu_receptor->Motility_Regulation Pain_Relief Visceral Analgesia mu_receptor->Pain_Relief delta_receptor->Motility_Regulation delta_receptor->Pain_Relief kappa_receptor->Motility_Regulation kappa_receptor->Pain_Relief Ca_channel->Motility_Regulation ↓ Contraction K_channel->Motility_Regulation Modulates Excitability

Caption: Trimebutine's multimodal signaling pathway.

Conclusion

The synthesis of trimebutine can be approached from multiple starting points, with this compound and propiophenone being the most prominent. The choice between these routes involves a trade-off between the cost of starting materials, the number of synthetic steps, and the use of potentially hazardous or expensive reagents. While the this compound route offers a more direct path, the propiophenone route, particularly via a Strecker or Bucherer-Bergs reaction to synthesize the amino acid in-house, may present a more economically viable option for large-scale production. Researchers and drug development professionals should carefully consider these factors in conjunction with their specific laboratory capabilities and economic constraints when selecting a synthetic strategy for trimebutine. The ongoing development of more efficient and greener synthetic methodologies will likely continue to refine these established routes.

References

Safety Operating Guide

Proper Disposal of 2-Amino-2-phenylbutyric Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of 2-Amino-2-phenylbutyric acid, ensuring the safety of laboratory personnel and compliance with environmental regulations.

The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling this compound, understanding the correct disposal procedures is paramount. This guide provides a step-by-step operational plan for the safe disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all relevant personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat.[1] All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]

In the event of a spill, it is crucial to prevent the chemical from entering drains or sewer systems.[2] For solid spills, sweep up the material and place it in a suitable, closed container for disposal.[3] Avoid creating dust during this process.[3] For liquid spills, absorb the material with an inert substance (e.g., sand, vermiculite) and collect it into a designated waste container.

Step-by-Step Disposal Protocol

The recommended and primary method for the disposal of this compound is through a licensed chemical destruction facility.[2][3] This typically involves controlled incineration.[2][3]

  • Waste Identification and Segregation :

    • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

    • Segregate waste containing this compound from other incompatible waste streams to prevent dangerous reactions.[4][5]

  • Containerization :

    • Use only approved, chemically compatible, and leak-proof containers for waste storage.[5]

    • Ensure containers are kept tightly closed except when adding waste.[5]

    • Do not overfill containers; leave adequate headspace for expansion.

  • Storage :

    • Store waste containers in a designated, secure, and well-ventilated area away from heat and ignition sources.[2]

    • Utilize secondary containment to mitigate the risk of spills.[5]

  • Arrange for Professional Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[3][4]

    • Provide the disposal company with the Safety Data Sheet (SDS) for this compound.

Note on Neutralization : While general laboratory procedures for neutralizing acidic and basic wastes exist, there are no specific protocols provided for this compound. Neutralization should only be performed by trained personnel if it is part of a documented and approved experimental procedure.[6] Given the nature of this compound, direct disposal through a licensed service is the safest and most compliant option.

Quantitative Data for Disposal

ParameterValue/RangeNotes
Incineration Temperature 850°C to 1300°CHigh temperatures are necessary to ensure the complete destruction of organic compounds.[7]
Residence Time > 2 secondsSufficient residence time in the combustion chamber is crucial for complete breakdown of hazardous materials.[8]
Waste Volume Reduction > 80-90%Incineration significantly reduces the mass and volume of the original waste material.[9][10]
pH for Neutralized Aqueous Waste (General) 5.5 to 9.5This is a general guideline for corrosive wastes that do not have other hazardous characteristics before sewer disposal. This is not the recommended primary disposal method for this compound.[6]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: 2-Amino-2-phenylbutyric Acid Waste Generated identify Identify and Segregate Waste (Label Clearly) start->identify containerize Package in Approved Waste Container identify->containerize store Store in Designated Secure Area containerize->store contact_ehs Contact Institutional EHS or Licensed Disposal Service store->contact_ehs pickup Schedule and Coordinate Waste Pickup contact_ehs->pickup transport Waste Transported by Licensed Professionals pickup->transport incinerate Disposal via High-Temperature Incineration transport->incinerate end End: Disposal Complete incinerate->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Amino-2-phenylbutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of 2-Amino-2-phenylbutyric acid, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans. Adherence to these guidelines is critical for minimizing risks and ensuring the integrity of your research.

Hazard Identification and Personal Protective Equipment

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure.

Table 1: Personal Protective Equipment for Handling this compound

PPE CategorySpecificationStandard Compliance
Eye/Face Protection Safety glasses with side-shields or tightly fitting safety goggles.[1][4]EN166 (EU) or NIOSH (US) approved.[1][4][5]
Skin Protection Impervious clothing and chemical-resistant gloves.[1][4][5] Gloves must be inspected before use and proper removal technique should be followed.[1][4]EU Directive 89/686/EEC and the standard EN 374.[4]
Respiratory Protection For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[4] A dust mask type N95 (US) is also recommended.[2][3]NIOSH (US) or CEN (EU) approved.[4]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for laboratory safety. The following workflow outlines the key steps from preparation to final disposal of this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Ensure proper ventilation (e.g., fume hood) A->B C Don appropriate Personal Protective Equipment (PPE) B->C D Weigh and handle the solid chemical, avoiding dust formation C->D E Perform experimental procedures D->E F Decontaminate work surfaces E->F G Properly remove and dispose of contaminated PPE F->G H Collect waste in a suitable, closed container G->H I Dispose of as chemical waste according to regulations H->I

Caption: This diagram illustrates the sequential workflow for the safe handling of this compound, from initial preparation to final disposal.

Detailed Experimental Protocols

While specific experimental protocols will vary based on the research objectives, the following general steps should be integrated into any procedure involving this compound:

1. Engineering Controls:

  • Always handle the compound in a well-ventilated area.[5][6] The use of a laboratory hood is strongly recommended to minimize inhalation risks.[6]

2. Safe Handling Practices:

  • Avoid contact with skin and eyes.[4][5][6]

  • Prevent the formation of dust and aerosols.[4][5][6]

  • Wash hands thoroughly after handling the material, before breaks, and at the end of the workday.[4][6]

  • Do not eat, drink, or smoke in the laboratory.

3. Storage:

  • Store this compound in a cool, dry, and well-ventilated place.[1][4][5]

  • Keep the container tightly closed.[1][4][5]

  • It is noted to be hygroscopic and should be stored under an inert gas.[4]

4. Accidental Release Measures:

  • In case of a spill, evacuate personnel to a safe area.[4][6]

  • Use personal protective equipment.[4][5][6]

  • Avoid breathing dust.[4][6]

  • Sweep up the spilled material without creating dust and place it in a suitable, closed container for disposal.[4][6]

  • Prevent the product from entering drains.[4][5][6]

5. First Aid Measures:

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4][6]

  • In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[4][6]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4][6]

  • If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[4][6]

6. Disposal Plan:

  • Surplus and non-recyclable solutions should be offered to a licensed disposal company.[4]

  • The material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[4]

  • Contaminated packaging should be disposed of as unused product.[4]

  • Always dispose of the chemical in accordance with federal, state, and local environmental regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.